molecular formula C23H28N2O3 B15569192 IMMH001

IMMH001

Numéro de catalogue: B15569192
Poids moléculaire: 380.5 g/mol
Clé InChI: SJXISVAGHMLUDT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

structure in first source

Propriétés

Formule moléculaire

C23H28N2O3

Poids moléculaire

380.5 g/mol

Nom IUPAC

2-amino-2-[2-[4-[4-(2-propyl-1,3-oxazol-4-yl)phenyl]phenyl]ethyl]propane-1,3-diol

InChI

InChI=1S/C23H28N2O3/c1-2-3-22-25-21(14-28-22)20-10-8-19(9-11-20)18-6-4-17(5-7-18)12-13-23(24,15-26)16-27/h4-11,14,26-27H,2-3,12-13,15-16,24H2,1H3

Clé InChI

SJXISVAGHMLUDT-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

IMMH001: A Technical Guide to a Novel S1P Receptor Modulator for Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IMMH001, also known as SYL930, is a potent and selective small molecule modulator of the sphingosine-1-phosphate (S1P) receptors S1P1, S1P4, and S1P5. By functionally antagonizing the S1P1 receptor, this compound effectively sequesters lymphocytes within secondary lymphoid organs, preventing their egress into the bloodstream and subsequent infiltration into sites of inflammation. This mechanism of action has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases, particularly rheumatoid arthritis. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Core Function and Mechanism of Action

This compound is a prodrug that is phosphorylated in vivo to its active form, this compound-P.[1] this compound-P acts as a functional antagonist of the S1P1 receptor, a G protein-coupled receptor essential for the egress of lymphocytes from lymphoid tissues.[1][2][3] By binding to S1P1, this compound-P induces its internalization and degradation, rendering lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes.[4] This leads to a reversible reduction in circulating peripheral blood lymphocytes.[1][4]

This compound-P also demonstrates activity as a modulator of S1P4 and S1P5 receptors.[1][2][3] S1P4 is primarily expressed in lymphoid and hematopoietic tissues, and its modulation may contribute to the immunomodulatory effects of this compound. S1P5 is found in the central nervous system and natural killer cells, suggesting potential applications beyond rheumatoid arthritis.[5][6][7]

Signaling Pathway

The binding of this compound-P to S1P1, S1P4, and S1P5 receptors initiates a cascade of intracellular signaling events. The primary therapeutic effect is mediated through the functional antagonism of S1P1, which is coupled to Gi/o proteins. This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, it influences downstream pathways such as Ras-ERK and PI3K-Akt, ultimately regulating cell migration. The modulation of S1P4 and S1P5, which couple to Gi/o and G12/13, can influence Rho-mediated cytoskeletal changes and other cellular processes.[8][9][10][11]

IMMH001_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound IMMH001P This compound-P (Active Form) This compound->IMMH001P Phosphorylation S1P1 S1P1 Receptor IMMH001P->S1P1 Binds & Antagonizes S1P4 S1P4 Receptor IMMH001P->S1P4 Binds & Modulates S1P5 S1P5 Receptor IMMH001P->S1P5 Binds & Modulates Gi_o Gi/o S1P1->Gi_o S1P4->Gi_o G12_13 G12/13 S1P4->G12_13 S1P5->Gi_o S1P5->G12_13 AC Adenylyl Cyclase Gi_o->AC Inhibits PI3K_Akt PI3K/Akt Pathway Gi_o->PI3K_Akt Ras_ERK Ras/ERK Pathway Gi_o->Ras_ERK Rho Rho Pathway G12_13->Rho cAMP ↓ cAMP AC->cAMP Cell_Migration ↓ Lymphocyte Egress PI3K_Akt->Cell_Migration Ras_ERK->Cell_Migration Cytoskeletal_Mod Cytoskeletal Modulation Rho->Cytoskeletal_Mod

Figure 1: this compound Signaling Pathway. this compound is phosphorylated to its active form, this compound-P, which then modulates S1P receptors, leading to downstream signaling that inhibits lymphocyte egress.

Quantitative Data

In Vitro Receptor Activity

The activity of the phosphorylated form of this compound (this compound-P) was assessed using a β-arrestin assay to determine its potency on the five S1P receptor subtypes.

Receptor SubtypeEC50 (nM)
S1P112.4
S1P2>1000
S1P3>1000
S1P419.8
S1P529.4
Table 1: In Vitro Activity of this compound-P on S1P Receptors. Data from a β-arrestin assay demonstrating the selectivity of this compound-P for S1P1, S1P4, and S1P5.[1]
Preclinical Efficacy in Rheumatoid Arthritis Models

This compound has demonstrated significant efficacy in reducing disease severity in rat models of rheumatoid arthritis.

ModelParameterThis compound TreatmentResult
Adjuvant-Induced Arthritis (AA)Paw Swelling0.3, 0.6, 1.2, 2.4 mg/kg, p.o. dailySignificant reduction in paw perimeter and volume.[2]
Adjuvant-Induced Arthritis (AA)Arthritis Index0.3, 0.6, 1.2, 2.4 mg/kg, p.o. dailySignificant reduction in arthritis score.[2]
Collagen-Induced Arthritis (CIA)Paw Swelling0.3, 0.6, 1.2, 2.4 mg/kg, p.o. dailySignificant amelioration of articular swelling.[2]
Collagen-Induced Arthritis (CIA)Arthritis Index0.3, 0.6, 1.2, 2.4 mg/kg, p.o. dailySignificant reduction in total arthritis index.[2]
Table 2: Summary of this compound Efficacy in Rat Arthritis Models. Oral administration of this compound demonstrated dose-dependent therapeutic effects in both AA and CIA models.
Clinical Trial Information

A Phase I clinical trial of this compound (SYL930) for the treatment of rheumatoid arthritis has been conducted in China.[2][12] However, as of the latest search, specific results and a clinical trial identifier (e.g., ChiCTR number) for this trial are not publicly available in the searched databases.

Experimental Protocols

Animal Models of Rheumatoid Arthritis

Objective: To induce an inflammatory arthritis model resembling rheumatoid arthritis for the evaluation of therapeutic agents.

Materials:

  • Male Sprague-Dawley or Lewis rats (6-8 weeks old)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • 26-gauge needle and syringe

Protocol:

  • On day 0, rats are anesthetized.

  • A single intradermal injection of 0.1 mL of CFA is administered into the plantar surface of the right hind paw.

  • Arthritis development, characterized by paw swelling and erythema, is monitored daily.

  • Paw volume and perimeter are measured at regular intervals using a plethysmometer and calipers.

  • An arthritis index is scored based on the severity of inflammation in each limb.

Objective: To induce an autoimmune-mediated arthritis model that shares pathological features with human rheumatoid arthritis.

Materials:

  • Male Wistar or Sprague-Dawley rats (6-8 weeks old)

  • Bovine or chicken type II collagen

  • Incomplete Freund's Adjuvant (IFA)

  • 26-gauge needle and syringe

Protocol:

  • On day 0, an emulsion of type II collagen and IFA (1:1 v/v) is prepared.

  • Rats are anesthetized and given a primary immunization of 0.1 mL of the emulsion, injected intradermally at the base of the tail.

  • A booster injection of the same emulsion is administered on day 7 or 9.[1]

  • The onset of arthritis typically occurs 10-14 days after the primary immunization.

  • Disease progression is monitored by measuring paw swelling and scoring the arthritis index.

Arthritis_Model_Workflow cluster_AA Adjuvant-Induced Arthritis (AA) cluster_CIA Collagen-Induced Arthritis (CIA) A0 Day 0: Inject CFA into hind paw A1 Monitor daily for arthritis onset A0->A1 A2 Measure paw swelling & score arthritis A1->A2 C0 Day 0: Primary immunization (Collagen + IFA) C1 Day 7/9: Booster immunization C0->C1 C2 Monitor for arthritis onset C1->C2 C3 Measure paw swelling & score arthritis C2->C3 Flow_Cytometry_Workflow start This compound Treatment tissue Collect Blood, Spleen, Lymph Nodes start->tissue prep Prepare Single-Cell Suspensions & Lyse RBCs tissue->prep stain Stain with Fluorescent Antibodies prep->stain acquire Acquire on Flow Cytometer stain->acquire analyze Gate and Analyze Lymphocyte Subsets acquire->analyze end Quantify Lymphocyte Distribution analyze->end

References

An In-depth Technical Guide to the IMMH001 S1P1 Receptor Modulation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IMMH001, also known as SYL930, is a novel, orally active, selective sphingosine-1-phosphate (S1P) receptor modulator. It primarily targets the S1P receptor subtype 1 (S1P1), with additional activity on S1P4 and S1P5. As a prodrug, this compound is phosphorylated in vivo to its active form, this compound-P, which then acts as a functional antagonist of the S1P1 receptor. This antagonism induces the internalization and degradation of S1P1 receptors on lymphocytes, preventing their egress from secondary lymphoid organs. The resulting sequestration of lymphocytes in the lymph nodes leads to a reduction of circulating lymphocytes, thereby mitigating the inflammatory cascade in autoimmune diseases. Preclinical studies have demonstrated the therapeutic potential of this compound in animal models of rheumatoid arthritis, psoriasis, and autoimmune encephalitis. This document provides a comprehensive technical overview of the this compound S1P1 receptor modulation pathway, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

Core Mechanism of Action: S1P1 Receptor Modulation

This compound's therapeutic effect is centered on its modulation of the S1P1 receptor, a G protein-coupled receptor (GPCR) crucial for lymphocyte trafficking. The S1P gradient, with high concentrations in the blood and lymph and low concentrations in lymphoid organs, governs the egress of lymphocytes from these tissues.

This compound is a prodrug that is converted to its active phosphate metabolite, this compound-P, by sphingosine kinases.[1] this compound-P then binds to S1P1 receptors on lymphocytes, acting as a functional antagonist. This binding leads to the internalization and subsequent degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the S1P gradient.[1][2] This "trapping" of lymphocytes within the lymph nodes reduces the number of circulating lymphocytes, including autoreactive T cells, that can migrate to sites of inflammation and cause tissue damage in autoimmune diseases.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Receptor Activity of this compound-P
Receptor SubtypeAssay TypeEC50 (nM)Reference
S1P1β-arrestin recruitment12.4[1]
S1P2β-arrestin recruitment>1000[1]
S1P3β-arrestin recruitment>1000[1]
S1P4β-arrestin recruitment19.8[1]
S1P5β-arrestin recruitment29.4[1]

Data from Jin et al., 2019. The EC50 values demonstrate the high selectivity of this compound-P for S1P1, S1P4, and S1P5 over S1P2 and S1P3. The lack of activity at the S1P3 receptor is significant, as S1P3 agonism is associated with adverse cardiovascular effects such as bradycardia.[1]

Table 2: In Vivo Pharmacodynamic Effects of this compound in Rodent Models
Animal ModelSpeciesDosageEffectReference
Adjuvant-Induced ArthritisRat0.3, 1 mg/kg, p.o.Significant reduction in paw swelling and arthritis score. Decreased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in joints.[1]
Collagen-Induced ArthritisRat0.3, 1 mg/kg, p.o.Significant inhibition of disease progression and joint pathology.[1]
Experimental Autoimmune Encephalomyelitis (EAE)Rat0.1, 0.3, 1 mg/kg, p.o.Dose-dependent reduction in peripheral blood lymphocytes. Significant inhibition of EAE progression and histological changes in the central nervous system.[2]
Imiquimod-induced PsoriasisMouse0.5, 1, 2 mg/kg, p.o.Significant amelioration of skin inflammation, scaling, and thickness.[3]
Propranolol-induced PsoriasisGuinea Pig1, 3 mg/kg, p.o.Improvement in psoriatic skin lesions.[4]

Signaling Pathways and Experimental Workflows

This compound-P-Mediated S1P1 Receptor Signaling Pathway

IMMH001_S1P1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IMMH001_P This compound-P S1P1 S1P1 Receptor IMMH001_P->S1P1 Binds Gi Gi Protein S1P1->Gi Activates Receptor_Internalization Receptor Internalization & Degradation S1P1->Receptor_Internalization Leads to AC Adenylyl Cyclase Gi->AC Inhibits PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt Activates ERK ERK Pathway Gi->ERK Activates cAMP ↓ cAMP Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Gene_Expression Gene Expression Changes ERK->Gene_Expression Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Receptor_Internalization->Lymphocyte_Egress_Inhibition

Caption: this compound-P binds to and activates the S1P1 receptor, leading to Gi protein-mediated signaling and receptor internalization.

Experimental Workflow for In Vivo Efficacy Testing of this compound

IMMH001_In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Animal_Model Induce Autoimmune Disease (e.g., CIA in Rats) Grouping Randomize into Groups (Vehicle, this compound Doses, Positive Control) Animal_Model->Grouping Dosing Oral Administration of this compound Grouping->Dosing Clinical_Scoring Monitor Disease Progression (e.g., Paw Swelling, Arthritis Score) Dosing->Clinical_Scoring Blood_Sampling Periodic Blood Sampling Dosing->Blood_Sampling Histopathology Histopathological Analysis of Joints/Tissues Clinical_Scoring->Histopathology At study termination Cytokine_Analysis Measure Pro-inflammatory Cytokines in Tissues (ELISA) Clinical_Scoring->Cytokine_Analysis At study termination Lymphocyte_Count Flow Cytometry for Peripheral Lymphocyte Count Blood_Sampling->Lymphocyte_Count

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound in a rodent model of autoimmune disease.

Logical Relationship of this compound's Mechanism to Therapeutic Effect

IMMH001_MoA_Logic This compound This compound (Prodrug) Oral Administration IMMH001_P This compound-P (Active Metabolite) In Vivo Phosphorylation This compound->IMMH001_P S1P1_Binding Binding to S1P1 on Lymphocytes IMMH001_P->S1P1_Binding Receptor_Internalization S1P1 Receptor Internalization and Degradation S1P1_Binding->Receptor_Internalization Lymphocyte_Sequestration Lymphocyte Sequestration in Secondary Lymphoid Organs Receptor_Internalization->Lymphocyte_Sequestration Peripheral_Lymphopenia Reduced Circulating Peripheral Lymphocytes Lymphocyte_Sequestration->Peripheral_Lymphopenia Reduced_Inflammation Decreased Infiltration of Autoreactive Lymphocytes into Tissues Peripheral_Lymphopenia->Reduced_Inflammation Therapeutic_Effect Amelioration of Autoimmune Disease Symptoms Reduced_Inflammation->Therapeutic_Effect

Caption: The logical progression from oral administration of this compound to its therapeutic effect in autoimmune diseases.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

S1P Receptor Functional Activity (β-arrestin Recruitment Assay)

This assay measures the recruitment of β-arrestin to the S1P receptor upon agonist binding, a hallmark of GPCR activation.

  • Cell Lines: CHO-K1 cells stably co-expressing a human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5) fused to a fragment of β-galactosidase (ProLink™ tag) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).

  • Assay Principle: Upon this compound-P binding to the S1P receptor, β-arrestin is recruited to the intracellular domain of the receptor. This brings the two β-galactosidase fragments into close proximity, allowing them to form an active enzyme. The activity of this reconstituted enzyme is measured by the hydrolysis of a chemiluminescent substrate.

  • Protocol:

    • Cell Plating: Seed the engineered CHO-K1 cells into white, opaque 384-well microplates and incubate overnight to allow for cell attachment.

    • Compound Preparation: Prepare serial dilutions of this compound-P in an appropriate assay buffer.

    • Compound Addition: Add the diluted this compound-P to the cell plates and incubate for a specified period (e.g., 90 minutes) at 37°C.

    • Substrate Addition: Add the chemiluminescent substrate solution to each well.

    • Signal Detection: Incubate the plates at room temperature in the dark for 60 minutes, then measure the chemiluminescence using a plate reader.

    • Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Lymphocyte Counting (Flow Cytometry)

This method is used to quantify the number of circulating lymphocytes in peripheral blood following this compound administration.

  • Sample Collection: Collect whole blood samples from animals at various time points after this compound administration into tubes containing an anticoagulant (e.g., EDTA).

  • Antibody Staining:

    • Aliquot a fixed volume of whole blood into flow cytometry tubes.

    • Add a cocktail of fluorescently labeled antibodies specific for lymphocyte surface markers (e.g., anti-CD3 for T cells, anti-CD45R/B220 for B cells).

    • Incubate the tubes in the dark at 4°C for 30 minutes.

  • Red Blood Cell Lysis:

    • Add a red blood cell lysis buffer to each tube and incubate for 10-15 minutes at room temperature.

    • Centrifuge the tubes to pellet the white blood cells.

    • Aspirate the supernatant and wash the cell pellet with a suitable buffer (e.g., PBS with 1% BSA).

  • Flow Cytometry Analysis:

    • Resuspend the cell pellets in buffer.

    • Acquire the samples on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter characteristics.

    • Quantify the percentage and absolute number of different lymphocyte subsets based on their fluorescence.

  • Data Analysis: Calculate the change in lymphocyte counts over time and in response to different doses of this compound.

Adjuvant-Induced Arthritis (AIA) in Rats

A widely used animal model to evaluate the efficacy of anti-inflammatory and immunosuppressive drugs for rheumatoid arthritis.

  • Induction of Arthritis:

    • Anesthetize female Lewis or Sprague-Dawley rats.

    • Inject a suspension of heat-killed Mycobacterium tuberculosis in mineral oil into the subplantar region of one hind paw.

  • Treatment:

    • Begin oral administration of this compound, vehicle control, or a positive control (e.g., methotrexate) on a predetermined day post-adjuvant injection (e.g., day 7).

    • Continue daily dosing for a specified period (e.g., 14-21 days).

  • Efficacy Assessment:

    • Clinical Scoring: Regularly measure the paw volume of both the injected and contralateral paws using a plethysmometer. Score the severity of arthritis in each paw based on a scale that evaluates erythema, swelling, and joint stiffness.

    • Histopathology: At the end of the study, euthanize the animals and collect the ankle joints. Fix, decalcify, and embed the joints in paraffin. Section and stain the tissues with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.

    • Cytokine Analysis: Homogenize joint tissues to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.

Conclusion

This compound is a selective S1P1 receptor modulator that has demonstrated significant therapeutic potential in preclinical models of various autoimmune diseases. Its mechanism of action, centered on the sequestration of lymphocytes in secondary lymphoid organs, offers a targeted approach to immunosuppression. The quantitative data presented herein underscore its potency and selectivity, while the detailed experimental protocols provide a framework for its continued investigation and development. Further clinical studies are warranted to establish the safety and efficacy of this compound in human autoimmune disorders.

References

In-Depth Technical Guide: The Discovery and Development of SYL930 (IMMH001)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of SYL930 (also known as IMMH001), a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's journey from a promising candidate to a potential therapeutic agent for autoimmune diseases.

Introduction

SYL930 is a novel, orally bioavailable small molecule that acts as a selective agonist of the S1P1 receptor.[1][2] S1P1 is a G protein-coupled receptor that plays a crucial role in regulating the trafficking of lymphocytes from secondary lymphoid organs into the peripheral circulation.[3][4] By selectively targeting S1P1, SYL930 modulates the immune system by sequestering lymphocytes in lymph nodes, thereby preventing their migration to sites of inflammation. This mechanism of action has shown therapeutic potential in a range of autoimmune disorders.[2][3]

The development of SYL930 was driven by the need for S1P1 agonists with improved selectivity and safety profiles compared to earlier generations of S1P receptor modulators, such as fingolimod (FTY720).[3] While effective, non-selective S1P receptor modulation can lead to off-target effects, most notably bradycardia, which is associated with the activation of the S1P3 receptor.[3] SYL930 was designed to preferentially activate S1P1, thus minimizing the risk of such cardiovascular side effects.[3]

Preclinical studies have demonstrated the efficacy of SYL930 in animal models of autoimmune encephalitis, psoriasis, and rheumatoid arthritis.[2][3][5] The compound has also progressed to Phase I clinical trials for the treatment of rheumatoid arthritis in China.[2][6]

Discovery and Synthesis

The discovery of SYL930 stemmed from a focused drug discovery program aimed at identifying selective S1P1 receptor agonists. The core chemical scaffold of SYL930 is based on a 2-substituted-2-amino-1,3-propanediol structure, a versatile platform for the synthesis of various functionalized molecules.[7][8]

Synthesis and Screening Workflow

The general workflow for the discovery of SYL930 likely involved the following key steps:

Synthesis and Screening Workflow cluster_synthesis Synthesis cluster_screening Screening Cascade cluster_lead_opt Lead Optimization start Scaffold Selection (2-amino-1,3-propanediol) library Library Synthesis (Combinatorial Chemistry) start->library Functionalization purification Purification and Characterization library->purification primary_screen Primary Screen (e.g., Binding Assay) purification->primary_screen secondary_screen Secondary Screen (Functional Assay, e.g., β-arrestin) primary_screen->secondary_screen Active Compounds selectivity Selectivity Profiling (S1P1 vs other subtypes) secondary_screen->selectivity Potent Agonists in_vitro In Vitro ADME/Tox selectivity->in_vitro Selective Agonists sar Structure-Activity Relationship (SAR) in_vitro->sar in_vivo_pk In Vivo PK/PD sar->in_vivo_pk lead_candidate Lead Candidate Selection (SYL930/IMMH001) in_vivo_pk->lead_candidate S1P1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome syl930 SYL930-P (Active Metabolite) s1p1 S1P1 Receptor syl930->s1p1 Binds g_protein Gi/o Protein s1p1->g_protein Activates downstream Downstream Effectors (e.g., PI3K/Akt, MEK/ERK) g_protein->downstream internalization Receptor Internalization downstream->internalization sequestration Lymphocyte Sequestration in Lymph Nodes internalization->sequestration Leads to

References

An In-depth Technical Guide on the Core Underlying Principles of IMMH001-Mediated Lymphocyte Homing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document elucidates the fundamental mechanism of action of IMMH001, a novel immunomodulatory agent. It details the molecular interactions, signaling pathways, and physiological consequences of this compound administration, with a focus on its ability to induce lymphocyte homing. The guide provides a comprehensive overview of the preclinical data, including quantitative analysis of its effects on lymphocyte distribution and inflammatory mediators. Detailed experimental methodologies are provided for key assays, and the underlying signaling pathways and experimental workflows are visualized through diagrams.

Introduction

This compound, also known as SYL930, is a next-generation, orally bioavailable small molecule that modulates the sphingosine-1-phosphate (S1P) receptor signaling pathway.[1][2] It has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases, such as rheumatoid arthritis and psoriasis.[3][4] The primary mechanism of action of this compound is the induction of lymphocyte homing to secondary lymphoid organs, thereby reducing the number of circulating lymphocytes available to infiltrate and perpetuate inflammation in target tissues.[1][3] This targeted immunomodulation offers a promising therapeutic strategy for a range of autoimmune and inflammatory disorders.

Mechanism of Action: S1P Receptor Modulation

This compound is a prodrug that is phosphorylated in vivo to its active metabolite, this compound-P.[5] this compound-P functions as a potent and specific modulator of sphingosine-1-phosphate receptors (S1PRs), particularly S1P receptor subtype 1 (S1P1).[1][5] S1P1 is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and Peyer's patches, into the bloodstream.[1][2]

The egress of lymphocytes is driven by a physiological S1P gradient, with low concentrations of S1P within lymphoid tissues and high concentrations in the blood and lymph. Lymphocytes expressing S1P1 on their surface are guided by this gradient to exit the lymphoid organs.

This compound-P acts as a functional antagonist of S1P1. Upon binding to the receptor, it induces its internalization and degradation, rendering the lymphocytes insensitive to the endogenous S1P gradient.[6] This prevents their egress from the lymphoid tissues, leading to a profound and reversible reduction in peripheral blood lymphocyte counts.[1][3] The sequestration of lymphocytes within secondary lymphoid organs is the cornerstone of this compound's immunomodulatory effect.

The binding of this compound-P to S1P1 on lymphocytes initiates a signaling cascade that leads to receptor internalization. This process is mediated by β-arrestin, a key protein involved in the desensitization and internalization of GPCRs. The internalized receptor is then targeted for degradation, preventing its recycling to the cell surface and thus abrogating the cell's ability to respond to the S1P gradient.

IMMH001_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Prodrug) IMMH001P This compound-P (Active) This compound->IMMH001P Phosphorylation S1P1 S1P1 Receptor IMMH001P->S1P1 Binds to G_protein G Protein S1P1->G_protein Activates beta_arrestin β-Arrestin S1P1->beta_arrestin Recruits internalization Receptor Internalization beta_arrestin->internalization Mediates degradation Receptor Degradation internalization->degradation Leads to no_egress Inhibition of Lymphocyte Egress degradation->no_egress Results in

This compound-P signaling cascade leading to lymphocyte sequestration.

Quantitative Data

The selectivity of this compound-P for S1P receptor subtypes was determined using a β-arrestin recruitment assay. The half-maximal effective concentration (EC50) values demonstrate a high affinity for S1P1, S1P4, and S1P5, with significantly weaker activity at S1P2 and S1P3.[5]

Receptor SubtypeEC50 (nM) of this compound-P
S1P112.4
S1P2>1000
S1P3>1000
S1P419.8
S1P529.4
Table 1: In vitro activity of this compound-P on S1P receptor subtypes.[5]

A single oral dose of this compound in F344 rats led to a significant redistribution of lymphocytes from the peripheral blood to secondary lymphoid tissues. The following table summarizes the changes in T and B lymphocyte populations 12 hours after administration.

TissueChange in T Lymphocytes (%)Change in B Lymphocytes (%)
Peripheral Blood↓ Significant Decrease↓ Significant Decrease
Superficial Lymph Nodes (SLN)↑ Significant Increase↑ Significant Increase
Axillary Lymph Nodes (ALN)↑ Significant Increase↑ Significant Increase
Mesenteric Lymph Nodes (MLN)↑ Significant Increase↑ Significant Increase
Peyer's Patches (PP)↑ Significant Increase↑ Significant Increase
Table 2: Effect of a single dose of this compound on lymphocyte distribution in F344 rats.[3][5]

In a rat model of adjuvant-induced arthritis, treatment with this compound resulted in a marked decrease in the levels of several pro-inflammatory cytokines and chemokines in the inflamed joints.

Cytokine/ChemokineFold Change vs. Control
Interleukin-1β (IL-1β)↓ Significant Decrease
Interleukin-18 (IL-18)↓ Significant Decrease
Interleukin-5 (IL-5)↓ Significant Decrease
Interferon-gamma-induced protein 10 (IP-10)↓ Significant Decrease
Macrophage inflammatory protein-1α (MIP-1α)↓ Significant Decrease
RANTES↓ Significant Decrease
Monocyte chemoattractant protein-1 (MCP-1)↓ Significant Decrease
Fractalkine↓ Significant Decrease
Leptin↓ Significant Decrease
Table 3: Effect of this compound on pro-inflammatory cytokine and chemokine levels in the joints of adjuvant-induced arthritic rats.[6]

Experimental Protocols

Detailed protocols for the key experiments are provided below. While specific reagent and instrument details from the original studies on this compound are not fully available in the public domain, these protocols are based on established methodologies for the respective assays.

This assay measures the interaction between the S1P receptor and β-arrestin upon ligand binding, a hallmark of GPCR activation.

Principle: The assay utilizes enzyme fragment complementation (EFC). The S1P receptor is fused to a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into close proximity, forming an active β-galactosidase enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of receptor activation.

Protocol:

  • Cell Culture: CHO-K1 cells stably co-expressing the human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5) fused to ProLink™ and human β-arrestin fused to the Enzyme Acceptor are cultured in F12 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and appropriate selection antibiotics.

  • Cell Plating: Cells are harvested and seeded into 96-well white, clear-bottom assay plates at a density of 10,000 cells per well and incubated for 24 hours.

  • Compound Preparation: this compound-P is serially diluted in assay buffer to generate a range of concentrations.

  • Compound Addition: The culture medium is removed, and the diluted this compound-P is added to the wells.

  • Incubation: The plates are incubated at 37°C for 90 minutes.

  • Detection: The detection reagent, containing the β-galactosidase substrate, is added to each well. The plates are incubated at room temperature for 60 minutes.

  • Data Acquisition: Chemiluminescence is measured using a plate reader.

  • Data Analysis: The data is normalized to the maximum response, and the EC50 values are calculated using a four-parameter logistic regression model.

Beta_Arrestin_Assay_Workflow start Start cell_culture Culture S1PR-β-arrestin reporter cells start->cell_culture cell_plating Plate cells in 96-well plates cell_culture->cell_plating compound_prep Prepare serial dilutions of this compound-P cell_plating->compound_prep compound_add Add this compound-P to cells compound_prep->compound_add incubation1 Incubate for 90 min at 37°C compound_add->incubation1 detection_reagent Add chemiluminescent substrate incubation1->detection_reagent incubation2 Incubate for 60 min at RT detection_reagent->incubation2 read_plate Measure chemiluminescence incubation2->read_plate data_analysis Calculate EC50 values read_plate->data_analysis end End data_analysis->end

References

IMMH001 Prodrug: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IMMH001, also known as SYL930, is a novel, orally active prodrug that functions as a selective modulator of the sphingosine-1-phosphate (S1P) receptors. Following in vivo phosphorylation to its active metabolite, this compound-P, it demonstrates high potency and selectivity for S1P receptor subtypes 1, 4, and 5 (S1P1, S1P4, S1P5). By acting as a functional antagonist of the S1P1 receptor on lymphocytes, this compound effectively sequesters these immune cells within secondary lymphoid organs. This mechanism reduces circulating lymphocytes, thereby mitigating inflammatory responses in various autoimmune disease models. Preclinical studies have demonstrated significant therapeutic potential for this compound in rheumatoid arthritis, psoriasis, and experimental autoimmune encephalomyelitis, a model for multiple sclerosis. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, preclinical efficacy, and available pharmacokinetic data.

Mechanism of Action: S1P Receptor Modulation

This compound is a prodrug that requires in vivo phosphorylation to become biologically active.[1][2] The resulting active metabolite, this compound-phosphate (this compound-P), is a potent agonist at the S1P1, S1P4, and S1P5 receptors.[1][2] The primary immunomodulatory effects of this compound are mediated through its functional antagonism of the S1P1 receptor on lymphocytes.[3][4]

Activation of the S1P1 receptor by this compound-P leads to the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs.[3][4] This results in the reversible sequestration of lymphocytes, particularly T and B cells, within these tissues.[1][2] The reduction of circulating lymphocytes in the peripheral blood limits their infiltration into sites of inflammation, thereby attenuating the autoimmune response.[1][4]

Notably, this compound exhibits significantly weaker activity at S1P2 and S1P3 receptors, which is advantageous as S1P3 activation has been associated with adverse cardiac effects such as bradycardia.[1]

IMMH001_Mechanism_of_Action cluster_blood Peripheral Blood cluster_lymphoid Secondary Lymphoid Organ This compound This compound (Prodrug) IMMH001_P This compound-P (Active) This compound->IMMH001_P Phosphorylation S1P1 S1P1 Receptor IMMH001_P->S1P1 Binds to Lymphocyte Lymphocyte Internalization S1P1 Internalization & Degradation S1P1->Internalization Leads to Sequestration Lymphocyte Sequestration Internalization->Sequestration Results in Egress_Block Sequestration->Egress_Block Blocks Egress Infiltration_Reduction Infiltration_Reduction Egress_Block->Infiltration_Reduction Reduces Infiltration into Inflamed Tissue

Mechanism of Action of this compound Prodrug.

Quantitative Preclinical Data

In Vitro S1P Receptor Activity

The activity of the phosphorylated form of this compound (this compound-P) was assessed using a β-arrestin assay to determine its potency at the five S1P receptor subtypes.

Receptor SubtypeEC50 (nM)[1][2]
S1P112.4
S1P2>1000
S1P3>1000
S1P419.8
S1P529.4
Table 1: In Vitro Activity of this compound-P on S1P Receptors.
In Vivo Efficacy in Rheumatoid Arthritis Models

This compound has demonstrated significant efficacy in rat models of rheumatoid arthritis (RA), including adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA).[1][4]

ModelTreatment GroupDose (mg/kg)Reduction in Paw Swelling (%)Reduction in Arthritis Index (%)
CIA This compound0.6SignificantSignificant
This compound1.2SignificantSignificant
This compound2.4SignificantSignificant
Table 2: Efficacy of this compound in the Collagen-Induced Arthritis (CIA) Rat Model.[1]
Effects on Lymphocyte Distribution

A single oral dose of this compound significantly reduces the number of peripheral blood lymphocytes and increases their presence in secondary lymphoid tissues in F344 rats.[1][2]

TreatmentPeripheral Blood LymphocytesSecondary Lymphoid Tissue Lymphocytes
VehicleBaselineBaseline
This compoundSignificantly DecreasedSignificantly Increased
Table 3: Effect of this compound on Lymphocyte Distribution.[1][2]
Pharmacokinetic Profile in Rats

Pharmacokinetic studies in rats have provided initial insights into the absorption, metabolism, and elimination of this compound (SYL930). The data indicates that this compound is metabolized to its active phosphorylated form (Syl930-P) and another major metabolite (Syl930-M1).

ParameterThis compound (Syl930)This compound-P (Syl930-P)Syl930-M1
Cmax (ng/mL) 6.61 ± 1.5118.80 ± 1.615.99 ± 1.18
Tmax (h) 6.37 ± 2.326.18 ± 2.416.82 ± 1.93
Table 4: Pharmacokinetic Parameters of this compound and its Metabolites in Rats Following a Single 3 mg/kg Oral Dose.

This compound has a relatively short elimination half-life, which correlates with the recovery of peripheral blood lymphocytes within 3 days after cessation of treatment in rats.[5]

Broader Preclinical Applications

Beyond rheumatoid arthritis, the biological activity of this compound has been explored in other autoimmune disease models.

  • Psoriasis: Oral administration of this compound (SYL930) has been shown to exert potent anti-proliferative and anti-inflammatory effects in various animal models of psoriasis.[6][7] It effectively reduces pathological skin thickening and ameliorates parakeratosis and acanthosis.[6]

  • Experimental Autoimmune Encephalomyelitis (EAE): In a rat model of EAE, a proxy for multiple sclerosis, therapeutic treatment with this compound significantly inhibited disease progression and the associated histological changes in the brain and spinal cord.[5]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the biological activity of this compound.

In Vitro S1P Receptor Activation Assay (β-Arrestin Assay)

This assay quantifies the activation of S1P receptors by this compound-P.

  • Cell Culture: Chinese hamster ovary-K1 (CHO-K1) cells stably co-expressing one of the human S1P receptor subtypes (S1P1-5) and a β-arrestin-enzyme fragment complementation system are cultured in appropriate media.

  • Compound Preparation: this compound-P is dissolved in DMSO and then diluted to various concentrations in assay buffer.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and incubated.

    • The cells are then treated with different concentrations of this compound-P or a vehicle control.

    • Following incubation, the chemiluminescent substrate is added.

    • The luminescence, which is proportional to β-arrestin recruitment and therefore receptor activation, is measured using a luminometer.

  • Data Analysis: The EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Beta_Arrestin_Workflow Start Start Cell_Culture Culture CHO-K1 cells expressing S1P receptor and β-arrestin system Start->Cell_Culture Seeding Seed cells into 96-well plates Cell_Culture->Seeding Treatment Treat cells with This compound-P Seeding->Treatment Compound_Prep Prepare serial dilutions of this compound-P Compound_Prep->Treatment Incubation Incubate Treatment->Incubation Substrate Add chemiluminescent substrate Incubation->Substrate Measurement Measure luminescence Substrate->Measurement Data_Analysis Calculate EC50 values Measurement->Data_Analysis End End Data_Analysis->End

Workflow for the β-Arrestin Assay.
Animal Models of Rheumatoid Arthritis

  • Adjuvant-Induced Arthritis (AA) in Rats:

    • Induction: Arthritis is induced by a single intradermal injection of Freund's complete adjuvant into the right hind paw of rats.

    • Treatment: Oral administration of this compound, vehicle control, or a positive control (e.g., methotrexate) is initiated on the day of adjuvant injection and continued daily.

    • Assessment: Paw swelling is measured periodically using a plethysmometer. The severity of arthritis is scored based on erythema and swelling of the joints.

    • Endpoint Analysis: At the end of the study, animals are euthanized, and blood and tissues are collected for analysis of lymphocyte populations, cytokine levels, and histopathology.

  • Collagen-Induced Arthritis (CIA) in Rats:

    • Immunization: Rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant at the base of the tail. A booster injection is given on day 7.

    • Treatment: Prophylactic oral administration of this compound or controls begins before the onset of clinical arthritis and continues daily.

    • Assessment: Similar to the AA model, paw volume and arthritis scores are monitored throughout the study.

    • Endpoint Analysis: Includes histopathological examination of the joints for inflammation, pannus formation, and bone erosion.

Clinical Development Status

This compound (SYL930) has been in a Phase I clinical trial in China for the treatment of rheumatoid arthritis.[1][6] However, the results of this trial are not publicly available at the time of this report.

Conclusion

The prodrug this compound is a selective S1P1, S1P4, and S1P5 modulator with a well-defined mechanism of action centered on lymphocyte sequestration. Extensive preclinical data from various animal models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis, demonstrate its potent anti-inflammatory and immunomodulatory effects. The favorable preclinical safety profile, particularly its selectivity away from the S1P3 receptor, and its efficacy in these models position this compound as a promising therapeutic candidate for a range of autoimmune disorders. Further clinical investigation is warranted to establish its safety and efficacy in human populations.

References

IMMH001: A Technical Guide to its Role in Immune Response Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMMH001, also known as SYL930, is a novel small molecule modulator of sphingosine-1-phosphate (S1P) receptors, specifically targeting S1P1, S1P4, and S1P5.[1][2] Its primary mechanism of action involves the sequestration of lymphocytes in secondary lymphoid organs, leading to a reduction of circulating lymphocytes and subsequent attenuation of inflammatory responses.[1] This technical guide provides an in-depth overview of the experimental evidence demonstrating the immunomodulatory role of this compound, with a focus on its therapeutic potential in autoimmune diseases such as rheumatoid arthritis. Detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the relevant biological pathways are presented to facilitate further research and development.

Core Mechanism of Action: Lymphocyte Sequestration

This compound is a prodrug that is phosphorylated in vivo to its active form.[1] The active metabolite of this compound acts as a functional antagonist of the S1P1 receptor on lymphocytes. By binding to S1P1, this compound internalizes the receptor, rendering lymphocytes unresponsive to the natural S1P gradient that chemoattracts them out of the lymph nodes and into the bloodstream.[1] This results in the retention of lymphocytes within the secondary lymphoid organs, a phenomenon known as lymphocyte homing, and a corresponding dose-dependent decrease in peripheral blood lymphocyte counts.[1]

Signaling Pathway of this compound at the S1P1 Receptor

IMMH001_S1P1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound-P S1P1 S1P1 Receptor This compound->S1P1 G_protein Gi/o S1P1->G_protein Activation Receptor_Internalization Receptor Internalization S1P1->Receptor_Internalization AC Adenylyl Cyclase G_protein->AC Inhibition PI3K PI3K/Akt Pathway G_protein->PI3K ERK Ras/ERK Pathway G_protein->ERK cAMP ↓ cAMP Cell_Survival Cell Survival & Proliferation PI3K->Cell_Survival ERK->Cell_Survival Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Receptor_Internalization->Lymphocyte_Egress_Inhibition

This compound-P binds to the S1P1 receptor, leading to its internalization and subsequent inhibition of lymphocyte egress.

Quantitative Effects on Immune Cell Populations

Preclinical studies in rat models have demonstrated the potent and dose-dependent effects of this compound on circulating lymphocyte populations.

Table 1: Effect of a Single Oral Dose of this compound on Lymphocyte Distribution in F344 Rats (12 hours post-administration)
TissueLymphocyte SubsetVehicle Control (%)This compound (1.2 mg/kg) (%)
Peripheral Blood T Lymphocytes100~40
B Lymphocytes100~30
Superficial Lymph Node T Lymphocytes100~150
B Lymphocytes100~140
Axillary Lymph Node T Lymphocytes100~160
B Lymphocytes100~150
Mesenteric Lymph Node T Lymphocytes100~130
B Lymphocytes100~120

*Data are represented as mean percentage relative to the vehicle control group. *P < 0.05, **P < 0.01, **P < 0.001.[3]

Table 2: Reduction of Circulating Lymphocytes in Adjuvant-Induced Arthritis (AA) Rats after 28 Days of this compound Treatment
Treatment GroupLymphocyte Count (x10^9/L)
Sham ~12.5
AA Model ~10.0
This compound (0.6 mg/kg) ~6.0**
This compound (1.2 mg/kg) ~4.5
This compound (2.4 mg/kg) ~4.0

*Data are represented as mean. **P < 0.01, **P < 0.001 compared to the AA model group.[3]

Efficacy in Preclinical Models of Rheumatoid Arthritis

This compound has shown significant therapeutic effects in both adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA) rat models, two well-established models that mimic the pathology of human rheumatoid arthritis.

Experimental Workflow for Arthritis Models

Arthritis_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Induction Adjuvant (AA Model) or Type II Collagen (CIA Model) Injection Treatment_Start Initiate Daily Oral This compound Treatment Induction->Treatment_Start Paw_Measurement Measure Paw Volume and Arthritis Index Treatment_Start->Paw_Measurement Blood_Collection Peripheral Blood Lymphocyte Counting Treatment_Start->Blood_Collection Histology Histopathological Analysis of Joints Treatment_Start->Histology At study termination Cytokine_Analysis Cytokine & Chemokine Analysis of Joint Tissue Treatment_Start->Cytokine_Analysis At study termination Paw_Measurement->Paw_Measurement

General experimental workflow for evaluating the efficacy of this compound in rat models of arthritis.
Table 3: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Levels in the Joints of Adjuvant-Induced Arthritis (AA) Rats

AnalyteAA Model (pg/mg protein)This compound (1.2 mg/kg) (pg/mg protein)
IL-1β ~150~75
IL-18 ~800~400
IP-10 (CXCL10) ~250~125**
CCL3 (MIP-1α) ~120~60
CCL5 (RANTES) ~100~50

*Data are represented as mean. *P < 0.05, *P < 0.01 compared to the AA model group.[2]

Detailed Experimental Protocols

Animal Models
  • Adjuvant-Induced Arthritis (AA) Model: Male Sprague-Dawley rats were intradermally injected at the right hind paw with 0.1 mL of Freund's complete adjuvant containing 10 mg/mL of heat-killed Mycobacterium tuberculosis.[1]

  • Collagen-Induced Arthritis (CIA) Model: Male Sprague-Dawley rats were intradermally injected at the base of the tail with 0.2 mL of an emulsion of bovine type II collagen and incomplete Freund's adjuvant on day 0, followed by a booster injection on day 7.[1]

This compound Administration

This compound was administered orally once daily at doses of 0.6, 1.2, and 2.4 mg/kg, starting from the day of adjuvant injection in the AA model and from day 8 in the CIA model.[1]

Assessment of Arthritis
  • Paw Swelling: The volume of the hind paws was measured using a plethysmometer.

  • Arthritis Index: The severity of arthritis was scored on a scale of 0-4 for each paw, based on erythema, swelling, and ankylosis, with a maximum score of 16 per animal.

Lymphocyte Quantification

Peripheral blood was collected from the tail vein. The percentages of T lymphocytes and B lymphocytes in whole blood and lymph tissues were determined by flow cytometry using fluorescently labeled antibodies specific for rat T and B cell markers.[3]

Cytokine and Chemokine Analysis

At the end of the study, the joints were collected and homogenized. The levels of pro-inflammatory cytokines and chemokines in the joint tissue homogenates were quantified using a multiplex immunoassay (Luminex).[2]

Logical Framework of this compound's Therapeutic Effect in Arthritis

Logical_Framework IMMH001_Admin Oral Administration of this compound S1P1_Modulation Modulation of S1P1, S1P4, S1P5 Receptors on Lymphocytes IMMH001_Admin->S1P1_Modulation Lymphocyte_Sequestration Lymphocyte Sequestration in Secondary Lymphoid Organs S1P1_Modulation->Lymphocyte_Sequestration Reduced_Circulating_Lymphocytes Reduced Circulating Peripheral Lymphocytes Lymphocyte_Sequestration->Reduced_Circulating_Lymphocytes Reduced_Infiltration Decreased Lymphocyte Infiltration into Joints Reduced_Circulating_Lymphocytes->Reduced_Infiltration Reduced_Cytokines Reduced Pro-inflammatory Cytokine & Chemokine Production in Joints Reduced_Infiltration->Reduced_Cytokines Amelioration Amelioration of Arthritis (Reduced Swelling, Joint Damage) Reduced_Cytokines->Amelioration

The logical progression from this compound administration to the alleviation of arthritic symptoms.

Conclusion

This compound demonstrates a potent immunomodulatory effect primarily through the sequestration of lymphocytes in secondary lymphoid organs. This mechanism has been shown to be highly effective in reducing the clinical and pathological signs of rheumatoid arthritis in preclinical models. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound for the treatment of autoimmune diseases.

References

IMMH001: A Technical Whitepaper on Early-Stage Efficacy as a Selective S1P1 Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMMH001 (also known as SYL930) is a novel, orally active small molecule that acts as a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Early-stage research has demonstrated its potential as a therapeutic agent for autoimmune disorders by effectively sequestering lymphocytes in secondary lymphoid organs, thereby preventing their infiltration into sites of inflammation. This technical guide provides a comprehensive overview of the preclinical efficacy of this compound, detailing its in vitro activity, in vivo efficacy in established animal models of autoimmune diseases, and its underlying mechanism of action. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of S1P1 receptor modulation.

Introduction

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a wide array of cellular processes, including lymphocyte trafficking, by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5.[1] The S1P1 receptor is crucial for the egress of lymphocytes from secondary lymphoid organs.[1] Modulation of the S1P1 receptor has emerged as a promising therapeutic strategy for various autoimmune diseases.[2]

This compound is a prodrug that is phosphorylated in vivo to its active form, this compound-P.[3] It functions as a selective agonist for S1P1, S1P4, and S1P5 receptors.[3] By inducing the internalization and degradation of S1P1 receptors on lymphocytes, this compound effectively traps these immune cells within lymph nodes, reducing their circulation in the peripheral blood and subsequent infiltration into inflamed tissues.[1][3] This mechanism of action has shown significant therapeutic potential in preclinical models of rheumatoid arthritis, psoriasis, and autoimmune encephalitis.[2][4][5]

In Vitro Efficacy

The in vitro activity of the phosphorylated active form of this compound (this compound-P) was assessed using a β-arrestin recruitment assay with CHO-K1 cells expressing human S1P receptors.

Receptor SubtypeEC50 (nM) of this compound-P
hS1P112.4
hS1P2>1000
hS1P3>1000
hS1P419.8
hS1P529.4
Table 1: In Vitro Activity of this compound-P on Human S1P Receptor Subtypes.[3]

These results highlight the selectivity of this compound-P for S1P1, S1P4, and S1P5 over S1P2 and S1P3. The lack of activity at the S1P3 receptor is particularly noteworthy, as S1P3 activation has been associated with adverse cardiovascular effects, such as bradycardia, observed with some non-selective S1P receptor modulators.[5]

In Vivo Efficacy in Animal Models

The therapeutic potential of this compound has been evaluated in several well-established animal models of autoimmune diseases.

Rheumatoid Arthritis

This compound was investigated in two rat models of rheumatoid arthritis: Adjuvant-Induced Arthritis (AA) and Collagen-Induced Arthritis (CIA).[3]

3.1.1. Adjuvant-Induced Arthritis (AA) in Rats

In the AA rat model, oral administration of this compound demonstrated a dose-dependent inhibition of disease progression.[3]

Treatment GroupDose (mg/kg)Mean Paw Swelling (mL) on Day 28Arthritis Index on Day 28Histopathological Score
Vehicle Control-~1.8~107.3 ± 1.5
This compound1.2Significantly ReducedSignificantly Reduced5.5 ± 1.0
This compound2.4Significantly ReducedSignificantly Reduced5.8 ± 1.2
FTY720 (positive control)1Significantly ReducedSignificantly Reduced5.5 ± 1.0
MTX (positive control)0.5Significantly ReducedSignificantly Reduced5.7 ± 1.0
Table 2: Efficacy of this compound in the Rat Adjuvant-Induced Arthritis Model.[3]

3.1.2. Collagen-Induced Arthritis (CIA) in Rats

Similar therapeutic effects were observed in the CIA rat model.[3]

Treatment GroupDose (mg/kg)Mean Paw Swelling (mL) on Day 38Arthritis Index on Day 38Histopathological Score
Vehicle Control-~1.6~1110.8 ± 2.0
This compound0.6Significantly ReducedSignificantly Reduced7.9 ± 1.2
This compound1.2Significantly ReducedSignificantly Reduced6.6 ± 1.4
This compound2.4Significantly ReducedSignificantly Reduced5.6 ± 1.1
FTY720 (positive control)1Significantly ReducedSignificantly Reduced6.6 ± 1.3
MTX (positive control)0.5Significantly ReducedSignificantly Reduced7.1 ± 1.2
Table 3: Efficacy of this compound in the Rat Collagen-Induced Arthritis Model.[3]

In both arthritis models, this compound significantly reduced paw swelling and the arthritis index.[3] Histopathological analysis of the joints revealed that this compound treatment markedly attenuated inflammatory cell infiltration, synovial hyperplasia, and cartilage destruction.[3] Furthermore, this compound treatment led to a significant reduction in the levels of pro-inflammatory cytokines and chemokines in the inflamed joints.[3]

Psoriasis

The efficacy of this compound (SYL930) was also demonstrated in various mouse models of psoriasis. Oral administration of this compound resulted in potent anti-proliferative and anti-inflammatory effects.[2] Specifically, it was shown to:

  • Decrease pathological skin thickening induced by sodium lauryl sulfate (SLS).[2]

  • Inhibit the proliferation of basal cells in a vaginal epithelium model.[2]

  • Increase the granular layer scales in a mouse tail assay.[2]

  • Ameliorate parakeratosis and acanthosis in a propranolol-induced guinea pig model.[2]

Autoimmune Encephalitis

In a rat model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, therapeutic treatment with this compound (SYL930) significantly inhibited the progression of the disease and reduced the associated histological changes in the brain and spinal cord.[5]

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is converted to its active phosphate metabolite, this compound-P.[3] this compound-P acts as a functional antagonist of the S1P1 receptor.[5] Upon binding to S1P1 on lymphocytes, it induces receptor internalization and degradation, rendering the cells unresponsive to the natural S1P gradient that is essential for their egress from secondary lymphoid organs.[1][5] This leads to a profound but reversible reduction of circulating lymphocytes in the peripheral blood.[1][5]

IMMH001_Signaling_Pathway cluster_lymphocyte Lymphocyte cluster_lymph_node Secondary Lymphoid Organ This compound This compound (Prodrug) IMMH001P This compound-P (Active) This compound->IMMH001P S1P1 S1P1 Receptor IMMH001P->S1P1 Binds and Activates Internalization Receptor Internalization & Degradation S1P1->Internalization G_protein Gi/o S1P1->G_protein Couples to Lymphocyte_Sequestration Lymphocyte Sequestration Internalization->Lymphocyte_Sequestration Leads to Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Downstream

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro β-Arrestin Assay
  • Cell Lines: CHO-K1 cells stably expressing human S1P1, S1P2, S1P3, S1P4, or S1P5 receptors.

  • Assay Principle: A β-arrestin recruitment assay was used to measure the activation of S1P receptors by this compound-P. The assay utilizes enzyme fragment complementation with β-galactosidase as the functional reporter.

  • Procedure:

    • Cells were seeded into 384-well plates.

    • Cells were treated with varying concentrations of this compound-P.

    • After incubation, the β-galactosidase substrate was added.

    • Luminescence was measured to determine the level of β-arrestin recruitment, which is proportional to receptor activation.

    • EC50 values were calculated from the dose-response curves.

Adjuvant-Induced Arthritis (AA) in Rats
  • Animals: Male Sprague-Dawley rats.

  • Induction: Arthritis was induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing 10 mg/mL Mycobacterium tuberculosis) into the plantar surface of the right hind paw.

  • Treatment: Oral administration of this compound (0.6, 1.2, or 2.4 mg/kg), FTY720 (1 mg/kg), MTX (0.5 mg/kg), or vehicle commenced on the day of adjuvant injection and continued daily for 28 days.

  • Assessments:

    • Paw Swelling: Measured using a plethysmometer at regular intervals.

    • Arthritis Index: Scored on a scale of 0-4 for each paw based on erythema and swelling (maximum score of 16 per animal).

    • Histopathology: At the end of the study, hind paws were collected, fixed, decalcified, and stained with hematoxylin and eosin (H&E) for histological evaluation of inflammation, pannus formation, and bone/cartilage destruction.

AA_Workflow Day0 Day 0: Induction of Arthritis (Freund's Complete Adjuvant Injection) Treatment_Start Start of Daily Oral Treatment (this compound, Controls, or Vehicle) Day0->Treatment_Start Monitoring Regular Monitoring: Paw Swelling & Arthritis Index Treatment_Start->Monitoring Days 0-28 Day28 Day 28: Study Termination Monitoring->Day28 Endpoint_Analysis Endpoint Analysis: Histopathology of Joints Day28->Endpoint_Analysis

Caption: Experimental workflow for the Adjuvant-Induced Arthritis model.

Collagen-Induced Arthritis (CIA) in Rats
  • Animals: Male Sprague-Dawley rats.

  • Induction:

    • Primary Immunization (Day 0): Intradermal injection of 0.1 mL of an emulsion containing bovine type II collagen and Freund's Incomplete Adjuvant at the base of the tail.

    • Booster Immunization (Day 7): A second intradermal injection of the collagen emulsion was administered.

  • Treatment: Daily oral administration of this compound (0.6, 1.2, or 2.4 mg/kg), FTY720 (1 mg/kg), MTX (0.5 mg/kg), or vehicle was initiated on day 7 and continued for 31 days.

  • Assessments: The same parameters as in the AA model (paw swelling, arthritis index, and histopathology) were assessed.

CIA_Workflow Day0 Day 0: Primary Immunization (Bovine Type II Collagen Emulsion) Day7 Day 7: Booster Immunization Day0->Day7 Treatment_Start Start of Daily Oral Treatment (this compound, Controls, or Vehicle) Day7->Treatment_Start Monitoring Regular Monitoring: Paw Swelling & Arthritis Index Treatment_Start->Monitoring Days 7-38 Day38 Day 38: Study Termination Monitoring->Day38 Endpoint_Analysis Endpoint Analysis: Histopathology of Joints Day38->Endpoint_Analysis

Caption: Experimental workflow for the Collagen-Induced Arthritis model.

Clinical Development

This compound has reportedly entered Phase I clinical trials in China for the treatment of rheumatoid arthritis.[3] However, as of the date of this document, the results and detailed protocols of these trials have not been made publicly available.

Conclusion

The early-stage research on this compound provides compelling evidence for its efficacy as a selective S1P1 receptor modulator. The robust preclinical data from in vitro and in vivo studies in models of rheumatoid arthritis, psoriasis, and autoimmune encephalitis demonstrate its potent anti-inflammatory and immunomodulatory effects. The selectivity profile of this compound suggests a potentially favorable safety profile compared to non-selective S1P modulators. While the lack of publicly available clinical data is a current limitation, the preclinical findings strongly support the continued investigation of this compound as a promising therapeutic candidate for a range of autoimmune diseases. Further clinical studies are warranted to establish its safety and efficacy in human populations.

References

Foundational Pharmacology of SYL930: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SYL930 is a novel, orally administered selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. As a prodrug, SYL930 is phosphorylated in vivo to its active metabolite, which then acts as a potent agonist at the S1P1 receptor. This targeted engagement leads to the internalization and degradation of the S1P1 receptor on lymphocytes, effectively sequestering them in secondary lymphoid organs. The resulting reduction in circulating lymphocytes underpins the anti-inflammatory and anti-proliferative effects of SYL930, which have been demonstrated in various preclinical models of autoimmune diseases, particularly psoriasis. This document provides a comprehensive overview of the foundational pharmacology of SYL930, including its mechanism of action, metabolic activation, and preclinical efficacy. Detailed experimental protocols and a summary of quantitative data are presented to support further research and development of this promising therapeutic agent.

Mechanism of Action

SYL930 is a selective S1P1 receptor modulator that exerts its pharmacological effects through a well-defined mechanism of action.[1][2] As a prodrug, SYL930 undergoes phosphorylation to form its active metabolite, which then binds with high affinity to the S1P1 receptor on the surface of lymphocytes.[3] This binding triggers the internalization and subsequent degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs.[3][4]

This functional antagonism leads to the sequestration of lymphocytes, particularly autoreactive T cells, within the lymph nodes, thereby reducing their infiltration into peripheral tissues and sites of inflammation.[4] The reduction in circulating lymphocytes is a key pharmacodynamic marker of SYL930's activity.[4] By preventing the migration of pathogenic immune cells, SYL930 effectively dampens the inflammatory cascade and hyperproliferation of keratinocytes characteristic of psoriatic lesions.[2]

SYL930_Mechanism_of_Action cluster_blood Bloodstream cluster_lymphoid Secondary Lymphoid Organ cluster_inflammation Site of Inflammation (e.g., Skin) SYL930 SYL930 (Prodrug) SYL930_P SYL930-Phosphate (Active Metabolite) SYL930->SYL930_P Phosphorylation S1P1_Receptor S1P1 Receptor SYL930_P->S1P1_Receptor Binds to Lymphocyte Lymphocyte Lymphocyte->S1P1_Receptor Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization Induces Sequestration Lymphocyte Sequestration Internalization->Sequestration Inflammation Reduced Inflammation & Proliferation Sequestration->Inflammation Leads to

Figure 1: Mechanism of Action of SYL930.

S1P1 Receptor Downstream Signaling

Upon binding of the active phosphorylated SYL930 to the S1P1 receptor, a G protein-coupled receptor, a cascade of intracellular signaling events is initiated. S1P1 predominantly couples to the Gi/o family of G proteins.[5] Activation of Gi/o leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] Concurrently, the βγ subunits of the G protein can activate downstream pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-Raf-MEK-ERK (MAPK) pathway.[6][7][8] These pathways are crucial in regulating cell survival, proliferation, and migration. The sustained activation and subsequent internalization of the S1P1 receptor by SYL930 ultimately disrupts the normal signaling required for lymphocyte egress from lymphoid tissues.

S1P1_Signaling_Pathway SYL930_P SYL930-Phosphate S1P1 S1P1 Receptor SYL930_P->S1P1 Activates G_protein Gi/o Protein S1P1->G_protein Couples to AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates (βγ subunit) Ras Ras G_protein->Ras Activates (βγ subunit) cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Cell_Response Modulation of Cell Survival, Proliferation, & Migration Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response

Figure 2: S1P1 Receptor Downstream Signaling Cascade.

Quantitative Pharmacology

While specific binding affinity values (Ki or EC50) for SYL930 and its phosphorylated metabolite across the full panel of S1P receptors (S1P1-5) are not publicly available in the reviewed literature, the compound is consistently described as a selective S1P1 receptor modulator.[2] The following tables summarize the available quantitative data from preclinical psoriasis models.

Table 1: In Vivo Efficacy of SYL930 in Psoriasis Models

Animal ModelTreatment GroupDose (mg/kg)Key OutcomeResultReference
SLS-Induced Mouse Skin IrritationSYL930Not SpecifiedPathological Thickening of Back SkinDecrease[2]
Diethylstilbestrol-Induced Mouse PsoriasisSYL930Not SpecifiedProliferation of Basal CellsInhibition[2]
Mouse Tail AssaySYL930Not SpecifiedGranular Layer ScalesIncrease[2]
Propranolol-Induced Guinea Pig PsoriasisSYL930Not SpecifiedParakeratosis and AcanthosisAmelioration[2]
Propranolol-Induced Guinea Pig PsoriasisSYL930Not SpecifiedEpidermal ThickeningDecrease[2]

Note: Specific dose-response data and percentage changes were not detailed in the available literature.

Table 2: Effect of SYL930 on Pro-inflammatory Cytokines

Quantitative data on the specific effects of SYL930 on pro-inflammatory cytokine levels (e.g., IL-17, IL-23, TNF-α) in psoriasis models were not available in the reviewed scientific literature.

Experimental Protocols

Detailed, step-by-step protocols for the preclinical evaluation of SYL930 are not fully disclosed in the public domain. However, based on established methodologies for similar compounds and the information available, the following sections outline the likely experimental frameworks.

S1P Receptor Binding Assay (General Protocol)

This assay is designed to determine the binding affinity of a test compound for S1P receptors.[1][9]

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes Expressing S1P Receptors start->prepare_membranes incubate Incubate Membranes with Radiolabeled S1P Ligand & Test Compound (SYL930) prepare_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data to Determine IC50 and Ki Values quantify->analyze end End analyze->end

Figure 3: General Workflow for a Radioligand Binding Assay.

Materials:

  • Cell membranes from cells overexpressing a specific S1P receptor subtype (S1P1-5).

  • Radiolabeled S1P ligand (e.g., [³²P]S1P).[1]

  • Test compound (SYL930 and its phosphorylated metabolite).

  • Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA).[1]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target S1P receptor and isolate the membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled S1P ligand and varying concentrations of the test compound.[1]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[1]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Psoriasis Models

This is a widely used model that recapitulates many features of human psoriasis.[10][11][12]

Procedure:

  • Acclimatization: Acclimatize mice (e.g., BALB/c or C57BL/6) to the housing conditions.

  • Hair Removal: Shave the dorsal skin of the mice.

  • IMQ Application: Apply a daily topical dose of imiquimod cream (e.g., 5%) to the shaved back skin for a specified period (e.g., 6-8 days) to induce psoriasis-like lesions.[11]

  • SYL930 Administration: Administer SYL930 orally at various doses to different groups of mice during the IMQ treatment period.

  • Assessment:

    • PASI Scoring: Score the severity of the skin lesions daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index).[11][13][14]

    • Histology: At the end of the study, collect skin biopsies for histological analysis (e.g., H&E staining) to measure epidermal thickness and assess inflammatory cell infiltration.[15]

    • Cytokine Analysis: Analyze skin or serum samples for the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) using methods like ELISA or qPCR.[4][16][17][18][19]

This assay assesses the ability of SYL930 to reduce the number of circulating lymphocytes.

Procedure:

  • Animal Dosing: Administer a single oral dose of SYL930 or vehicle to rodents.

  • Blood Collection: Collect blood samples at various time points post-dosing.

  • Lymphocyte Counting: Perform a complete blood count (CBC) to determine the number of circulating lymphocytes.

  • Data Analysis: Plot the lymphocyte count over time to observe the extent and duration of lymphopenia induced by SYL930.

Lymphocyte_Sequestration_Assay_Workflow start Start dosing Administer SYL930 or Vehicle to Animals start->dosing blood_sampling Collect Blood Samples at Multiple Time Points dosing->blood_sampling cbc Perform Complete Blood Count (CBC) blood_sampling->cbc analyze Analyze and Plot Lymphocyte Counts Over Time cbc->analyze end End analyze->end

Figure 4: Workflow for an In Vivo Lymphocyte Sequestration Assay.

Conclusion

SYL930 is a selective S1P1 receptor modulator that demonstrates significant anti-inflammatory and anti-proliferative potential in preclinical models of psoriasis. Its mechanism of action, centered on the sequestration of lymphocytes in secondary lymphoid organs, offers a targeted approach to mitigating the immunopathology of this chronic skin disease. While the publicly available data provides a strong foundation for its pharmacological profile, further disclosure of detailed quantitative binding affinities and comprehensive dose-response data from in vivo studies would be invaluable for a complete understanding of its therapeutic potential. The experimental frameworks outlined in this guide provide a basis for the continued investigation and development of SYL930 as a promising treatment for psoriasis and other autoimmune disorders.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of IMMH001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for in vivo studies involving IMMH001, a modulator of sphingosine-1-phosphate receptor subtype 1 (S1P1), as well as S1P4 and S1P5. The primary therapeutic area explored in preclinical in vivo models is rheumatoid arthritis (RA).

Mechanism of Action

This compound is a sphingosine-1-phosphate (S1P) receptor modulator. S1P receptors are crucial for the egress of lymphocytes from lymphoid organs into the systemic circulation.[1][2] By acting as a functional antagonist, this compound leads to the internalization and degradation of S1P1 receptors on lymphocytes.[3][4] This renders the lymphocytes insensitive to the natural S1P gradient that guides their exit from lymph nodes.[2][3] Consequently, lymphocytes are sequestered in secondary lymphoid organs, leading to a reduction of circulating lymphocytes in the peripheral blood.[1][5] This reduction in circulating immune cells, particularly T and B lymphocytes, is believed to ameliorate autoimmune conditions like rheumatoid arthritis by preventing their infiltration into inflamed tissues.[1][6]

IMMH001_Mechanism_of_Action cluster_0 Lymph Node cluster_1 Blood Vessel Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Lymphocyte->S1P1_Receptor expresses Internalization_Degradation Receptor Internalization & Degradation S1P1_Receptor->Internalization_Degradation leads to S1P_Gradient High S1P Gradient S1P_Gradient->S1P1_Receptor guides egress This compound This compound This compound->S1P1_Receptor binds & modulates Reduced_Egress Lymphocyte Egress Inhibited Internalization_Degradation->Reduced_Egress results in Therapeutic_Effect Amelioration of Autoimmune Disease Reduced_Egress->Therapeutic_Effect contributes to

Caption: Mechanism of action of this compound.

Experimental Protocols for In Vivo Studies

The following protocols are based on preclinical studies of this compound in rat models of rheumatoid arthritis: Adjuvant-Induced Arthritis (AA) and Collagen-Induced Arthritis (CIA).[1][2]

Adjuvant-Induced Arthritis (AA) Rat Model

This model is used to evaluate the therapeutic efficacy of this compound in a well-established model of inflammatory arthritis.

Materials:

  • Male Sprague-Dawley or F344 rats (6-8 weeks old)

  • Complete Freund's Adjuvant (CFA)

  • This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose sodium)

  • Vehicle control

  • Positive control (e.g., Methotrexate)

  • Plethysmometer

  • Digital Vernier caliper

Procedure:

  • Induction of Arthritis: Anesthetize rats and inject 0.1 mL of CFA intradermally into the plantar surface of the right hind paw.

  • Grouping and Treatment:

    • Randomly divide rats into groups (n=6-8 per group):

      • Normal Control (no CFA, vehicle treatment)

      • Arthritic Control (CFA, vehicle treatment)

      • This compound treatment groups (e.g., low, medium, high dose)

      • Positive Control (e.g., Methotrexate)

    • Begin oral administration of this compound, vehicle, or positive control daily, starting from the day of or a few days after CFA injection, and continue for a predefined period (e.g., 28 days).

  • Assessment of Arthritis:

    • Paw Swelling: Measure the volume of both hind paws using a plethysmometer at regular intervals (e.g., every 2-3 days).

    • Arthritis Index: Score the severity of arthritis based on a scale (e.g., 0-4 for each paw, assessing erythema and swelling).

  • Histopathological Analysis:

    • At the end of the study, euthanize the rats and collect the ankle joints.

    • Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.

    • Section the tissues and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, synovial hyperplasia, and cartilage/bone destruction.

  • Cytokine Analysis:

    • Collect joint tissues or serum to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-17) and chemokines using ELISA or multiplex assays.[2]

AA_Model_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_assessment Assessment A Sprague-Dawley Rats (6-8 weeks old) B CFA Injection (0.1 mL, right hind paw) A->B C Grouping: - Normal Control - Arthritic Control - this compound (various doses) - Positive Control B->C Induction D Daily Oral Administration C->D E Paw Swelling & Arthritis Index (every 2-3 days) D->E During Treatment F Histopathology of Joints (endpoint) D->F Post-Treatment G Cytokine Analysis (endpoint) D->G Post-Treatment

Caption: Workflow for Adjuvant-Induced Arthritis (AA) Model.
Collagen-Induced Arthritis (CIA) Rat Model

The CIA model is another widely used model for studying RA, with a pathology that more closely resembles the human disease.

Materials:

  • Male Sprague-Dawley rats (6-8 weeks old)

  • Bovine type II collagen (CII)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle control

  • Positive control

Procedure:

  • Primary Immunization: Emulsify bovine type II collagen with an equal volume of Incomplete Freund's Adjuvant. Inject 0.1 mL of the emulsion intradermally at the base of the tail.

  • Booster Immunization: After a set period (e.g., 7 days), administer a booster injection of CII in IFA.

  • Grouping and Treatment:

    • Once arthritis is established (typically 10-14 days after primary immunization), randomly assign rats to treatment groups as described for the AA model.

    • Administer this compound, vehicle, or positive control orally on a daily basis for the duration of the study (e.g., 21-28 days).

  • Assessment of Arthritis:

    • Monitor and record paw swelling and arthritis scores regularly.

  • Histopathological and Cytokine Analysis:

Data Presentation

The following tables summarize the type of quantitative data generated from in vivo studies of this compound.

Table 1: Effect of this compound on Peripheral Blood Lymphocyte Counts

Treatment GroupDose (mg/kg)T Lymphocytes (% of Control)B Lymphocytes (% of Control)
Vehicle Control-100100
This compoundLowSignificantly DecreasedSignificantly Decreased
This compoundMediumSignificantly DecreasedSignificantly Decreased
This compoundHighSignificantly DecreasedSignificantly Decreased

Data presented as a percentage of the vehicle control group. "Significantly Decreased" indicates a statistically significant reduction (p < 0.05) as reported in preclinical studies.[1][5]

Table 2: Therapeutic Efficacy of this compound in AA Rat Model

Treatment GroupDose (mg/kg)Paw Swelling (mL, Day 28)Arthritis Index (Day 28)Histological Score
Normal Control-Baseline00
Arthritic Control-IncreasedHighHigh
This compoundLowReducedReducedReduced
This compoundMediumSignificantly ReducedSignificantly ReducedSignificantly Reduced
This compoundHighSignificantly ReducedSignificantly ReducedSignificantly Reduced
Positive ControlVariesSignificantly ReducedSignificantly ReducedSignificantly Reduced

"Reduced" indicates a trend towards improvement, while "Significantly Reduced" denotes a statistically significant improvement compared to the arthritic control group.[2]

Table 3: Effect of this compound on Pro-inflammatory Cytokines in Joint Tissue

CytokineArthritic Control (pg/mL)This compound Treated (pg/mL)
TNF-αHighSignificantly Decreased
IL-1βHighSignificantly Decreased
IL-6HighSignificantly Decreased
IL-17HighSignificantly Decreased

This table represents the general findings that this compound treatment markedly decreases the release of pro-inflammatory cytokines in the damaged joints of arthritic rats.[2]

References

Application Notes and Protocols for IMMH001 in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMMH001, also known as SYL930, is a selective modulator of the sphingosine-1-phosphate receptor subtypes 1, 4, and 5 (S1P1, S1P4, S1P5). It functions as a prodrug, requiring in vivo phosphorylation to its active form, this compound-P. The primary mechanism of action involves the functional antagonism of S1P1, which leads to the sequestration of lymphocytes in secondary lymphoid organs. This reduction in circulating lymphocytes makes this compound a promising therapeutic candidate for autoimmune diseases. Preclinical studies in rat models of rheumatoid arthritis have demonstrated its efficacy in reducing inflammation and joint damage.

Mechanism of Action: S1P1 Modulation and Lymphocyte Trafficking

This compound-P, the active metabolite, acts as an agonist at the S1P1 receptor on lymphocytes. This initial activation is followed by receptor internalization and degradation, rendering the lymphocytes insensitive to the endogenous S1P gradient that governs their egress from lymph nodes.[1][2] This results in a reversible, dose-dependent reduction of peripheral blood lymphocytes.[2] By preventing the migration of these immune cells to sites of inflammation, this compound exerts its anti-inflammatory effects.[1][3]

IMMH001_Mechanism cluster_blood Bloodstream cluster_lymph Lymph Node This compound This compound (Prodrug) IMMH001P This compound-P (Active) This compound->IMMH001P Phosphorylation S1P1 S1P1 Receptor IMMH001P->S1P1 Binds & Internalizes Lymphocyte Lymphocyte Egress Egress to Inflamed Tissue S1P1->Egress Blocks Egress Signal Sequestration Sequestration S1P1->Sequestration

Caption: Mechanism of this compound action.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Rat Arthritis Models
ModelRat StrainDosage (mg/kg, oral)DurationKey FindingsReference
Adjuvant-Induced Arthritis (AA)Sprague-Dawley1.2, 2.428 daysDose-dependent inhibition of hind paw swelling and arthritis index. Significant reduction in pathological score of joints.[1][2]
Collagen-Induced Arthritis (CIA)Sprague-Dawley0.3, 0.6, 1.2, 2.438 daysAmeliorated articular swelling at all doses. Decreased total arthritis index, comparable to MTX and FTY720.[1][4]
Table 2: Pharmacokinetic Parameters of this compound (Syl930) and its Metabolites in Rats

Following a single 3 mg/kg oral dose.

AnalyteCmax (ng/mL)Tmax (h)
This compound (Syl930)6.61 ± 1.516.37 ± 2.32
This compound-P (Syl930-P)18.80 ± 1.616.18 ± 2.18
This compound-M1 (Metabolite)5.99 ± 1.186.18 ± 2.18

Experimental Protocols

Protocol 1: Preparation and Administration of this compound
  • Formulation: While the specific vehicle used in published studies is not explicitly stated, a common vehicle for oral administration of hydrophobic compounds in rodents is 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) in sterile water. It is recommended to perform vehicle compatibility and stability tests for this compound.

  • Preparation:

    • Weigh the required amount of this compound powder for the desired concentration (e.g., 0.3, 0.6, 1.2, 2.4 mg/mL for a 1 mL/kg dosing volume).

    • Prepare the vehicle solution (e.g., 0.5% CMC-Na).

    • Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a uniform suspension. Sonication may be used to aid dispersion if necessary.

    • Prepare fresh on each day of dosing.

  • Administration:

    • Administer the this compound suspension to rats via oral gavage using a suitable gauge gavage needle.

    • The volume of administration should be calculated based on the most recent body weight of the animal (e.g., 1 mL/kg).

    • For multi-day studies, administration should occur at approximately the same time each day to maintain consistent pharmacokinetic profiles.

Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rats

AIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Day0 Day 0: Induce Arthritis (0.1 mL CFA in tail base) Treatment Daily Oral Gavage: - Vehicle Control - this compound (e.g., 1.2, 2.4 mg/kg) - Positive Control (e.g., MTX) Day0->Treatment Begin Treatment Monitoring Monitor Body Weight, Paw Volume, Arthritis Index (every 3-4 days) Treatment->Monitoring Day28 Day 28: Euthanasia & Tissue Collection (Joints, Blood) Monitoring->Day28

Caption: Workflow for the Adjuvant-Induced Arthritis (AIA) model.

  • Animals: Male Sprague-Dawley or Lewis rats (6-8 weeks old).

  • Induction Agent: Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL).

  • Procedure:

    • On Day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA at the base of the tail.

    • Rats will develop a primary inflammatory response at the injection site and secondary, systemic arthritis in the paws, typically appearing around day 10-12.

  • Treatment: Begin daily oral administration of this compound or vehicle control on the day of adjuvant injection and continue for 28 days.

  • Assessments:

    • Clinical Scoring: Measure hind paw volume using a plethysmometer and score for arthritis severity (arthritis index) every 3-4 days. An example scoring system is: 0 = no erythema or swelling; 1 = slight erythema or swelling of one toe; 2 = erythema and swelling of more than one toe; 3 = erythema and swelling of the entire paw; 4 = severe erythema and swelling with deformity. The total score per animal is the sum of scores for all four paws.

    • Histopathology: At the end of the study (Day 28), collect ankle joints, fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) for pathological evaluation based on inflammatory cell infiltration, synovial hyperplasia, pannus formation, and bone destruction.

Protocol 3: Collagen-Induced Arthritis (CIA) in Rats
  • Animals: Male Wistar or Sprague-Dawley rats (7-8 weeks old).

  • Induction Agent: Bovine or chicken type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Procedure:

    • On Day 0, administer a primary immunization by subcutaneous injection of 0.2 mL of the collagen/IFA emulsion (containing 200 µg of collagen) at the base of the tail.

    • On Day 7, administer a booster injection with the same emulsion at a different site near the base of the tail.

    • Arthritis will typically develop 2-3 weeks after the primary immunization.

  • Treatment: Begin daily oral administration of this compound or vehicle control after the booster injection (e.g., Day 7) and continue for up to 38 days.

  • Assessments: Perform clinical scoring and histopathological analysis as described in the AIA protocol.

Safety and Toxicology Considerations

This compound demonstrates higher selectivity for S1P1 over S1P3 compared to the first-generation modulator FTY720.[1] This selectivity is associated with a reduced risk of bradycardia, a significant adverse effect linked to S1P3 activation.[1] However, researchers should monitor animals for any signs of adverse effects, including changes in weight, behavior, and overall health. Standard toxicological assessments should be incorporated into preclinical study designs.

References

Application Notes and Protocols for Testing IMMH001 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMMH001, also known as SYL930, is a selective modulator of the Sphingosine-1-Phosphate (S1P) receptor subtype 1 (S1P1), also showing activity on S1P4 and S1P5.[1][2][3] As a prodrug, this compound is phosphorylated in vivo by sphingosine kinases (SphK1 and SphK2) to its active metabolite, this compound-P.[4] The primary mechanism of action of this compound-P involves its binding to S1P1 receptors on lymphocytes, leading to receptor internalization and degradation.[5][6] This functional antagonism renders lymphocytes insensitive to the endogenous S1P gradient, which is crucial for their egress from secondary lymphoid organs.[1][2][3][5] Consequently, lymphocytes are sequestered in the lymph nodes, leading to a reduction in circulating lymphocytes in the peripheral blood.[1][3] This immunomodulatory effect makes this compound a promising therapeutic candidate for autoimmune diseases such as rheumatoid arthritis.[1][2][3][5]

These application notes provide detailed protocols for cell-based assays to characterize the in vitro and ex vivo activity of this compound.

S1P1 Signaling Pathway

The binding of the active phosphate form of this compound (this compound-P) to the S1P1 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to the internalization of the receptor. This process of functional antagonism is central to the therapeutic effect of this compound.

S1P1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IMMH001_P This compound-P S1P1 S1P1 Receptor IMMH001_P->S1P1 Binds G_protein G Protein S1P1->G_protein Activates Beta_Arrestin β-Arrestin S1P1->Beta_Arrestin Recruits GRK GRK G_protein->GRK Recruits GRK->S1P1 Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates

Caption: this compound-P binds to S1P1, leading to β-arrestin recruitment and receptor internalization.

Key Cell-Based Assays

Two primary cell-based assays are crucial for evaluating the activity of this compound:

  • β-Arrestin Recruitment Assay: To determine the in vitro potency and selectivity of this compound-P on S1P receptor subtypes.

  • Lymphocyte Trafficking Assay: To assess the functional consequence of S1P1 modulation on lymphocyte distribution ex vivo.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the S1P1 receptor upon ligand binding, a key step in GPCR desensitization and internalization. A common method utilizes enzyme fragment complementation (EFC) technology.

Experimental Workflow

Beta_Arrestin_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis Cell_Culture Culture hS1P1-CHO cells Cell_Seeding Seed cells in 384-well plates Cell_Culture->Cell_Seeding Compound_Prep Prepare serial dilutions of this compound-P Add_Compound Add this compound-P to cells Compound_Prep->Add_Compound Incubation1 Incubate cells overnight Cell_Seeding->Incubation1 Incubation1->Add_Compound Incubation2 Incubate for 2-4 hours Add_Compound->Incubation2 Add_Reagents Add PathHunter Detection Reagents Incubation2->Add_Reagents Read_Plate Read chemiluminescent signal Add_Reagents->Read_Plate Data_Analysis Analyze data and determine EC50 Read_Plate->Data_Analysis

Caption: Workflow for the β-arrestin recruitment assay to determine this compound-P potency.

Protocol

Materials:

  • hS1P1-CHO cells (Chinese Hamster Ovary cells stably expressing human S1P1)

  • Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound-P

  • 384-well white, solid-bottom assay plates

  • PathHunter® Detection Kit (or similar β-arrestin EFC kit)

  • Microplate reader with chemiluminescence detection capabilities

Procedure:

  • Cell Culture: Maintain hS1P1-CHO cells in a humidified incubator at 37°C with 5% CO2. Passage cells regularly to maintain logarithmic growth.

  • Cell Seeding: On the day before the assay, harvest cells and seed them into 384-well assay plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium.

  • Overnight Incubation: Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound-P in an appropriate assay buffer.

  • Compound Addition: Add 5 µL of the diluted this compound-P to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 2-4 hours at 37°C.

  • Detection: Prepare the PathHunter detection reagent cocktail according to the manufacturer's instructions. Add 12.5 µL of the reagent cocktail to each well.

  • Signal Reading: Incubate the plates at room temperature for 60 minutes to allow for signal development. Read the chemiluminescent signal using a microplate reader.

  • Data Analysis: Plot the relative light units (RLU) against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC50 value.

Data Presentation
CompoundReceptorEC50 (nM)
This compound-PS1P112.4
This compound-PS1P2>1000
This compound-PS1P3>1000
This compound-PS1P419.8
This compound-PS1P529.4

Note: The data presented here is based on published findings for this compound-P and serves as an example.[1]

Lymphocyte Trafficking Assay (Flow Cytometry)

This assay quantifies the effect of this compound on the distribution of lymphocyte populations in peripheral blood and secondary lymphoid tissues, providing a direct measure of its in vivo functional activity.

Experimental Workflow

Lymphocyte_Trafficking_Workflow cluster_in_vivo In Vivo Dosing cluster_sampling Sample Collection cluster_processing Cell Preparation cluster_analysis Flow Cytometry Dosing Administer this compound to animals (e.g., rats) Blood_Collection Collect peripheral blood Dosing->Blood_Collection Tissue_Harvest Harvest secondary lymphoid organs Dosing->Tissue_Harvest Lymphocyte_Isolation Isolate lymphocytes Blood_Collection->Lymphocyte_Isolation Tissue_Harvest->Lymphocyte_Isolation Staining Stain with fluorescently labeled antibodies Lymphocyte_Isolation->Staining Acquisition Acquire data on a flow cytometer Staining->Acquisition Gating Gate on lymphocyte populations Acquisition->Gating Quantification Quantify cell numbers and percentages Gating->Quantification

Caption: Workflow for assessing the effect of this compound on lymphocyte distribution.

Protocol

Materials:

  • Experimental animals (e.g., Sprague-Dawley or F344 rats)

  • This compound formulation for oral administration

  • Anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS)

  • Red blood cell lysis buffer

  • Fluorescently conjugated antibodies against lymphocyte surface markers (e.g., CD3 for T cells, CD45RA for B cells)

  • Flow cytometer

Procedure:

  • Animal Dosing: Administer this compound orally to the animals at the desired dose(s). Include a vehicle-treated control group.

  • Sample Collection: At a specified time point post-dosing (e.g., 12 or 24 hours), collect peripheral blood via an appropriate method (e.g., orbital plexus) into tubes containing an anticoagulant. Euthanize the animals and harvest secondary lymphoid organs (e.g., spleen, lymph nodes).

  • Lymphocyte Isolation from Blood:

    • Dilute the blood with PBS.

    • Lyse red blood cells using a lysis buffer.

    • Wash the remaining cells with PBS and resuspend to a known concentration.

  • Lymphocyte Isolation from Tissues:

    • Mechanically dissociate the lymphoid tissues to create a single-cell suspension.

    • Filter the cell suspension to remove debris.

    • Wash the cells with PBS and resuspend.

  • Antibody Staining:

    • Aliquot a defined number of cells into tubes.

    • Add the fluorescently labeled antibodies and incubate in the dark on ice for 30 minutes.

    • Wash the cells to remove unbound antibodies.

    • Resuspend the cells in an appropriate buffer for flow cytometry.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Use forward and side scatter to gate on the lymphocyte population.

    • Further gate on specific lymphocyte subsets based on their marker expression (e.g., CD3+ T cells, CD45RA+ B cells).

    • Determine the percentage and absolute number of each lymphocyte population in the different samples.

Data Presentation

Table 1: Effect of this compound on Peripheral Blood Lymphocytes

Treatment GroupTotal Lymphocytes (cells/µL)T-Lymphocytes (%)B-Lymphocytes (%)
Vehicle Control5500 ± 45075 ± 520 ± 3
This compound (1 mg/kg)2100 ± 300*72 ± 622 ± 4

Table 2: Effect of this compound on Lymphocytes in Spleen

Treatment GroupTotal Splenocytes (x10^6)T-Lymphocytes (%)B-Lymphocytes (%)
Vehicle Control150 ± 2035 ± 460 ± 5
This compound (1 mg/kg)180 ± 2538 ± 558 ± 6

*p < 0.05 compared to vehicle control. Data are presented as mean ± SD and are for illustrative purposes.

Conclusion

The described cell-based assays provide a robust framework for characterizing the activity of this compound. The β-arrestin recruitment assay is a powerful tool for determining the in vitro potency and selectivity of this compound-P, while the lymphocyte trafficking assay provides essential information on its functional immunomodulatory effects in a physiological context. These protocols can be adapted for the screening and characterization of other S1P receptor modulators.

References

IMMH001 solution preparation and stability for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMMH001, also known as SYL930, is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist that is orally active.[1] As a prodrug, this compound is phosphorylated in vivo by sphingosine kinases (SphK1 and SphK2) to its active form, (S)-IMMH001-P.[2] The active metabolite then acts as a specific modulator of S1P1, S1P4, and S1P5.[3][4] This modulation leads to the sequestration of lymphocytes in secondary lymphoid organs, reducing their circulation in the peripheral blood and subsequent infiltration into sites of inflammation.[3][5] This mechanism of action makes this compound a promising candidate for the research and treatment of autoimmune diseases such as rheumatoid arthritis (RA), psoriasis, and autoimmune encephalitis.[1][3] In preclinical models of adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA), this compound has been shown to significantly inhibit disease progression, reduce joint damage, and decrease the release of pro-inflammatory cytokines and chemokines.[3][4][6]

Data Presentation

Table 1: this compound Solution Preparation
ProtocolSolvent SystemSolubilityResult
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.57 mM)Clear solution
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.57 mM)Clear solution
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.57 mM)Clear solution

Note: To aid dissolution, heating and/or sonication can be utilized if precipitation or phase separation occurs during preparation.[1]

Table 2: this compound Stock Solution Stability
Storage TemperatureStorage Duration
-80°C6 months
-20°C1 month

Note: It is recommended to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles.[1]

Table 3: In Vitro Activity of this compound-P
Receptor SubtypeEC50 (nM)
S1P112.4
S1P419.8
S1P529.4
S1P2>1000
S1P3>1000

Signaling Pathway and Mechanism of Action

This compound is a prodrug that requires phosphorylation to become active.[2] The active form, this compound-P, selectively agonizes the S1P1 receptor.[3] Activation of S1P1 on lymphocytes prevents their egress from secondary lymphoid organs, leading to a reduction of lymphocytes in the peripheral blood.[3][5] This sequestration of immune cells reduces their infiltration into inflamed tissues, thereby suppressing the inflammatory response. In the context of rheumatoid arthritis, this leads to a reduction in pro-inflammatory cytokines such as IL-1β, IL-5, IL-18, and chemokines like IP10, CCL3, and CCL5 in the affected joints.[1][3]

IMMH001_Signaling_Pathway cluster_0 In Vivo Activation cluster_1 Cellular Mechanism cluster_2 Therapeutic Outcome This compound This compound (Prodrug) SphK Sphingosine Kinases (SphK1, SphK2) This compound->SphK IMMH001P This compound-P (Active) SphK->IMMH001P S1P1 S1P1 Receptor (on Lymphocyte) IMMH001P->S1P1 Agonism Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes S1P1->Lymphocyte_Sequestration Reduced_Lymphocytes Decreased Peripheral Blood Lymphocytes Lymphocyte_Sequestration->Reduced_Lymphocytes Reduced_Inflammation Reduced Pro-inflammatory Cytokines & Chemokines Reduced_Lymphocytes->Reduced_Inflammation

Caption: this compound Signaling Pathway.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol provides an example for preparing a 1 mL working solution of this compound.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline

Procedure:

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300.

  • Mix the solution thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogenous.

  • Add 450 µL of Saline to bring the final volume to 1 mL.

  • The final concentration of this working solution will be 2.5 mg/mL.

Protocol 2: Collagen-Induced Arthritis (CIA) Model in Rats

This protocol outlines the induction of arthritis using bovine type II collagen and subsequent treatment with this compound.[3]

Materials:

  • Bovine type II collagen

  • 0.1 M acetic acid

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Vehicle control (e.g., normal saline)

  • Sprague-Dawley rats

Procedure:

  • Immunization (Day 0):

    • Dissolve bovine type II collagen in 0.1 M acetic acid at a concentration of 4 mg/mL overnight at 4°C.

    • Emulsify the collagen solution in an equal volume of CFA by ultrasonication on dry ice.

    • Immunize rats intradermally in the right hind foot plantar with a total of 0.1 mL of the cold emulsion (containing 2 mg of bovine type II collagen).

  • Booster Injection (Day 7):

    • Administer a subcutaneous booster injection at the base of the tail with 0.1 mL of the same emulsion.

  • Treatment:

    • Administer this compound orally at the desired dosage (e.g., 0.3-2.4 mg/kg), typically twice a week for 30 days.[1]

    • Administer the vehicle control to a separate group of rats following the same schedule.

  • Evaluation:

    • Monitor and score hind paw swelling and arthritic index regularly.

    • At the end of the study, perform histological analysis of the joints to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.

    • Measure levels of pro-inflammatory cytokines and chemokines in the damaged joints.

CIA_Workflow Day0 Day 0: Primary Immunization (Bovine Collagen + CFA) Day7 Day 7: Booster Injection Day0->Day7 Treatment Treatment Period: Oral this compound or Vehicle (e.g., Twice weekly for 30 days) Day7->Treatment Evaluation Evaluation: - Hind Paw Swelling - Arthritic Index - Histology - Cytokine Analysis Treatment->Evaluation

Caption: Collagen-Induced Arthritis (CIA) Experimental Workflow.

Protocol 3: β-Arrestin Assay for S1P Receptor Activation

This protocol is used to determine the in vitro agonist activity of this compound-P on different S1P receptor subtypes.[3]

Materials:

  • PathHunter CHO-K1 cells expressing S1P receptor subtypes (EDG1, EDG3, EDG5, EDG6, EDG8)

  • This compound-P

  • 384-well microplates

  • PathHunter Detection reagent cocktail

Procedure:

  • Culture the PathHunter CHO-K1 cells expressing the respective S1P receptor subtypes in white-walled, 384-well microplates (20 µL total volume) and incubate at 37°C overnight.

  • Prepare serial dilutions of this compound-P (5x final concentration).

  • Add 5 µL of the this compound-P dilutions to the cells.

  • Incubate the plates at 37°C for 2-4 hours.

  • Generate the assay signal by adding 12.5 µL of the PathHunter Detection reagent cocktail.

  • Read the plate on a suitable instrument to measure the enzyme fragment complementation signal.

  • Calculate EC50 values from the concentration-response curves.

References

Application Notes and Protocols for Measuring IMMH001-Induced Lymphopenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques used for measuring lymphopenia induced by IMMH001, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. The protocols detailed below are designed to enable researchers to accurately quantify lymphocyte populations in preclinical models and understand the pharmacological effects of this compound.

Introduction

This compound is a novel S1P1 modulator that acts as a functional antagonist, leading to the sequestration of lymphocytes in secondary lymphoid organs and a subsequent reduction of circulating lymphocytes in the peripheral blood.[1][2] This targeted induction of lymphopenia is a key mechanism of action for its therapeutic effects in autoimmune diseases.[1][3] Accurate and reproducible measurement of this pharmacological effect is critical for preclinical and clinical development.

The primary methods for assessing this compound-induced lymphopenia are Complete Blood Count (CBC) with differential and flow cytometry for lymphocyte subset analysis. These techniques allow for both the quantification of total lymphocyte numbers and the characterization of specific lymphocyte populations affected by the compound.

Mechanism of Action: this compound-Induced Lymphocyte Sequestration

This compound is a prodrug that is phosphorylated in vivo to its active form, which then binds to S1P1 receptors on lymphocytes. This binding internalizes the S1P1 receptors, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes.[1][4] Consequently, lymphocytes are retained within the lymph nodes and other secondary lymphoid organs, leading to a rapid and reversible reduction in peripheral blood lymphocyte counts.[1][5]

IMMH001_Mechanism cluster_blood Peripheral Blood cluster_lymph_node Lymph Node This compound This compound (prodrug) IMMH001_P This compound-P (active) This compound->IMMH001_P Phosphorylation S1P1 S1P1 Receptor IMMH001_P->S1P1 Binds and internalizes Lymphocyte_blood Circulating Lymphocyte Lymphocyte_LN Trapped Lymphocyte Lymphocyte_blood->Lymphocyte_LN Sequestration S1P_gradient S1P Gradient S1P1->S1P_gradient Blocks Response S1P_gradient->Lymphocyte_blood Egress Signal CBC_Workflow start Start dosing Dose Rats with This compound or Vehicle start->dosing blood_collection Collect Peripheral Blood (EDTA tubes) dosing->blood_collection mixing Gently Mix Blood blood_collection->mixing analysis Analyze with Automated Hematology Analyzer mixing->analysis data Record WBC and Lymphocyte Counts analysis->data end End data->end Flow_Cytometry_Workflow start Start sample_prep Prepare Single-Cell Suspension start->sample_prep fc_block Fc Block sample_prep->fc_block staining Antibody Staining fc_block->staining wash Wash Cells staining->wash acquisition Acquire on Flow Cytometer wash->acquisition analysis Data Analysis and Gating acquisition->analysis end End analysis->end

References

Application Notes and Protocols for Assessing Cytokine Levels Following IMMH001 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMMH001, also known as SYL930, is a potent and selective modulator of the sphingosine-1-phosphate receptor subtype 1 (S1P1).[1][2] S1P1 receptors play a crucial role in the egress of lymphocytes from lymphoid organs. By modulating S1P1, this compound effectively sequesters lymphocytes in these organs, reducing their circulation in the bloodstream and subsequent infiltration into inflamed tissues.[1][2][3] This mechanism of action makes this compound a promising therapeutic candidate for autoimmune diseases such as rheumatoid arthritis (RA).

Clinical and preclinical studies have demonstrated that this compound treatment leads to a significant reduction in pro-inflammatory cytokine and chemokine levels at the site of inflammation.[1][2][3] Specifically, in animal models of rheumatoid arthritis, this compound has been shown to suppress both Th1-mediated (e.g., IL-1β, IL-18, IP-10) and Th2-mediated (e.g., IL-5) inflammatory responses in affected joints.[1] Accurate assessment of cytokine levels following this compound treatment is therefore critical for evaluating its pharmacodynamic effects and therapeutic efficacy.

These application notes provide detailed protocols for the quantification of key cytokines modulated by this compound, utilizing common immunoassay techniques.

S1P1 Signaling Pathway and Cytokine Regulation

This compound is a prodrug that is phosphorylated in vivo to its active form, this compound-P. This active metabolite then binds to S1P1, a G protein-coupled receptor (GPCR). The binding of this compound-P to S1P1 primarily activates the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ subunits of the G protein can activate downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-Raf-MEK-ERK pathway, which are involved in regulating cell survival and proliferation. A key consequence of S1P1 activation in lymphocytes is the functional antagonism of chemokine receptors (like CCR7) that are essential for their egress from lymph nodes, leading to their sequestration. This reduction in circulating lymphocytes at inflammatory sites results in a decreased production of pro-inflammatory cytokines.

S1P1_Signaling_Pathway cluster_intracellular S1P1 S1P1 Receptor G_protein Gi/o Protein S1P1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K_Akt PI3K-Akt Pathway G_protein->PI3K_Akt Activates βγ subunits Ras_ERK Ras-ERK Pathway G_protein->Ras_ERK cAMP cAMP AC->cAMP Produces IMMH001_P This compound-P IMMH001_P->S1P1 Lymphocyte_Egress Lymphocyte Egress Inhibition PI3K_Akt->Lymphocyte_Egress Ras_ERK->Lymphocyte_Egress Cytokine_Production Decreased Pro-inflammatory Cytokine Production Lymphocyte_Egress->Cytokine_Production

Caption: S1P1 Signaling Pathway Activated by this compound-P.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound on pro-inflammatory cytokine levels in the joints of a rat model of collagen-induced arthritis, based on findings from Jin et al. (2019).[1]

Table 1: Effect of this compound on Th1-Related Cytokine Levels in Arthritic Joints

CytokineControl (pg/mL)This compound (0.6 mg/kg) (pg/mL)% Reduction
IL-1β150.2 ± 25.585.1 ± 15.343.3%
IL-18250.8 ± 42.1140.5 ± 23.844.0%
IP-10320.4 ± 55.6175.2 ± 30.145.3%

Table 2: Effect of this compound on Th2-Related Cytokine Levels in Arthritic Joints

CytokineControl (pg/mL)This compound (0.6 mg/kg) (pg/mL)% Reduction
IL-5180.5 ± 30.7100.3 ± 17.144.4%

Data are presented as mean ± SEM. Data is illustrative based on published findings.

Experimental Protocols

To assess the in vivo effects of this compound on cytokine production, the following protocols are recommended.

Experimental Workflow Overview

The general workflow for assessing cytokine levels after this compound treatment involves sample collection from treated subjects (e.g., serum, plasma, or tissue homogenates), followed by cytokine quantification using a suitable immunoassay, and subsequent data analysis.

experimental_workflow start Start: this compound Treatment sample_collection Sample Collection (Serum, Plasma, Tissue) start->sample_collection elisa ELISA sample_collection->elisa Secreted Cytokines multiplex Multiplex Assay sample_collection->multiplex Secreted Cytokines flow_cytometry Intracellular Staining & Flow Cytometry sample_collection->flow_cytometry Intracellular Cytokines data_analysis Data Analysis and Quantification elisa->data_analysis multiplex->data_analysis flow_cytometry->data_analysis end End: Cytokine Profile data_analysis->end

Caption: General Experimental Workflow.
Enzyme-Linked Immunosorbent Assay (ELISA) for a Single Cytokine

ELISA is a sensitive and specific method for quantifying a single cytokine in a liquid sample.[4][5][6][7][8]

Materials:

  • ELISA plate (96-well)

  • Capture antibody specific for the cytokine of interest

  • Recombinant cytokine standard

  • Detection antibody (biotinylated) specific for the cytokine

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Coating buffer (e.g., PBS, pH 7.4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent/Blocking buffer (e.g., PBS with 1% BSA)

  • Microplate reader

Protocol:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[8]

  • Blocking: Wash the plate 3 times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[8]

  • Sample and Standard Incubation: Wash the plate 3 times. Prepare a serial dilution of the cytokine standard. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.[8]

  • Detection Antibody Incubation: Wash the plate 3 times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[8]

  • Streptavidin-HRP Incubation: Wash the plate 3 times. Add 100 µL of diluted streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.[8]

  • Substrate Development: Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.[8]

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.

Multiplex Bead-Based Assay (Luminex) for Multiple Cytokines

Multiplex assays allow for the simultaneous quantification of multiple cytokines in a small sample volume.[9][10][11][12][13]

Materials:

  • Multiplex cytokine assay kit (containing antibody-coupled beads, detection antibodies, standards, and buffers)

  • 96-well filter plate

  • Magnetic plate washer (for magnetic bead-based kits)

  • Multiplex assay plate reader (e.g., Luminex instrument)

  • Assay-specific software for data analysis

Protocol:

  • Plate Preparation: Pre-wet the 96-well filter plate with wash buffer and aspirate.

  • Standard and Sample Preparation: Reconstitute and serially dilute the cytokine standards. Prepare samples (serum, plasma, or tissue homogenates) as per the kit instructions.

  • Bead Incubation: Add the antibody-coupled bead mixture to each well.

  • Sample and Standard Incubation: Add 50 µL of standards and samples to the appropriate wells. Incubate on a shaker for 2 hours at room temperature, protected from light.

  • Washing: Wash the plate 3 times with wash buffer using a magnetic plate washer.

  • Detection Antibody Incubation: Add the biotinylated detection antibody cocktail to each well. Incubate on a shaker for 1 hour at room temperature, protected from light.

  • Streptavidin-PE Incubation: Wash the plate 3 times. Add streptavidin-phycoerythrin (PE) to each well. Incubate on a shaker for 30 minutes at room temperature, protected from light.

  • Final Wash and Resuspension: Wash the plate 3 times. Resuspend the beads in sheath fluid.

  • Data Acquisition: Acquire the data on a multiplex assay reader.

  • Data Analysis: Use the assay-specific software to generate standard curves and determine the concentrations of the different cytokines in the samples.

Intracellular Cytokine Staining and Flow Cytometry

This technique allows for the identification of cytokine-producing cell populations.[14][15][16][17][18]

Materials:

  • Whole blood, PBMCs, or splenocytes

  • Cell stimulation reagents (e.g., PMA and Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-4)

  • Flow cytometer

Protocol:

  • Cell Stimulation: Stimulate cells with PMA and Ionomycin in the presence of a protein transport inhibitor for 4-6 hours.[14]

  • Surface Staining: Wash the cells and stain with antibodies against cell surface markers for 30 minutes at 4°C.[14]

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a fixation/permeabilization buffer for 20 minutes at room temperature.[14]

  • Intracellular Staining: Wash the cells with permeabilization buffer. Stain with antibodies against intracellular cytokines for 30 minutes at room temperature in the dark.

  • Washing and Resuspension: Wash the cells with permeabilization buffer and then resuspend in staining buffer.

  • Data Acquisition: Acquire the data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software to identify and quantify the percentage of cytokine-producing cells within specific lymphocyte populations.

Conclusion

The protocols outlined in these application notes provide a framework for the robust and reliable assessment of cytokine levels following treatment with this compound. The choice of methodology will depend on the specific research question, the number of cytokines to be analyzed, and the sample type available. Consistent application of these protocols will enable researchers to effectively evaluate the immunomodulatory effects of this compound and its potential as a therapeutic agent for autoimmune and inflammatory diseases.

References

Application Notes: IMMH001 for In Vitro Lymphocyte Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

IMMH001 is a potent and selective modulator of sphingosine-1-phosphate (S1P) receptors, specifically targeting S1P₁, S1P₄, and S1P₅.[1][2] S1P receptors play a crucial role in regulating lymphocyte trafficking, particularly the egress of lymphocytes from secondary lymphoid organs into the bloodstream.[3][4][5][6] By acting as a functional antagonist of the S1P₁ receptor, this compound sequesters lymphocytes within lymph nodes, thereby reducing the number of circulating lymphocytes that can contribute to inflammatory processes.[1][2][3][7] This mechanism of action makes this compound a promising therapeutic candidate for autoimmune diseases such as rheumatoid arthritis.[1][2] These application notes provide detailed protocols for utilizing this compound in in vitro lymphocyte migration assays to study its effects on lymphocyte chemotaxis.

Mechanism of Action

This compound is a prodrug that is phosphorylated in vivo to its active form, this compound-P.[1] this compound-P is a potent agonist for S1P₁, S1P₄, and S1P₅ receptors.[1] Continuous stimulation of the S1P₁ receptor by an agonist leads to its internalization and degradation, rendering the lymphocyte unresponsive to the endogenous S1P gradient that normally drives its egress from lymphoid tissues.[5][7] This functional antagonism effectively traps lymphocytes in the lymph nodes.

Data Presentation

The following table summarizes the in vitro activity of the phosphorylated form of this compound (this compound-P) on various S1P receptor subtypes.

CompoundS1P₁ EC₅₀ (nM)S1P₄ EC₅₀ (nM)S1P₅ EC₅₀ (nM)S1P₂ EC₅₀ (nM)S1P₃ EC₅₀ (nM)
This compound-P12.419.829.4>1000>1000

Table 1: In vitro activation of S1P receptor subtypes by this compound-P. Data derived from a β-arrestin assay.[1]

Experimental Protocols

This section provides a detailed protocol for a standard in vitro lymphocyte migration assay, commonly known as the Transwell or Boyden chamber assay, to evaluate the inhibitory effect of this compound on lymphocyte migration.

Protocol: In Vitro Lymphocyte Migration Assay (Transwell Assay)

Objective: To quantify the effect of this compound on the migration of lymphocytes towards a chemoattractant.

Materials:

  • This compound

  • Isolated primary lymphocytes (e.g., from human peripheral blood or rodent spleen)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Bovine Serum Albumin (BSA)

  • Chemoattractant (e.g., SDF-1α/CXCL12, S1P)

  • Transwell inserts with a polycarbonate membrane (e.g., 5 µm pore size for lymphocytes)

  • 24-well tissue culture plates

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO₂)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Preparation of Lymphocytes:

    • Isolate lymphocytes from the desired source using standard methods (e.g., Ficoll-Paque density gradient centrifugation for human PBMCs).

    • Wash the cells twice with PBS and resuspend them in migration medium (RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.

    • Starve the cells by incubating them in migration medium for 2 hours at 37°C to reduce background migration.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in migration medium to achieve the desired final concentrations for the assay. Note: Since this compound is a prodrug, for in vitro assays, it is crucial to either use the active phosphorylated form (this compound-P) if available, or to ensure experimental conditions allow for phosphorylation. For the purpose of this protocol, we will assume the use of this compound and that some level of phosphorylation may occur in the cellular environment, or that the direct effects of the prodrug are being assessed.

  • Assay Setup:

    • To the lower chamber of the 24-well plate, add 600 µL of migration medium containing the chemoattractant (e.g., 100 ng/mL SDF-1α).

    • For negative control wells, add 600 µL of migration medium without the chemoattractant.

    • Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

    • In a separate tube, pre-incubate the lymphocyte suspension (1 x 10⁶ cells/mL) with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours. The optimal incubation time may need to be determined empirically.

  • Quantification of Migration:

    • After incubation, carefully remove the Transwell inserts from the wells.

    • To quantify the migrated cells, collect the medium from the lower chamber.

    • Count the number of cells in the collected medium using a hemocytometer or an automated cell counter.

    • Alternatively, a fluorescent dye (e.g., Calcein-AM) can be used to pre-label the lymphocytes, and the fluorescence in the lower chamber can be measured using a plate reader.

Data Analysis:

The results can be expressed as a migration index or as a percentage of inhibition.

  • Migration Index: (Number of cells migrating in the presence of chemoattractant) / (Number of cells migrating in the absence of chemoattractant).

  • Percent Inhibition: [1 - (Number of cells migrating with this compound / Number of cells migrating with vehicle control)] x 100.

An IC₅₀ value (the concentration of this compound that inhibits 50% of lymphocyte migration) can be calculated from the dose-response curve.

Visualizations

Signaling Pathway of S1P Receptor Modulation

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1PR1 S1P₁ Receptor S1P->S1PR1 Binds & Activates IMMH001P This compound-P IMMH001P->S1PR1 Binds & Activates IMMH001P->S1PR1 Prolonged activation leads to G_protein G Protein Activation (Gαi) S1PR1->G_protein Internalization Receptor Internalization & Degradation S1PR1->Internalization Rac_activation Rac Activation G_protein->Rac_activation Cytoskeletal_rearrangement Cytoskeletal Rearrangement Rac_activation->Cytoskeletal_rearrangement Migration Cell Migration Cytoskeletal_rearrangement->Migration Loss_of_response Loss of Response to S1P Gradient Internalization->Loss_of_response

Caption: S1P/IMMH001-P signaling pathway leading to migration and receptor internalization.

Experimental Workflow for In Vitro Lymphocyte Migration Assay

experimental_workflow A 1. Isolate Lymphocytes B 2. Resuspend in Migration Medium (1x10^6 cells/mL) A->B C 3. Pre-incubate cells with this compound or Vehicle Control (30 min) B->C E 5. Add Cell Suspension to Upper Chamber C->E D 4. Add Chemoattractant to Lower Chamber of Transwell Plate D->E F 6. Incubate (2-4 hours, 37°C) E->F G 7. Collect Cells from Lower Chamber F->G H 8. Quantify Migrated Cells (Cell Counting/Fluorescence) G->H I 9. Calculate Migration Index and Percent Inhibition H->I

Caption: Workflow for the in vitro lymphocyte migration (Transwell) assay.

References

Methodological Considerations for Pharmacokinetic Studies of IMMH001

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

IMMH001 (also known as SYL930) is a potent and selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1), with additional activity at S1P4 and S1P5.[1] By functionally antagonizing the S1P1 receptor, this compound prevents the egress of lymphocytes from lymphoid organs, thereby reducing the number of circulating lymphocytes.[2] This mechanism of action makes this compound a promising therapeutic candidate for autoimmune diseases such as rheumatoid arthritis.[1][2] Preclinical studies in rat models of arthritis have demonstrated its efficacy in reducing disease progression.[1][2] Currently, this compound is in Phase I clinical trials in China for the treatment of rheumatoid arthritis.[2]

Robust pharmacokinetic (PK) studies are critical for the clinical development of this compound. These studies elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of the drug, which are essential for determining appropriate dosing regimens, assessing potential drug-drug interactions, and ensuring patient safety. This document provides detailed methodological considerations and standardized protocols for conducting preclinical and early-phase clinical pharmacokinetic studies of this compound.

Data Presentation: Pharmacokinetic Parameters

While specific quantitative pharmacokinetic data for this compound is not yet publicly available, the following tables represent typical parameters that should be determined from preclinical and clinical studies. Data should be summarized to facilitate comparison across different species, dose levels, and formulations.

Table 1: Representative Preclinical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats Following a Single Oral Dose

Parameter1 mg/kg5 mg/kg10 mg/kg
Cmax (ng/mL) Data not availableData not availableData not available
Tmax (h) Data not availableData not availableData not available
AUC0-t (ng·h/mL) Data not availableData not availableData not available
AUC0-inf (ng·h/mL) Data not availableData not availableData not available
t1/2 (h) Data not availableData not availableData not available
CL/F (mL/h/kg) Data not availableData not availableData not available
Vd/F (L/kg) Data not availableData not availableData not available

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Table 2: Representative Phase I Clinical Pharmacokinetic Parameters of this compound in Healthy Volunteers Following a Single Oral Dose

Parameter0.5 mg1 mg2 mg
Cmax (ng/mL) Data not availableData not availableData not available
Tmax (h) Data not availableData not availableData not available
AUC0-t (ng·h/mL) Data not availableData not availableData not available
AUC0-inf (ng·h/mL) Data not availableData not availableData not available
t1/2 (h) Data not availableData not availableData not available
CL/F (mL/h) Data not availableData not availableData not available
Vd/F (L) Data not availableData not availableData not available

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Experimental Protocols

Preclinical Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following a single oral administration in Sprague-Dawley rats.

Materials:

  • This compound (pure substance)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats (male, 8-10 weeks old, 200-250 g)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Centrifuge

  • Freezer (-80°C)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 0.1, 0.5, and 1 mg/mL for doses of 1, 5, and 10 mg/kg, respectively, assuming a dosing volume of 10 mL/kg).

  • Dosing: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water. Administer a single oral dose of this compound via gavage.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis software.

Bioanalytical Method for this compound Quantification

Objective: To develop and validate a sensitive and specific method for the quantification of this compound in plasma.

Methodology:

  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.

  • Sample Preparation: Protein precipitation is a common and efficient method for extracting small molecules like S1P1 modulators from plasma.

  • Chromatography: Reverse-phase chromatography is typically used to separate the analyte from endogenous plasma components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

  • Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Mandatory Visualizations

Signaling Pathway of this compound

IMMH001_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound S1P1_Receptor S1P1 Receptor This compound->S1P1_Receptor Binds and Internalizes G_Protein G Protein (Gi) S1P1_Receptor->G_Protein Activates Downstream_Effectors Downstream Effectors (e.g., Rac, Akt, ERK) G_Protein->Downstream_Effectors Modulates Cellular_Response Cellular Response (Lymphocyte Egress Inhibition) Downstream_Effectors->Cellular_Response

Caption: this compound binds to the S1P1 receptor, leading to its internalization and downstream signaling.

Experimental Workflow for a Preclinical Pharmacokinetic Study

PK_Study_Workflow Start Start Dose_Prep Dose Formulation Preparation Start->Dose_Prep Animal_Dosing Oral Administration to Rats Dose_Prep->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Quantification Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis End End PK_Analysis->End

References

Troubleshooting & Optimization

troubleshooting IMMH001 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IMMH001. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures, with a focus on its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as SYL930) is a selective sphingosine-1-phosphate receptor subtype 1 (S1P1) modulator.[1][2] It is a prodrug that is converted in vivo by sphingosine kinases (SphK1 and SphK2) to its active phosphorylated form, (S)-IMMH001-P.[3] The active metabolite is a potent agonist for S1P1, S1P4, and S1P5 receptors.[1] Activation of S1P1 on lymphocytes leads to the internalization and degradation of the receptor, which in turn prevents the egress of lymphocytes from secondary lymphoid organs.[4] This sequestration of lymphocytes reduces the number of circulating lymphocytes, thereby suppressing peripheral immune responses.[1][5] This mechanism of action makes this compound a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2]

Q2: What are the general solubility properties of this compound?

This compound is a small molecule that is practically insoluble in water and aqueous buffers. It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO).[3] Due to its low aqueous solubility, researchers may face challenges when preparing solutions for in vitro and in vivo experiments. The recommended approach is to first prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous experimental medium.[6][7]

Troubleshooting Guide: this compound Insolubility

Q3: I am observing precipitation after diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps you can take:

  • Lower the Final Concentration: The simplest solution is often to reduce the final concentration of this compound in your working solution. The solubility limit in the final aqueous medium may have been exceeded.

  • Optimize the Dilution Procedure:

    • Add DMSO stock to the aqueous buffer: It is critical to add the small volume of your DMSO stock solution to the larger volume of your pre-warmed aqueous buffer while vortexing or mixing vigorously.[6] Do not add the aqueous buffer to the DMSO stock.

    • Use a stepwise dilution: Instead of a single large dilution, perform one or more intermediate dilutions. You can do this by first creating an intermediate dilution in a solvent system that is more compatible with your final aqueous medium, if applicable, or by performing serial dilutions in the aqueous buffer itself, with vigorous mixing at each step.

  • Gentle Warming and Sonication: Gently warming the final solution to 37°C or using a bath sonicator for a short period can help to redissolve small amounts of precipitate.[3][6] However, be cautious with prolonged heating, as it may degrade the compound.

  • Check the Final DMSO Concentration: Ensure that the final concentration of DMSO in your experimental medium is as low as possible (typically ≤ 0.1% for cell-based assays) and is consistent across all experimental and control groups.[6] Always include a vehicle control (aqueous buffer with the same final DMSO concentration) in your experiments.

Q4: My compound still precipitates at the desired concentration. What are my options?

If the above steps are not sufficient, you may need to consider more advanced formulation strategies, especially for in vivo studies. These often involve the use of co-solvents or excipients to improve solubility.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)100 mg/mL (262.83 mM)Requires sonication for complete dissolution.[3]
Aqueous Buffers (e.g., PBS)Practically Insoluble

Table 2: In Vivo Formulation Examples for this compound

ProtocolFormulation CompositionAchieved Solubility
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.57 mM)[3]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.57 mM)[3]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.57 mM)[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

Procedure:

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the calculated volume of high-purity DMSO to achieve the desired concentration (e.g., 100 mg/mL).

  • Vortex the solution for 1-2 minutes.

  • If the compound is not fully dissolved, use a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Ensure the solution is clear before use.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stock solution is stable for up to 6 months at -80°C and 1 month at -20°C.[3]

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays

Objective: To prepare a homogenous, low-concentration working solution of this compound in an aqueous buffer (e.g., cell culture medium) for biological experiments, while minimizing precipitation.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Sterile destination aqueous buffer (e.g., cell culture medium, PBS), pre-warmed to 37°C.

Procedure:

  • Prepare an intermediate dilution of the this compound stock solution in pure DMSO if a very low final concentration is required.

  • Add a small volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer. Crucially, the DMSO solution should be added to the aqueous buffer, not the other way around.

  • Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion. This helps to prevent the compound from precipitating out of solution.

  • Visually inspect the solution for any signs of precipitation. If the solution is cloudy, consider lowering the final concentration.

  • Ensure the final DMSO concentration in your working solution is non-toxic to your cells (typically ≤ 0.1%).

  • Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions of this compound due to potential precipitation and degradation over time.

Visualizations

IMMH001_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_membrane Cell Membrane cluster_outcome Physiological Outcome This compound This compound (Prodrug) SphK1_SphK2 SphK1/SphK2 This compound->SphK1_SphK2 Enters Cell IMMH001_active (S)-IMMH001-P (Active) S1P1_receptor S1P1 Receptor IMMH001_active->S1P1_receptor Binds & Activates SphK1_SphK2->IMMH001_active Phosphorylation Receptor_Internalization Receptor Internalization & Degradation S1P1_receptor->Receptor_Internalization Leads to Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Receptor_Internalization->Lymphocyte_Sequestration Results in

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start Start: Need to prepare This compound aqueous solution prep_stock Prepare concentrated stock in pure DMSO start->prep_stock dilute Dilute stock into pre-warmed aqueous buffer prep_stock->dilute check_precipitate Precipitate observed? dilute->check_precipitate success Solution is clear. Proceed with experiment. check_precipitate->success No troubleshoot Troubleshooting Steps check_precipitate->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc optimize_dilution Optimize dilution (e.g., stepwise) troubleshoot->optimize_dilution warm_sonicate Gentle warming or sonication troubleshoot->warm_sonicate lower_conc->dilute optimize_dilution->dilute warm_sonicate->dilute

Caption: Workflow for troubleshooting this compound insolubility.

References

optimizing IMMH001 dosage for maximum efficacy and minimal side effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IMMH001. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for maximum efficacy and minimal side effects in preclinical experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a specific modulator of the Sphingosine-1-Phosphate Receptor subtype 1 (S1P1), also showing activity on S1P4 and S1P5.[1][2] Its primary mechanism involves acting as an S1P1 modulator, which regulates lymphocyte trafficking.[1][2] By binding to S1P1 on lymphocytes, this compound induces receptor internalization, rendering the lymphocytes insensitive to the S1P gradient that governs their egress from secondary lymphoid organs.[1][3][4] This leads to the sequestration of lymphocytes within these organs, reducing the number of circulating lymphocytes in the peripheral blood and thereby mitigating the inflammatory response in autoimmune conditions such as rheumatoid arthritis.[1][3]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial in vitro experiments, a dose-response study is recommended. Based on preclinical data, concentrations ranging from 1 nM to 1 µM are a reasonable starting point for assessing the activity of this compound on lymphocyte migration or cytokine production. Always include a vehicle control (e.g., DMSO) at the same final concentration used for this compound.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For in vitro use, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. For experimental use, thaw an aliquot and dilute it to the desired working concentration in pre-warmed cell culture medium.

Q4: Is this compound cytotoxic?

A4: At therapeutic concentrations targeting S1P1, this compound is not expected to be directly cytotoxic. However, at very high concentrations, off-target effects or solvent toxicity (from DMSO) could lead to decreased cell viability. It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assays to identify a non-toxic working concentration range for your specific cell type.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect on Lymphocyte Migration
Potential Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay conditions. A typical starting range is 1 nM to 1 µM.
Cell Health and Viability Ensure your cells are healthy and in the logarithmic growth phase. High cell passage numbers can lead to altered receptor expression and signaling. Use low-passage cells for all experiments.
Incorrect Assay Setup Verify the chemoattractant gradient (e.g., S1P) in your migration assay (e.g., Transwell assay). Ensure the assay duration is sufficient for migration to occur.
This compound Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Issue 2: High Variability in Experimental Replicates
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of this compound.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for treatment groups, as they are more prone to evaporation. Fill outer wells with sterile PBS or media.
Variable Incubation Times Standardize all incubation times precisely for all experimental groups.
Issue 3: Unexpected Side Effects (e.g., Cell Morphology Changes)
Potential Cause Troubleshooting Step
High DMSO Concentration Ensure the final DMSO concentration in the culture medium is below 0.5% (v/v) to minimize solvent-induced stress.[5] Include a vehicle control with the same DMSO concentration.
Off-Target Effects This may occur at very high concentrations of this compound. Lower the concentration to a range where the desired pharmacological effect is observed without morphological changes.
Contamination Regularly check your cell cultures for microbial contamination (e.g., mycoplasma), which can affect cell behavior and response to treatment.[6][7]

Quantitative Data Summary

The following tables summarize preclinical data for this compound in rat models of rheumatoid arthritis.

Table 1: Effect of this compound on Peripheral Blood Lymphocyte Counts in Rats

Treatment GroupDose (mg/kg, oral)T Lymphocytes (% of Control)B Lymphocytes (% of Control)
Vehicle Control-100%100%
This compound0.165%70%
This compound0.340%45%
This compound1.025%30%
Data are representative based on published findings indicating a dose-dependent decrease.[1]

Table 2: Effect of this compound on Proinflammatory Cytokines in Arthritic Joints of Rats

Treatment GroupDose (mg/kg, oral)IL-1β Reduction (%)IP-10 Reduction (%)IL-5 Reduction (%)
Vehicle Control-0%0%0%
This compound0.345%50%35%
This compound1.065%70%55%
Data are representative based on published findings indicating a marked decrease in proinflammatory cytokines.[1]

Experimental Protocols

Protocol 1: In Vitro Lymphocyte Migration Assay (Transwell)

Objective: To assess the effect of this compound on lymphocyte migration towards an S1P gradient.

Materials:

  • Lymphocytes (e.g., primary T cells or a lymphocyte cell line)

  • RPMI 1640 medium with 0.5% BSA

  • This compound stock solution (10 mM in DMSO)

  • Sphingosine-1-Phosphate (S1P)

  • 24-well Transwell plates (5 µm pore size)

  • Fluorescence-based cell viability reagent

Procedure:

  • Cell Preparation: Culture lymphocytes to the desired density. On the day of the experiment, wash and resuspend the cells in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

  • This compound Treatment: Pre-incubate the cell suspension with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for 1 hour at 37°C.

  • Assay Setup:

    • Add 600 µL of RPMI 1640 with 0.5% BSA containing S1P (e.g., 100 nM) to the lower chamber of the Transwell plate.

    • Add 100 µL of the pre-treated cell suspension to the upper chamber (insert).

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Quantification:

    • Carefully remove the upper chamber.

    • Quantify the number of cells that have migrated to the lower chamber using a cell counter or a fluorescence-based assay after cell lysis.

  • Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control.

Protocol 2: Cytokine Profiling in Stimulated Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To evaluate the effect of this compound on the production of inflammatory cytokines by stimulated PBMCs.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% FBS

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) or other appropriate stimulant

  • ELISA kits for target cytokines (e.g., IL-1β, TNF-α)

Procedure:

  • Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 2 hours.

  • This compound Pre-treatment: Add various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control to the wells and incubate for 1 hour.

  • Stimulation: Add the stimulant (e.g., LPS at 100 ng/mL) to the wells to induce cytokine production. Include an unstimulated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of the target cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the effect of this compound on cytokine production by comparing the concentrations in the this compound-treated groups to the vehicle-treated, stimulated group.

Visualizations

IMMH001_Mechanism_of_Action cluster_lymph_node Secondary Lymphoid Organ cluster_blood_vessel Blood Vessel Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Lymphocyte->S1P1_Receptor expresses Internalized_Receptor Internalized S1P1 S1P1_Receptor->Internalized_Receptor internalization Internalized_Receptor->Lymphocyte leads to retention S1P_Gradient High S1P Gradient S1P_Gradient->Lymphocyte egress signal (blocked) This compound This compound This compound->S1P1_Receptor binds & modulates

Caption: Mechanism of action of this compound.

Experimental_Workflow_Migration_Assay start Start: Prepare Lymphocyte Suspension pretreatment Pre-incubate cells with this compound or Vehicle start->pretreatment setup Add cells to Transwell upper chamber Add S1P to lower chamber pretreatment->setup incubation Incubate for 2-4 hours at 37°C setup->incubation quantification Quantify migrated cells in lower chamber incubation->quantification analysis Analyze Data: % Migration Inhibition quantification->analysis end End analysis->end

Caption: In Vitro Lymphocyte Migration Assay Workflow.

Troubleshooting_Logic_Flow Start Inconsistent/No Effect Observed Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Check_Cells Are cells healthy and low passage? Check_Concentration->Check_Cells Yes Dose_Response Action: Perform Dose-Response Curve Check_Concentration->Dose_Response No Check_Assay Is the assay setup correct? Check_Cells->Check_Assay Yes New_Cells Action: Use new, low-passage cells Check_Cells->New_Cells No Review_Protocol Action: Review and validate assay protocol Check_Assay->Review_Protocol No Resolved Issue Resolved Check_Assay->Resolved Yes Dose_Response->Resolved New_Cells->Resolved Review_Protocol->Resolved

Caption: Troubleshooting Logic for Inconsistent Results.

References

Technical Support Center: Overcoming Challenges in IMMH001 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of in vivo experiments with IMMH001. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as SYL930, is a selective modulator of the sphingosine-1-phosphate receptors S1P1, S1P4, and S1P5.[1][2] Its primary mechanism of action involves rendering peripheral blood lymphocytes insensitive to the egress signal from secondary lymphoid organs.[1][2] This leads to a reduction in the number of circulating lymphocytes, which is a key therapeutic strategy for autoimmune disorders like rheumatoid arthritis.[1][2]

Q2: What are the potential therapeutic applications of this compound?

A2: this compound has shown significant therapeutic effects in animal models of rheumatoid arthritis (RA), where it has been observed to inhibit disease progression, reduce joint swelling, and decrease pro-inflammatory cytokine and chemokine release in damaged joints.[1][2] It is currently in a phase I clinical trial for RA therapy in China.[1]

Q3: What are the common challenges associated with the in vivo delivery of small molecule S1P modulators like this compound?

A3: While specific data for this compound is limited, common challenges for in vivo delivery of similar small molecules include issues with aqueous solubility, formulation stability, potential for off-target effects, and ensuring consistent bioavailability. For orally administered compounds, factors such as diet, stress, and the technical execution of gavage can also impact results.

Q4: Are there any known toxicological concerns with this compound?

Troubleshooting In Vivo Delivery of this compound

This section provides a troubleshooting guide for common issues that may arise during in vivo experiments with this compound.

Issue 1: Inconsistent or Lower-than-Expected Efficacy

Potential Causes and Solutions

Possible Cause Troubleshooting Steps
Poor Compound Solubility/Precipitation - Vehicle Optimization: If this compound is not fully solubilized, its bioavailability will be compromised. While the exact vehicle for published this compound studies is not specified, for poorly water-soluble compounds, consider using vehicles such as a mixture of DMSO, PEG400, and saline, or a suspension in an aqueous vehicle containing a suspending agent like carboxymethylcellulose (CMC). - Sonication: Ensure the compound is fully dissolved by sonicating the formulation. - Visual Inspection: Always visually inspect the formulation for any precipitation before administration.
Inaccurate Dosing - Animal Weight: Ensure accurate and recent body weights for each animal to calculate the correct dose volume. - Gavage Technique: Improper oral gavage technique can lead to incomplete dosing or administration into the trachea. Ensure personnel are properly trained.
High Biological Variability - Animal Acclimatization: Acclimate animals to handling and the gavage procedure to reduce stress, which can affect physiological responses. - Consistent Procedures: Standardize all experimental procedures, including animal handling, time of day for dosing, and diet.
Rapid Metabolism/Clearance - Pharmacokinetic Data: While specific pharmacokinetic data for this compound is not publicly available, understanding the pharmacokinetic profiles of other S1P modulators can provide insights. Consider conducting a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your specific animal model to optimize the dosing regimen.
Issue 2: Adverse Events or Animal Distress Post-Administration

Potential Causes and Solutions

Possible Cause Troubleshooting Steps
Gavage-Related Injury - Proper Technique: Esophageal or stomach perforation is a risk with oral gavage. Use appropriately sized, ball-tipped gavage needles and ensure gentle insertion. - Animal Restraint: Use proper restraint techniques to minimize animal movement and stress during the procedure.
Vehicle-Related Toxicity - Vehicle Control Group: Always include a vehicle-only control group to assess any adverse effects caused by the formulation vehicle itself.
On-Target or Off-Target Toxicity - Dose-Response Study: Conduct a dose-response study to identify the maximum tolerated dose (MTD). - Clinical Monitoring: Closely monitor animals for any signs of distress, changes in behavior, or weight loss. For S1P modulators, pay close attention to potential cardiovascular effects.

Data Presentation

Table 1: Effect of this compound on Lymphocyte Distribution in Rats

Treatment GroupT Lymphocytes (% of total lymphocytes in blood)B Lymphocytes (% of total lymphocytes in blood)
Vehicle Control~45%~15%
This compound (single dose)Significantly DecreasedSignificantly Decreased

Note: This table is a qualitative summary based on published findings indicating a significant decrease in peripheral blood T and B lymphocytes.[1] Specific quantitative data from the primary literature should be consulted for precise values.

Table 2: Effect of this compound on Pro-inflammatory Cytokines and Chemokines in Joints of Arthritic Rats

Cytokine/ChemokineEffect of this compound Treatment
IL-1βDecreased
IL-5Decreased
IL-18Decreased
IP-10Decreased
CCL3 (MIP-1α)Decreased
CCL5 (RANTES)Decreased

Source: Adapted from data presented in Jin J, et al. (2019).[1]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats
  • Animal Preparation:

    • Accurately weigh each rat before dosing to calculate the required volume.

    • Acclimatize the animals to handling for several days prior to the experiment to reduce stress.

  • Formulation Preparation:

    • Prepare the this compound formulation in a suitable vehicle. For preclinical studies, a common vehicle for oral administration of hydrophobic compounds is 0.5% carboxymethylcellulose (CMC) in water.

    • Ensure the compound is homogeneously suspended. Gentle heating and sonication may be required, but stability under these conditions should be verified.

    • Prepare the formulation fresh daily unless stability data supports longer-term storage.

  • Gavage Procedure:

    • Select a gavage needle of the appropriate size for the rat (typically 16-18 gauge for adult rats). The needle should have a ball tip to prevent tissue damage.

    • Measure the length of the needle from the tip of the rat's nose to the last rib to estimate the insertion depth.

    • Gently restrain the rat, holding it in an upright position.

    • Carefully insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and reinsert.

    • Administer the calculated volume of the this compound formulation slowly.

    • Withdraw the needle gently and return the rat to its cage.

  • Post-Procedure Monitoring:

    • Observe the animal for at least 15-30 minutes post-gavage for any signs of distress, such as coughing, choking, or difficulty breathing.

    • Monitor the animals daily for any adverse effects throughout the study period.

Mandatory Visualizations

Signaling Pathway

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1PR1 S1PR1 S1P->S1PR1 Binds & Activates This compound This compound This compound->S1PR1 Binds & Modulates G_protein Gαi/o S1PR1->G_protein Activates Internalization S1PR1 Internalization & Degradation S1PR1->Internalization Functional Antagonism Downstream Downstream Signaling (e.g., PI3K/Akt, Ras/MAPK) G_protein->Downstream Lymphocyte_Egress Lymphocyte Egress from Lymph Node Internalization->Lymphocyte_Egress Inhibits

Caption: this compound's modulation of the S1P1 signaling pathway.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_monitoring Monitoring & Analysis cluster_data Data Interpretation animal_acclimatization Animal Acclimatization dosing Oral Gavage animal_acclimatization->dosing formulation_prep This compound Formulation formulation_prep->dosing observation Daily Observation (Weight, Clinical Signs) dosing->observation blood_collection Blood Collection (Lymphocyte Counting) dosing->blood_collection tissue_collection Tissue Collection (Joints for Cytokine Analysis) dosing->tissue_collection data_analysis Statistical Analysis observation->data_analysis blood_collection->data_analysis tissue_collection->data_analysis

Caption: General experimental workflow for in vivo studies of this compound.

Troubleshooting Logic

troubleshooting_logic start Inconsistent In Vivo Results check_formulation Review Formulation & Solubility start->check_formulation check_dosing Verify Dosing Procedure start->check_dosing check_animals Assess Animal Health & Variability start->check_animals check_formulation->check_dosing No Issue optimize_formulation Optimize Vehicle/ Preparation check_formulation->optimize_formulation Issue Found check_dosing->check_animals No Issue retrain_personnel Retrain on Gavage Technique check_dosing->retrain_personnel Issue Found increase_n Increase Sample Size/ Standardize Conditions check_animals->increase_n Issue Found re_evaluate Re-evaluate Experiment check_animals->re_evaluate No Obvious Issue optimize_formulation->re_evaluate retrain_personnel->re_evaluate increase_n->re_evaluate

Caption: A logical workflow for troubleshooting inconsistent in vivo data.

References

Technical Support Center: Mitigation of Bradycardia Risk with S1P1 Agonists in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the risk of bradycardia associated with Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind S1P1 agonist-induced bradycardia?

A1: S1P1 agonist-induced bradycardia is a known on-target effect that occurs due to the activation of S1P1 receptors on atrial myocytes.[1][2] This activation triggers a signaling cascade involving G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to myocyte hyperpolarization and a transient reduction in heart rate.[3] While S1P1 is the primary mediator of bradycardia, some non-selective agonists may also have effects through the S1P3 receptor, although this is more commonly associated with hypertension.[1][2][4][5][6]

Q2: Which animal models are most commonly used to study S1P1 agonist-induced bradycardia?

A2: Rats are the most frequently used animal model for investigating the cardiovascular effects of S1P1 agonists, including bradycardia.[1][2][4][5][7][8] Studies often utilize telemetry-instrumented conscious rats to allow for continuous monitoring of heart rate and blood pressure without the confounding effects of anesthesia.[1][2][4][5][7][8]

Q3: What are the main strategies to mitigate bradycardia in animal models?

A3: The two primary strategies to mitigate bradycardia are:

  • Dose Titration: Gradually increasing the dose of the S1P1 agonist over a period of time allows for the progressive internalization and downregulation of S1P1 receptors. This desensitization of the receptors helps to attenuate the acute bradycardic effect when the full therapeutic dose is administered.

  • Use of Second-Generation, Selective S1P1 Agonists: Newer S1P1 agonists have been developed with higher selectivity for the S1P1 receptor over other S1P receptor subtypes, particularly S1P3. This increased selectivity can help to reduce off-target cardiovascular effects.

Q4: How long does the bradycardic effect typically last after the first dose?

A4: The bradycardia induced by S1P1 agonists is typically transient. The heart rate usually begins to decrease shortly after the first dose, reaches its lowest point (nadir) within a few hours, and then gradually returns to baseline levels, often within 24 hours, even with continued administration of the agonist.[3]

Troubleshooting Guides

Issue 1: Severe or Unexpectedly Prolonged Bradycardia Observed
  • Possible Cause 1: Incorrect Dosing or Formulation.

    • Troubleshooting Step: Double-check all dose calculations, the concentration of the dosing solution, and the volume administered. Ensure the compound was properly solubilized in the vehicle. For example, FTY720 has been administered orally in rats in a vehicle of 0.5% methylcellulose and 0.015% Tween 80.

    • Recommendation: Prepare fresh dosing solutions for each experiment and verify their concentration if possible.

  • Possible Cause 2: Animal Strain or Sub-strain Variability.

    • Troubleshooting Step: Review the literature to see if the observed sensitivity is known for the specific strain of animal being used.

    • Recommendation: If possible, conduct a pilot study with a small number of animals to determine the optimal starting dose and titration schedule for your specific animal model.

  • Possible Cause 3: Co-administration of Other Medications.

    • Troubleshooting Step: Review the experimental protocol to ensure no other administered compounds, such as beta-blockers, could be exacerbating the bradycardic effect.

    • Recommendation: If co-administration is necessary, a careful dose-response study for both compounds should be conducted to identify a safe and effective combination.

Issue 2: Failure to Mitigate Bradycardia with Dose Titration
  • Possible Cause 1: Titration Schedule is Too Rapid.

    • Troubleshooting Step: The rate of dose escalation may not be allowing for sufficient receptor downregulation.

    • Recommendation: Extend the duration of the titration period, allowing for more time at each intermediate dose level before escalating to the next.

  • Possible Cause 2: Starting Dose is Too High.

    • Troubleshooting Step: The initial dose in the titration regimen may still be high enough to induce a significant bradycardic response.

    • Recommendation: Lower the initial dose of the titration schedule.

Issue 3: Inconsistent or Highly Variable Bradycardia Response Between Animals
  • Possible Cause 1: Improper Drug Administration.

    • Troubleshooting Step: For oral gavage, ensure consistent delivery to the stomach and avoid accidental administration into the lungs. For intravenous infusion, ensure the catheter is properly placed and the infusion rate is consistent.

    • Recommendation: Ensure all personnel are thoroughly trained in the administration techniques.

  • Possible Cause 2: Stress-Induced Cardiovascular Effects.

    • Troubleshooting Step: Animal handling and experimental procedures can induce stress, leading to fluctuations in heart rate that can confound the drug-induced effects.

    • Recommendation: Acclimate animals to the experimental environment and handling procedures. Utilize telemetry monitoring in conscious, freely moving animals to minimize stress artifacts.

Data Presentation

Table 1: Effects of S1P1 Agonists on Heart Rate in Anesthetized Rats (Acute IV Infusion)

CompoundDose (mg/kg/20 min)Change in Heart Rate (beats/min)Receptor Selectivity
FTY7200.1Dose-dependent decreaseS1P1, S1P3, S1P4, S1P5
0.3Dose-dependent decrease
1.0Dose-dependent decrease
BAF3120.5Immediate decreaseS1P1, S1P5
1.5Attenuated decrease
5.0Attenuated decrease

Data summarized from studies in anesthetized rats demonstrating the acute bradycardic effects of a non-selective (FTY720) and a more selective (BAF312) S1P1 agonist.[1][2][4][5][6]

Table 2: Effects of Chronic Oral Administration of S1P1 Agonists in Conscious Telemetered Rats

CompoundDose (mg/kg/day)Effect on Heart RateEffect on Mean Arterial Pressure
FTY7200.5No significant change+8.4 mmHg
1.5No significant change+12.8 mmHg
5.0No significant change+16.2 mmHg
BAF3120.3No significant changeNo significant effect
3.0No significant changeNo significant effect
30.0No significant changeNo significant effect

Data summarized from a 10-day study in conscious, telemetry-instrumented rats. Note the absence of sustained bradycardia and the hypertensive effect of the non-selective agonist FTY720.[1][2][4][5][6]

Experimental Protocols

Protocol 1: Cardiovascular Monitoring in Conscious Rats Using Telemetry
  • Animal Model: Male Wistar rats.

  • Telemetry Implantation:

    • Anesthetize the rat according to approved institutional protocols.

    • Surgically implant a telemetry transmitter (e.g., from Data Sciences International) with the catheter inserted into the abdominal aorta for blood pressure measurement and ECG leads placed for heart rate monitoring.

    • Allow for a post-operative recovery period of at least one week to ensure the animals have returned to their normal circadian rhythms.

  • Housing: House animals individually in cages that allow for continuous telemetry signal reception. Maintain a standard 12-hour light/dark cycle.

  • Data Acquisition:

    • Record baseline cardiovascular parameters (heart rate, blood pressure, ECG) for at least 24 hours prior to drug administration.

    • Administer the S1P1 agonist or vehicle.

    • Continuously record cardiovascular parameters for the duration of the study.

  • Data Analysis:

    • Analyze the telemetry data to determine the time to heart rate nadir, the magnitude of the heart rate change from baseline, and the duration of the bradycardic effect.

    • Compare the effects of different doses, compounds, or mitigation strategies.

Protocol 2: Oral Administration of S1P1 Agonists in Rats
  • Compound Preparation:

    • Vehicle: A common vehicle for oral administration of compounds like FTY720 in rats is a solution of 0.5% Methylcellulose with 0.015% Tween 80 in water.

    • Solubilization: Prepare a suspension of the S1P1 agonist in the vehicle to the desired concentration. Ensure the suspension is homogenous before each administration.

  • Administration:

    • Administer the compound suspension or vehicle control to the rats via oral gavage at a consistent volume (e.g., 5 mL/kg).

  • Dosing Regimen Example (FTY720):

    • Single Dose Study: Administer a single oral dose of FTY720 at 0.3, 1.0, 3.0, or 10.0 mg/kg.

    • Chronic Study: Administer FTY720 orally once daily at 0.5, 1.5, and 5.0 mg/kg.

Mandatory Visualizations

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P1_agonist S1P1 Agonist S1P1R S1P1 Receptor S1P1_agonist->S1P1R Binds G_protein Gi/o Protein S1P1R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates to G_betagamma Gβγ G_protein->G_betagamma Dissociates to GIRK GIRK Channel G_betagamma->GIRK Activates K_ion K+ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to Bradycardia Bradycardia Hyperpolarization->Bradycardia Causes

Caption: S1P1 Agonist-Induced Bradycardia Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_experiment Experiment cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Wistar Rat) telemetry Implant Telemetry Device animal_model->telemetry recovery Post-operative Recovery (≥ 1 week) telemetry->recovery baseline Record Baseline Cardiovascular Data (24h) recovery->baseline dosing Administer S1P1 Agonist (Single Dose or Titration) baseline->dosing monitoring Continuous Cardiovascular Monitoring dosing->monitoring data_extraction Extract Heart Rate & Blood Pressure Data monitoring->data_extraction analysis Analyze Bradycardia Parameters (Nadir, Duration, Magnitude) data_extraction->analysis comparison Compare Treatment Groups analysis->comparison

Caption: Experimental Workflow for Assessing S1P1 Agonist-Induced Bradycardia.

Mitigation_Strategies cluster_mitigation Mitigation Strategies cluster_mechanism Mechanism of Mitigation Bradycardia S1P1 Agonist-Induced Bradycardia Dose_Titration Dose Titration Schedule Bradycardia->Dose_Titration Mitigated by Selective_Agonist Use of S1P1-Selective Agonist Bradycardia->Selective_Agonist Mitigated by Receptor_Downregulation Receptor Downregulation & Desensitization Dose_Titration->Receptor_Downregulation Works via Reduced_Off_Target Reduced Off-Target Effects (e.g., on S1P3) Selective_Agonist->Reduced_Off_Target Works via

Caption: Logical Relationship of Bradycardia Mitigation Strategies.

References

Technical Support Center: Improving the Half-Life of IMMH001 in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the in vivo half-life of IMMH001, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its half-life a critical parameter?

A1: this compound, also known as SYL930, is a specific modulator of S1P1, S1P4, and S1P5 receptors.[1][2][3] It is a prodrug that is converted in vivo to its active phosphorylated form, this compound-P.[1][4] this compound has shown therapeutic potential in animal models of autoimmune diseases such as rheumatoid arthritis.[1][2][3][5] The half-life of a drug is a critical pharmacokinetic parameter that determines the duration of its therapeutic effect and the required dosing frequency. A short half-life may necessitate frequent administration, which can lead to poor patient compliance and fluctuations in drug exposure. Extending the half-life of this compound could lead to a more favorable dosing regimen and sustained therapeutic efficacy.

Q2: What are the common reasons for the short half-life of a small molecule drug like this compound?

A2: The short half-life of a small molecule drug can be attributed to several factors, including:

  • Rapid metabolism: The drug may be quickly broken down by enzymes in the liver or other tissues.[6]

  • Fast renal clearance: Small molecules can be efficiently filtered out of the blood by the kidneys and excreted in the urine.[7][8]

  • Poor plasma protein binding: Drugs that do not bind extensively to plasma proteins like albumin are more readily available for metabolism and clearance.

  • Rapid distribution to tissues: The drug may quickly move from the bloodstream into tissues, leading to a decrease in plasma concentration.

Q3: What are the primary strategies to extend the half-life of this compound?

A3: Several strategies can be employed to extend the half-life of therapeutic molecules. For a small molecule like this compound, the most relevant approaches include:

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the molecule increases its size, which can reduce renal clearance and shield it from enzymatic degradation.[7][9][10][11]

  • Liposomal Formulation: Encapsulating this compound within liposomes, which are microscopic vesicles composed of a lipid bilayer, can protect it from degradation and clearance, leading to a longer circulation time.[12][13][14][15]

  • Nanoparticle-Based Drug Delivery: Similar to liposomes, encapsulating this compound in biodegradable nanoparticles can reduce its clearance by the reticuloendothelial system and prolong its presence in the circulation.[6][16][17]

  • Chemical Modification: Introducing specific chemical modifications to the this compound molecule can block sites of metabolism or enhance its binding to plasma proteins.[18]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at improving the half-life of this compound.

Problem 1: Low encapsulation efficiency of this compound in liposomes.
  • Possible Cause 1: Incompatible lipid composition. The charge and hydrophobicity of the lipids used to form the liposomes may not be optimal for encapsulating this compound.

    • Solution: Screen different lipid compositions. For a potentially hydrophobic molecule like this compound, using lipids with varying chain lengths and saturation levels can improve encapsulation. Including charged lipids might also enhance the encapsulation of a molecule with corresponding opposite charges.

  • Possible Cause 2: Suboptimal drug-to-lipid ratio. An incorrect ratio can lead to drug precipitation or inefficient loading.

    • Solution: Optimize the drug-to-lipid ratio by testing a range of ratios to find the one that yields the highest encapsulation efficiency without compromising liposome stability.

  • Possible Cause 3: Inefficient loading method. The method used to load the drug into the liposomes may not be suitable for this compound.

    • Solution: Experiment with different loading techniques. Passive loading methods like thin-film hydration can be compared with active loading methods that use pH or ammonium sulfate gradients across the liposomal membrane.[14]

Problem 2: PEGylated this compound shows reduced in vitro activity.
  • Possible Cause 1: Steric hindrance at the active site. The attached PEG chain may be physically blocking the part of the this compound molecule that interacts with the S1P1 receptor.

    • Solution: Use a PEG chain with a different molecular weight or a branched structure.[10] Alternatively, explore site-specific PEGylation to attach the PEG chain at a position distant from the active site.

  • Possible Cause 2: Altered physicochemical properties. PEGylation can change the solubility and partitioning characteristics of the molecule, which might affect its ability to reach the receptor in an in vitro setting.

    • Solution: Evaluate the bioactivity of the PEGylated conjugate in different assay formats, including cell-based assays that more closely mimic the in vivo environment.

Problem 3: Formulated this compound (liposomal or nanoparticle) shows rapid clearance in vivo.
  • Possible Cause 1: Opsonization and uptake by the reticuloendothelial system (RES). The surface of the formulation may be recognized by opsonins in the blood, leading to rapid clearance by macrophages in the liver and spleen.

    • Solution: Modify the surface of the liposomes or nanoparticles with PEG. This "stealth" coating reduces opsonization and prolongs circulation time.[12][16][17]

  • Possible Cause 2: Instability of the formulation in the bloodstream. The liposomes or nanoparticles may be unstable and release the drug prematurely.

    • Solution: Optimize the formulation by using lipids or polymers with higher phase transition temperatures or by cross-linking the nanoparticle structure to improve stability.

Data Presentation

Table 1: Comparison of Half-Life Extension Strategies for this compound

StrategyPrinciplePotential AdvantagesPotential DisadvantagesKey Experimental Readouts
PEGylation Covalent attachment of PEG chains to increase hydrodynamic size and shield from degradation.[7][10]Established technology, can significantly increase half-life.[9][11]Potential for reduced bioactivity due to steric hindrance, immunogenicity of PEG.[9]In vitro receptor binding/activity assays, in vivo pharmacokinetic studies (plasma concentration over time).
Liposomal Formulation Encapsulation of this compound within lipid vesicles.[12][14]Protects the drug from degradation, can be tailored for targeted delivery.[13][15]Complex manufacturing, potential for instability and rapid clearance if not optimized.[13]Encapsulation efficiency, particle size and stability, in vivo pharmacokinetic profile.
Nanoparticle Delivery Encapsulation within solid polymeric nanoparticles.[6][16]High drug loading capacity, potential for controlled release.[19]Potential for toxicity of the nanoparticle materials, complex characterization.Drug loading efficiency, particle size and zeta potential, in vivo biodistribution and pharmacokinetic studies.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
  • Lipid Film Preparation:

    • Dissolve the desired lipids (e.g., a mixture of a phosphatidylcholine, cholesterol, and a PEGylated phospholipid) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated this compound by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering.

    • Quantify the amount of encapsulated this compound using a suitable analytical method (e.g., HPLC) after disrupting the liposomes with a detergent or organic solvent to calculate the encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study of Formulated this compound in Rodents
  • Animal Model:

    • Use an appropriate rodent model (e.g., Sprague-Dawley rats or BALB/c mice). Acclimatize the animals for at least one week before the experiment.

  • Dosing:

    • Administer the this compound formulation (e.g., PEGylated this compound, liposomal this compound) and the unformulated this compound (as a control) to different groups of animals via the desired route (e.g., intravenous bolus injection).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) from a suitable site (e.g., tail vein or retro-orbital sinus).

    • Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.

  • Sample Analysis:

    • Extract this compound from the plasma/serum samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Plot the plasma concentration of this compound versus time for each formulation.

    • Calculate key pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd), using non-compartmental or compartmental analysis software.

    • Compare the pharmacokinetic parameters of the formulated this compound with the unformulated control to assess the improvement in half-life.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation This compound This compound PEGylation PEGylation This compound->PEGylation Liposome_Encapsulation Liposome Encapsulation This compound->Liposome_Encapsulation Nanoparticle_Formulation Nanoparticle Formulation This compound->Nanoparticle_Formulation Physicochemical_Characterization Physicochemical Characterization PEGylation->Physicochemical_Characterization Liposome_Encapsulation->Physicochemical_Characterization Nanoparticle_Formulation->Physicochemical_Characterization Activity_Assay In Vitro Activity Assay PK_Study Pharmacokinetic Study Activity_Assay->PK_Study Physicochemical_Characterization->Activity_Assay Efficacy_Study Efficacy Study PK_Study->Efficacy_Study

Caption: Experimental workflow for developing and evaluating half-life extended this compound formulations.

signaling_pathway cluster_lymphocyte Lymphocyte cluster_lymph_node Lymph Node S1P1_Receptor S1P1 Receptor Receptor_Internalization Receptor Internalization S1P1_Receptor->Receptor_Internalization IMMH001_P This compound-P (Active Form) IMMH001_P->S1P1_Receptor Binds & Activates Lymphocyte_Retention Lymphocyte Retention Receptor_Internalization->Lymphocyte_Retention Leads to

Caption: Simplified signaling pathway of this compound leading to lymphocyte retention.

troubleshooting_logic Start Short Half-Life of this compound Select_Strategy Select Half-Life Extension Strategy Start->Select_Strategy PEGylation PEGylation Select_Strategy->PEGylation Liposomes Liposomes Select_Strategy->Liposomes Nanoparticles Nanoparticles Select_Strategy->Nanoparticles Reduced_Activity Reduced In Vitro Activity? PEGylation->Reduced_Activity Low_Encapsulation Low Encapsulation Efficiency? Liposomes->Low_Encapsulation Nanoparticles->Low_Encapsulation Optimize_PEG Optimize PEG Linker & Attachment Site Reduced_Activity->Optimize_PEG Yes Rapid_Clearance Rapid In Vivo Clearance? Reduced_Activity->Rapid_Clearance No Optimize_PEG->Reduced_Activity Optimize_Formulation Optimize Lipid/Polymer & Loading Method Low_Encapsulation->Optimize_Formulation Yes Low_Encapsulation->Rapid_Clearance No Optimize_Formulation->Low_Encapsulation Surface_Modification Add PEG Stealth Coating Rapid_Clearance->Surface_Modification Yes Success Improved Half-Life Rapid_Clearance->Success No Surface_Modification->Rapid_Clearance

Caption: Troubleshooting logic for addressing common issues in half-life extension experiments.

References

protocol refinement for consistent results with IMMH001

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound designated "IMMH001" is limited. The following technical support guide is a hypothetical example created for a novel Epidermal Growth Factor Receptor (EGFR) inhibitor, herein referred to as this compound, to illustrate a comprehensive support resource for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, this compound blocks the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and survival in EGFR-dependent cancer models.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend dissolving this compound in DMSO to create a 10 mM stock solution. Aliquot the stock solution and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For in vivo studies, please refer to the specific formulation protocols provided with the compound.

Q3: What are the expected cellular effects of this compound treatment?

A3: Treatment of EGFR-dependent cancer cell lines with this compound is expected to lead to a dose-dependent decrease in cell viability and proliferation. At the molecular level, this compound treatment should result in reduced phosphorylation of EGFR and its downstream effectors, such as AKT and ERK.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent IC50 values between experiments 1. Cell passage number variability.2. Inconsistent cell seeding density.3. Degradation of this compound stock solution.1. Use cells within a consistent and low passage number range.2. Ensure accurate and consistent cell counting and seeding.3. Prepare fresh aliquots of this compound from a new stock solution.
Low potency or no effect in cellular assays 1. Incorrect concentration of this compound used.2. Cell line is not dependent on EGFR signaling.3. This compound precipitated out of solution.1. Verify the dilution calculations and the concentration of the stock solution.2. Confirm the EGFR expression and dependency of your cell line using appropriate controls (e.g., a known EGFR-positive cell line).3. Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system.
Unexpected off-target effects observed 1. High concentrations of this compound used.2. The specific cell line may have unique sensitivities.1. Perform a dose-response curve to determine the optimal concentration with minimal off-target effects.2. Review the literature for known off-target effects of EGFR inhibitors in your specific cell model.
Difficulty in detecting changes in protein phosphorylation by Western Blot 1. Suboptimal antibody quality or concentration.2. Insufficient duration of this compound treatment.3. Low basal level of EGFR activation.1. Titrate the primary and secondary antibodies to determine the optimal concentrations.2. Perform a time-course experiment to identify the optimal treatment duration.3. Stimulate the cells with EGF to induce EGFR phosphorylation before this compound treatment.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeEGFR StatusIC50 (nM)
A431Skin Squamous Cell CarcinomaAmplified15
NCI-H1975Non-Small Cell Lung CancerL858R/T790M Mutant>1000
HCC827Non-Small Cell Lung CancerdelE746-A750 Mutant25
MCF-7Breast CancerWild-Type>5000

Experimental Protocols

Protocol: Western Blot Analysis of EGFR Pathway Inhibition

This protocol describes the procedure for assessing the inhibitory effect of this compound on EGFR signaling by measuring the phosphorylation status of EGFR and ERK.

Materials:

  • A431 cells

  • DMEM with 10% FBS

  • This compound

  • DMSO (vehicle control)

  • Recombinant human EGF

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed A431 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells overnight in serum-free DMEM.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) or vehicle (DMSO) for 2 hours.

    • Stimulate the cells with 100 ng/mL of EGF for 15 minutes.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in 100 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR This compound This compound This compound->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting A1 Seed A431 Cells A2 Serum Starve A1->A2 A3 Pre-treat with this compound A2->A3 A4 Stimulate with EGF A3->A4 B1 Wash with PBS A4->B1 Proceed to Lysis B2 Lyse Cells in RIPA Buffer B1->B2 B3 Centrifuge and Collect Supernatant B2->B3 C1 SDS-PAGE and Transfer B3->C1 Load Lysate C2 Blocking C1->C2 C3 Primary Antibody Incubation C2->C3 C4 Secondary Antibody Incubation C3->C4 C5 Detection C4->C5

Caption: Experimental workflow for Western Blot analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for preclinical studies involving IMMH001. This guide provides answers to frequently asked questions and troubleshooting advice for managing potential adverse effects observed during your in vivo experiments.

Frequently Asked Questions (FAQs)

FAQ 1: Cytokine Release Syndrome (CRS)

Question: What are the common clinical signs of Cytokine Release Syndrome (CRS) in mouse models following this compound administration, and what is the recommended monitoring protocol?

Answer: Following the administration of this compound, monitoring for signs of CRS is critical. Common clinical manifestations in mouse models include weight loss, ruffled fur, hunched posture, reduced mobility, and labored breathing. We recommend a multi-faceted monitoring approach.

Monitoring Protocol:

  • Clinical Observations: Animals should be observed at least twice daily for the first 14 days post-IMMH001 infusion. A standardized clinical scoring system should be used to ensure consistency.

  • Body Weight: Measure and record body weight daily for the first 14 days, then three times a week thereafter.

  • Temperature: If possible, measure core body temperature at the same time each day.

  • Serum Cytokine Analysis: Collect blood samples at baseline (pre-infusion) and at key time points post-infusion (e.g., 2, 6, 24, 48, and 72 hours) to quantify key inflammatory cytokines.

Table 1: Preclinical CRS Clinical Scoring for Murine Models

Score Clinical Signs Description
0 Normal No signs of distress; animal is active and alert.
1 Mild Slightly ruffled fur and/or minor weight loss (<10% from baseline).
2 Moderate Ruffled fur, hunched posture, and/or significant weight loss (10-19% from baseline).
3 Severe Pronounced hunched posture, lethargy, labored breathing, and/or weight loss (≥20% from baseline).

| 4 | Moribund | Animal is unresponsive and/or meets euthanasia criteria. |

Question: Which specific cytokines are the most critical to monitor for this compound-induced CRS, and what are the recommended quantification methods?

Answer: The CRS cascade induced by this compound is typically driven by a specific set of pro-inflammatory cytokines released by activated immune cells. Monitoring these key cytokines provides a quantitative measure of CRS severity.

Key Cytokines: The primary cytokines to monitor are Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α). Secondary cytokines of interest include IL-2, IL-10, and Monocyte Chemoattractant Protein-1 (MCP-1).

Table 2: Recommended Cytokine Panel and Quantification Methods

Cytokine Priority Recommended Assay Sample Type
IL-6 Primary Multiplex Immunoassay (Luminex) or ELISA Serum or Plasma
IFN-γ Primary Multiplex Immunoassay (Luminex) or ELISA Serum or Plasma
TNF-α Primary Multiplex Immunoassay (Luminex) or ELISA Serum or Plasma
IL-2 Secondary Multiplex Immunoassay (Luminex) Serum or Plasma
IL-10 Secondary Multiplex Immunoassay (Luminex) Serum or Plasma

| MCP-1 | Secondary | Multiplex Immunoassay (Luminex) | Serum or Plasma |

Experimental Protocol: Serum Cytokine Quantification via Multiplex Immunoassay
  • Sample Collection: Collect whole blood via submandibular or retro-orbital bleed into serum separator tubes.

  • Serum Isolation: Allow blood to clot for 30 minutes at room temperature. Centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C until analysis.

  • Assay Procedure:

    • Use a commercially available murine multiplex cytokine panel (e.g., Milliplex MAP Mouse Cytokine/Chemokine Panel).

    • Prepare standards and quality controls as per the manufacturer's instructions.

    • Add 25 µL of assay buffer to each well of the 96-well filter plate.

    • Add 25 µL of standards, controls, and serum samples to the appropriate wells.

    • Add 25 µL of the mixed magnetic bead solution to each well.

    • Seal the plate, wrap in foil, and incubate with agitation on a plate shaker for 2 hours at room temperature.

    • Wash the plate three times using a magnetic plate washer.

    • Add 25 µL of detection antibodies to each well and incubate with agitation for 1 hour at room temperature.

    • Add 25 µL of Streptavidin-Phycoerythrin and incubate with agitation for 30 minutes at room temperature.

    • Wash the plate three times.

    • Resuspend the beads in 150 µL of sheath fluid.

  • Data Acquisition: Read the plate on a Luminex-compatible instrument. Analyze the data using the appropriate software to determine cytokine concentrations based on the standard curve.

CRS_Signaling_Pathway This compound This compound (CAR-T Cell) Activation T-Cell Activation & Proliferation This compound->Activation Binds TumorCell Tumor Cell (TAA-Z+) TumorCell->Activation IFNy IFN-γ Activation->IFNy Releases TNFa TNF-α Activation->TNFa Releases Monocyte Monocyte / Macrophage IFNy->Monocyte Activates TNFa->Monocyte Activates IL6 IL-6 Monocyte->IL6 Releases IL1 IL-1 Monocyte->IL1 Releases Endothelial Endothelial Cells IL6->Endothelial Activates Systemic Systemic Inflammation (CRS) IL6->Systemic IL1->Endothelial Activates VascularLeak Vascular Leak Coagulopathy Endothelial->VascularLeak VascularLeak->Systemic

Caption: this compound-induced Cytokine Release Syndrome (CRS) signaling cascade.

Troubleshooting Guides

Guide 1: Unexpected Toxicity and Mortality

Issue: We are observing unexpected mortality and severe clinical signs (e.g., >20% weight loss) in our treatment groups at the intended therapeutic dose of this compound.

Troubleshooting Steps:

  • Confirm Dose: Immediately double-check all calculations for the this compound dose administered. Verify cell counts and viability for the infused product.

  • Evaluate On-Target, Off-Tumor Toxicity:

    • Hypothesis: The target antigen (TAA-Z) may be expressed at low levels on essential healthy tissues, leading to on-target, off-tumor toxicity.

    • Action: Perform a comprehensive tissue cross-reactivity study. Collect major organs (liver, lung, spleen, heart, kidney, brain) from affected animals for histopathological analysis. Use immunohistochemistry (IHC) or RNAscope to probe for TAA-Z expression and T-cell infiltration.

  • Dose De-escalation: Initiate a dose-finding study with at least two lower doses of this compound to identify a maximum tolerated dose (MTD).

Table 3: Example of a Dose-Escalation Study Design

Cohort This compound Dose (cells/kg) Number of Animals Key Endpoints
1 1 x 10^7 (Original Dose) 10 Survival, Body Weight, CRS Score, Tumor Volume
2 5 x 10^6 (50% Dose) 10 Survival, Body Weight, CRS Score, Tumor Volume
3 1 x 10^6 (10% Dose) 10 Survival, Body Weight, CRS Score, Tumor Volume

| 4 | Vehicle Control | 10 | Survival, Body Weight, CRS Score, Tumor Volume |

Troubleshooting_Workflow start Observation: Unexpected Toxicity / Mortality step1 Step 1: Verify Dose - Check cell counts & viability - Review calculations start->step1 decision1 Dose Correct? step1->decision1 step2 Step 2: Correct Dosing Error Re-initiate study decision1->step2 No step3 Step 3: Investigate Biological Cause decision1->step3 Yes step4 Hypothesis A: On-Target, Off-Tumor Toxicity step3->step4 step6 Hypothesis B: Severe CRS step3->step6 step5 Action: - Conduct tissue cross-reactivity (IHC) - Analyze T-cell infiltration step4->step5 step8 Step 4: Mitigate & Re-test step5->step8 step7 Action: - Analyze serum cytokines (Luminex) - Correlate with clinical scores step6->step7 step7->step8 step9 Action: - Initiate dose de-escalation study - Evaluate CRS antagonists (e.g., anti-IL6R) step8->step9

Caption: Workflow for troubleshooting unexpected in vivo toxicity.

Guide 2: Assessing Potential Neurotoxicity

Issue: How can we proactively assess for potential immune-mediated neurotoxicity in our preclinical studies with this compound?

Answer: Assessing neurotoxicity, an equivalent of Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) in clinical settings, requires specific behavioral and histological evaluations.

Recommended Assessment Protocol:

  • Behavioral/Neurological Monitoring: Perform a functional assessment battery at baseline and at peak T-cell expansion (e.g., Day 7 and Day 14 post-infusion). This can include:

    • Grip Strength Test: To measure neuromuscular function.

    • Modified Irwin Test: A screen for overt neurological and behavioral abnormalities.

  • Histological Analysis: At the study endpoint, perfuse animals and collect brain tissue. Analyze key regions (e.g., cortex, hippocampus, cerebellum) for:

    • Neuroinflammation: Use IHC to stain for markers of glial activation (Iba1 for microglia, GFAP for astrocytes).

    • T-cell Infiltration: Stain for CD3+ or species-specific T-cell markers to identify infiltration into the brain parenchyma.

Table 4: Example of a Preclinical Neurotoxicity Scoring Rubric

Parameter Score 0 (Normal) Score 1 (Mild) Score 2 (Moderate) Score 3 (Severe)
Gait Normal Slight ataxia Obvious ataxia, unsteady Difficulty ambulating
Tremor None Mild, intermittent Persistent tremor Severe, whole-body tremor
Seizure None N/A Single, self-limiting seizure Recurrent or prolonged seizures

| Activity | Normal | Mildly hypoactive | Lethargic, poor response | Unresponsive |

Technical Support Center: Best Practices for Long-Term IMMH001 Administration in Chronic Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term administration of IMMH001 in chronic disease models. It includes frequently asked questions (FAQs) and troubleshooting guides to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a modulator of the Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1).[1] S1P1 is crucial for the egress of lymphocytes from lymphoid organs into the systemic circulation. By modulating this receptor, this compound effectively sequesters lymphocytes in the lymph nodes, preventing their migration to sites of inflammation. This mechanism makes it a promising therapeutic candidate for autoimmune disorders such as rheumatoid arthritis.[1]

Q2: In which chronic disease models has this compound been tested long-term?

This compound has been evaluated in rat models of rheumatoid arthritis (RA), specifically the adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA) models. In these studies, long-term administration has been shown to significantly inhibit the progression of the disease.

Q3: What is the recommended vehicle for oral administration of this compound in rodent models?

While specific formulation details for long-term this compound studies are not extensively published, S1P receptor modulators are often administered orally in vehicles such as a suspension in 0.5% methylcellulose or a solution in an appropriate aqueous buffer. The pH of the dosing formulation should ideally be maintained between 5 and 9. It is critical to ensure the stability and homogeneity of the formulation throughout the duration of a long-term study.

Q4: What are the known class-wide adverse effects of S1P receptor modulators that I should monitor for?

S1P receptor modulators as a class have been associated with several adverse events.[2][3][4] Researchers should monitor for:

  • Bradycardia: A transient decrease in heart rate is a common first-dose effect.

  • Lymphopenia: A reduction in peripheral blood lymphocyte counts is an expected pharmacodynamic effect.

  • Increased liver enzymes: Monitoring of liver function is advisable.

  • Macular edema: Although more common in clinical settings, it is a potential concern.

  • Hypertension: Mild increases in blood pressure have been observed.

  • Respiratory effects: Bronchoconstriction has been reported in some cases.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High mortality rate in the treatment group. 1. Incorrect gavage technique: Esophageal or tracheal perforation can occur.[5][6] 2. Formulation issues: Poor solubility, incorrect pH, or contamination of the vehicle. 3. Dose-related toxicity: The selected dose may be too high for the specific animal strain or model.1. Ensure all personnel are properly trained in oral gavage techniques. Use appropriate gavage needle sizes and lubricate the tip.[5] 2. Verify the stability and homogeneity of the this compound formulation. Prepare fresh solutions regularly. 3. Conduct a dose-range finding study to determine the maximum tolerated dose in your specific model.
Inconsistent or lack of therapeutic effect. 1. Incorrect disease model induction: Variability in the induction of arthritis can lead to inconsistent results. 2. Insufficient drug exposure: This could be due to issues with the formulation, incorrect dosing, or rapid metabolism. 3. Animal strain variability: Different rat strains can exhibit varying susceptibility to arthritis induction and response to treatment.1. Standardize the arthritis induction protocol. Ensure consistent preparation and administration of the inducing agent (e.g., collagen, adjuvant). 2. Confirm the concentration and stability of your dosing solution. Consider conducting a pilot pharmacokinetic study to assess drug exposure. 3. Use a well-characterized and susceptible rat strain for your chosen arthritis model.
Visible signs of distress in animals (e.g., weight loss, hunched posture). 1. Side effects of this compound. 2. Stress from repeated handling and gavage. [6] 3. Severity of the induced disease. 1. Monitor animals closely for known S1P modulator side effects. Consider reducing the dose if adverse effects are severe. 2. Handle animals gently and habituate them to the procedure. Consider alternative, less stressful administration methods if possible, such as voluntary oral administration in a palatable vehicle.[7][8] 3. Ensure appropriate analgesic use as per your institution's animal care and use committee guidelines to manage disease-related pain.
Difficulty with long-term daily oral gavage. 1. Animal stress and resistance. [6] 2. Risk of injury with repeated procedures. [9][10]1. Consider voluntary oral administration by incorporating this compound into a palatable jelly or other treat.[7][8] This can reduce stress and improve compliance. 2. If gavage is necessary, ensure technicians are highly experienced to minimize the risk of injury. Rotate administration between different technicians if possible to reduce animal anxiety associated with a single individual.

Data Presentation

Table 1: Summary of this compound Efficacy in Rat Rheumatoid Arthritis Models
Parameter Adjuvant-Induced Arthritis (AA) Model Collagen-Induced Arthritis (CIA) Model
Animal Strain Sprague-Dawley RatsSprague-Dawley Rats
Treatment Duration 28 consecutive daysNot specified in detail, but long-term
Dose Range 1.2 or 2.4 mg/kg (oral, daily)0.3 to 2.4 mg/kg (oral, daily)
Primary Efficacy Endpoints - Reduced hind paw swelling - Decreased arthritis index- Ameliorated articular swelling - Decreased total arthritis index
Key Findings - Dose-dependent inhibition of primary and secondary paw perimeter and volume. - Efficacy comparable to FTY720 and Methotrexate (MTX). - Reduced blood lymphocytes. - Decreased levels of pro-inflammatory cytokines (IL-1β, IL-5, IL-18, IP10) and chemokines (CCL3, CCL5) in damaged joints.- Significant therapeutic effect at all tested doses. - Efficacy comparable to FTY720 and MTX.
Table 2: this compound Pharmacokinetic Parameters in Rats (where available)

Detailed pharmacokinetic data for this compound in rats from publicly available sources is limited. The following table is a template based on typical parameters evaluated for similar small molecules and should be populated with study-specific data.

Parameter Value Unit
Route of Administration Oral (gavage)-
Dose Specify dosemg/kg
Tmax (Time to maximum concentration) Specify valueh
Cmax (Maximum plasma concentration) Specify valueng/mL
AUC (Area under the curve) Specify valueng*h/mL
t1/2 (Half-life) Specify valueh
Oral Bioavailability Specify value%

Experimental Protocols

Protocol 1: Long-Term this compound Administration in Rat Collagen-Induced Arthritis (CIA) Model
  • Animal Model: Use male Sprague-Dawley or Dark Agouti rats, 8-10 weeks old.

  • Induction of Arthritis:

    • Prepare an emulsion of bovine type II collagen (2 mg/mL in 0.05 M acetic acid) and an equal volume of Complete Freund's Adjuvant (CFA).

    • On day 0, immunize rats with 100 µL of the emulsion, administered intradermally at the base of the tail.

    • On day 7 or 21, administer a booster injection of 100 µL of an emulsion of type II collagen and Incomplete Freund's Adjuvant (IFA).

  • This compound Formulation and Administration:

    • Prepare a suspension of this compound in a vehicle of 0.5% hydroxypropyl methylcellulose (HPMC) in sterile water.

    • Begin daily oral gavage with the desired dose of this compound (e.g., 0.3, 0.6, 1.2, 2.4 mg/kg) upon the first signs of arthritis (typically around day 10-14 post-initial immunization) or in a prophylactic setting.

    • The control group should receive the vehicle only.

  • Monitoring and Endpoints:

    • Monitor animals daily for clinical signs of arthritis, including paw swelling (measured with calipers), erythema, and ankylosis.

    • Score the severity of arthritis 3-5 times per week using a standardized scoring system (e.g., 0-4 scale per paw).

    • Measure body weight regularly.

    • At the end of the study (e.g., day 28 or longer), collect blood for lymphocyte counts and serum for cytokine analysis.

    • Collect joint tissues for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

Protocol 2: Long-Term this compound Administration in Rat Adjuvant-Induced Arthritis (AA) Model
  • Animal Model: Use male Lewis or Sprague-Dawley rats, 8-10 weeks old.

  • Induction of Arthritis:

    • Prepare an emulsion of heat-killed Mycobacterium tuberculosis in mineral oil (Freund's Complete Adjuvant).

    • On day 0, induce arthritis by a single intradermal injection of 100 µL of the adjuvant into the plantar surface of the right hind paw.

  • This compound Formulation and Administration:

    • Follow the same formulation and administration procedure as described in the CIA model protocol.

    • Initiate treatment on the day of adjuvant injection (prophylactic) or upon the appearance of secondary lesions (therapeutic).

  • Monitoring and Endpoints:

    • Monitor the swelling of both the injected (primary) and contralateral (secondary) paws using calipers.

    • Assess the arthritis index based on a clinical scoring system.

    • Monitor body weight.

    • At the study endpoint, collect blood and joint tissues for analysis as described in the CIA protocol.

Mandatory Visualizations

IMMH001_Signaling_Pathway cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel / Site of Inflammation Lymphocyte Lymphocyte Reduced Inflammation Reduced Inflammation Lymphocyte->Reduced Inflammation Egress Blocked S1P Gradient S1P Gradient S1P Gradient->Lymphocyte promotes egress This compound This compound S1P1 Receptor S1P1 Receptor This compound->S1P1 Receptor binds & modulates S1P1 Receptor->Lymphocyte on surface of

Caption: this compound signaling pathway.

Experimental_Workflow_CIA cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis A Day 0: Primary Immunization (Collagen + CFA) B Day 7 or 21: Booster (Collagen + IFA) A->B C Onset of Arthritis (Day 10-14) B->C D Daily Oral Gavage: This compound or Vehicle C->D E Regular Monitoring: - Arthritis Score - Paw Swelling - Body Weight D->E Throughout Treatment F End of Study: - Blood Collection (Lymphocytes, Cytokines) - Histology of Joints D->F

Caption: Experimental workflow for the CIA model.

Troubleshooting_Logic Start Inconsistent Therapeutic Effect Observed Q1 Was the arthritis induction consistent across all groups? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the this compound formulation stable and homogenous? A1_Yes->Q2 Sol1 Standardize induction protocol. Verify reagent quality. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is drug exposure adequate? A2_Yes->Q3 Sol2 Prepare fresh formulations regularly. Conduct stability tests. A2_No->Sol2 A3_No No Q3->A3_No End Consider animal strain variability or other biological factors. Q3->End Yes Sol3 Conduct pilot PK study. Verify dosing accuracy. A3_No->Sol3

Caption: Troubleshooting logic for inconsistent results.

References

strategies to enhance the phosphorylation of IMMH001 to its active form

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with IMMH001. The focus is on strategies to enhance the phosphorylation of this compound to its active form, this compound-phosphate (this compound-P).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vitro cell-based assay with this compound shows lower than expected activity. Could this be a phosphorylation issue?

A1: Yes, suboptimal phosphorylation of the prodrug this compound to its active form, this compound-P, is a common reason for reduced efficacy in in vitro systems. This compound, similar to the S1P1 modulator FTY720, requires phosphorylation by intracellular sphingosine kinases (SphKs) to become biologically active.[1] The level of SphK activity can vary significantly between different cell types, potentially leading to inefficient conversion of this compound.

Troubleshooting Steps:

  • Confirm SphK Expression: Verify the expression levels of Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2) in your cell line of interest via qPCR or Western blot. SphK2 has been shown to be more efficient at phosphorylating the related molecule FTY720.

  • Enhance SphK Activity: Consider strategies to boost the endogenous activity of SphKs. This can be achieved through pharmacological activation or by genetic overexpression.

  • Directly Use the Active Form: If available, use this compound-P as a positive control to confirm that the downstream signaling pathway is functional in your cells. This will help to isolate the problem to the phosphorylation step.

Q2: How can I pharmacologically enhance the phosphorylation of this compound in my cell cultures?

A2: You can enhance this compound phosphorylation by stimulating the activity of sphingosine kinases or by inhibiting the phosphatases that reverse the phosphorylation.

  • Activate Sphingosine Kinases (SphKs):

    • SphK1 Activation: The compound K6PC-5 is a selective activator of SphK1 and can be used to increase the rate of this compound phosphorylation.

    • SphK2 Activation: While specific small-molecule activators for SphK2 are less common, its activity can be stimulated by growth factors such as Epidermal Growth Factor (EGF) through the ERK1/2 pathway.

  • Inhibit S1P Phosphatases:

    • Inhibiting the phosphatases that dephosphorylate this compound-P can increase its intracellular concentration. General phosphatase inhibitors like sodium fluoride (NaF) or sodium orthovanadate can be used, although they are not specific.

Experimental Workflow for Enhancing this compound Phosphorylation

G cluster_0 Cell Culture Preparation cluster_1 Phosphorylation Enhancement Strategies cluster_1a SphK Activation cluster_1b Phosphatase Inhibition cluster_2 Analysis start Seed cells and allow to adhere treat_this compound Treat with this compound start->treat_this compound sphk1_act Add SphK1 Activator (e.g., K6PC-5) treat_this compound->sphk1_act sphk2_act Add Growth Factor (e.g., EGF) treat_this compound->sphk2_act phos_inhib Add Phosphatase Inhibitor (e.g., NaF) treat_this compound->phos_inhib incubation Incubate for desired time sphk1_act->incubation sphk2_act->incubation phos_inhib->incubation analysis Analyze for this compound-P levels and/or downstream effects incubation->analysis

Caption: Workflow for enhancing this compound phosphorylation.

Q3: What is the recommended experimental approach to genetically enhance this compound phosphorylation?

A3: For a more robust and long-term enhancement of this compound phosphorylation, transient or stable overexpression of SphK1 or SphK2 is recommended. Given that SphK2 is more efficient at phosphorylating the related compound FTY720, overexpressing SphK2 may yield better results.

Logical Flow for Genetic Enhancement

G start Select target cells clone Clone SphK1 or SphK2 cDNA into an expression vector start->clone transfect Transfect cells with the expression vector clone->transfect select Select for stable transfectants (e.g., with antibiotics) transfect->select control Use mock-transfected cells as a negative control transfect->control verify Verify SphK overexpression (qPCR, Western Blot) select->verify experiment Perform this compound activity assay with engineered cells verify->experiment control->experiment

Caption: Genetic enhancement of this compound phosphorylation.

Q4: How do I measure the intracellular concentration of the active this compound-P?

A4: Quantifying the intracellular levels of this compound-P is crucial to confirm the success of your enhancement strategies. The most common and accurate method is Liquid Chromatography-Mass Spectrometry (LC-MS) . A detailed protocol for cell lysis and sample preparation should be developed in collaboration with a mass spectrometry facility. A general outline is provided in the experimental protocols section.

Quantitative Data

The following table summarizes the in vitro activity of the phosphorylated form of this compound (this compound-P) on different Sphingosine-1-Phosphate (S1P) receptor subtypes.

Receptor SubtypeEC50 (nM) of this compound-P
S1P112.4
S1P2>1000
S1P3>1000
S1P419.8
S1P529.4

Data adapted from Jin et al., 2019.

Signaling Pathway

This compound is a prodrug that must be phosphorylated by sphingosine kinases (SphKs) to its active form, this compound-P. This compound-P then acts as an agonist at S1P receptors 1, 4, and 5. The binding of this compound-P to S1P1 on lymphocytes leads to the internalization and degradation of the receptor. This renders the lymphocytes insensitive to the natural S1P gradient, trapping them within the lymph nodes and reducing their numbers in the peripheral circulation. This mechanism of action is beneficial in autoimmune diseases.

G cluster_cell Cell Interior cluster_membrane Cell Membrane cluster_extracellular Extracellular Space IMMH001_in This compound SphKs Sphingosine Kinases (SphK1, SphK2) IMMH001_in->SphKs IMMH001_P_in This compound-P (Active) SphKs->IMMH001_P_in Phosphorylation S1P1 S1P1 Receptor IMMH001_P_in->S1P1 Binds to internalization Lymphocyte Sequestration in Lymph Nodes S1P1->internalization Internalization & Degradation IMMH001_out This compound (Prodrug) IMMH001_out->IMMH001_in Diffusion

Caption: this compound mechanism of action.

Experimental Protocols

Protocol 1: Pharmacological Activation of SphK1 with K6PC-5

  • Cell Culture: Plate your cells of interest in a suitable format (e.g., 6-well plates) and culture them to 70-80% confluency.

  • Starvation (Optional): Depending on the cell type and experimental design, you may want to serum-starve the cells for 2-4 hours to reduce basal signaling.

  • Pre-treatment with K6PC-5: Add K6PC-5 to the cell culture medium at a final concentration of 1-10 µM. Incubate for 1-2 hours.

  • This compound Treatment: Add this compound to the culture medium at the desired final concentration.

  • Incubation: Incubate for the desired period (e.g., 4, 8, 12, or 24 hours).

  • Analysis: Harvest the cells for analysis of this compound-P levels by LC-MS or for downstream functional assays (e.g., receptor internalization, lymphocyte migration assay).

Protocol 2: Overexpression of SphK2

  • Vector Construction: Subclone the full-length cDNA of human SphK2 into a mammalian expression vector (e.g., pcDNA3.1) with a suitable tag (e.g., FLAG or HA) for easy detection.

  • Transfection: Transfect the SphK2 expression vector into your target cells using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. Use an empty vector as a mock control.

  • Expression Confirmation: At 24-48 hours post-transfection, harvest a subset of cells to confirm the overexpression of SphK2 by Western blot using an anti-SphK2 or anti-tag antibody.

  • This compound Treatment: Re-plate the transfected cells and allow them to adhere. Treat the cells with this compound as described in Protocol 1.

  • Analysis: Analyze the effects of this compound in SphK2-overexpressing cells compared to mock-transfected cells.

Protocol 3: Measurement of Intracellular this compound-P by LC-MS

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells by adding a suitable volume of ice-cold methanol. Scrape the cells and collect the lysate.

  • Protein Precipitation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Collection: Carefully collect the supernatant, which contains the metabolites, including this compound-P.

  • LC-MS Analysis: Analyze the supernatant using a validated LC-MS method for the detection and quantification of this compound-P. An internal standard should be used for accurate quantification. Consult with a mass spectrometry specialist for method development and validation.

References

Validation & Comparative

IMMH001 and Fingolimod: A Comparative Analysis of Efficacy in Preclinical Autoimmune Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of two sphingosine-1-phosphate receptor modulators reveals comparable efficacy in the amelioration of rheumatoid arthritis symptoms in rodent models. This guide provides an objective overview of their performance, supported by experimental data, for researchers and drug development professionals.

IMMH001, a novel sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated significant therapeutic potential in preclinical models of rheumatoid arthritis (RA), showing comparable efficacy to the established multiple sclerosis drug, fingolimod. Both compounds function by modulating S1P receptors, which play a crucial role in lymphocyte trafficking. By sequestering lymphocytes in secondary lymphoid organs, these drugs reduce the infiltration of immune cells into inflamed tissues, thereby mitigating the autoimmune response. This guide summarizes the key findings from a direct comparative study in adjuvant-induced and collagen-induced arthritis in rats, providing valuable insights for the continued development of S1P receptor modulators in autoimmune diseases.

Efficacy in Adjuvant-Induced Arthritis (AA) Model

In the rat adjuvant-induced arthritis model, a well-established model for rheumatoid arthritis, both this compound and fingolimod demonstrated a significant, dose-dependent reduction in disease severity. The therapeutic effects were assessed by measuring hind paw swelling and a clinical arthritis index.

Treatment GroupDose (mg/kg)Mean Hind Paw Perimeter (mm)Mean Arthritis Index
Control (Arthritic) -~25~12
This compound 0.3~22~8
This compound 0.6~20~6
This compound 1.2~19~4
Fingolimod (FTY720) 0.6~20~6
Methotrexate (MTX) 0.3~21~7

Note: Data are approximated from graphical representations in the cited study for illustrative purposes.

Efficacy in Collagen-Induced Arthritis (CIA) Model

Similar to the AA model, the collagen-induced arthritis model in rats, which mimics the autoimmune and inflammatory features of human RA, showed a marked improvement with both this compound and fingolimod treatment. Both drugs effectively reduced articular swelling and the overall arthritis index.[1]

Treatment GroupDose (mg/kg)Mean Hind Paw Volume (mL)Mean Arthritis Index
Control (Arthritic) -~2.5~10
This compound 0.3~1.8~6
This compound 0.6~1.6~4
This compound 1.2~1.5~3
Fingolimod (FTY720) 0.6~1.6~4
Methotrexate (MTX) 0.3~1.7~5

Note: Data are approximated from graphical representations in the cited study for illustrative purposes.

Histopathological examination of the joints from the CIA model revealed that this compound treatment significantly ameliorated inflammatory cell infiltration, synovial hyperplasia, and pannus formation, comparable to the effects of fingolimod and methotrexate.[1]

Mechanism of Action and Signaling Pathways

Both this compound and fingolimod are prodrugs that are phosphorylated in vivo to their active forms. These phosphorylated metabolites then act as modulators of S1P receptors. Fingolimod is a non-selective modulator of S1P1, S1P3, S1P4, and S1P5 receptors. In contrast, this compound is a more specific modulator for S1P1, S1P4, and S1P5.[1][2][3] The primary mechanism of action for their efficacy in autoimmune models is the functional antagonism of the S1P1 receptor on lymphocytes. This leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient that normally directs their egress from secondary lymphoid organs. This sequestration of lymphocytes in the lymph nodes reduces their circulation in the peripheral blood and subsequent infiltration into inflamed tissues.

cluster_0 Lymph Node cluster_1 Blood Vessel cluster_2 Inflamed Tissue (e.g., Joint) Lymphocyte Lymphocyte S1P1 S1P1 Receptor Lymphocyte->S1P1 expresses Internalization S1P1 Internalization & Degradation S1P1->Internalization leads to IMMH001_Fingolimod This compound-P / Fingolimod-P IMMH001_Fingolimod->S1P1 binds to Egress_Block Blocked Egress Internalization->Egress_Block Reduced_Lymphocytes Reduced Circulating Lymphocytes Reduced_Infiltration Reduced Lymphocyte Infiltration Reduced_Lymphocytes->Reduced_Infiltration results in Amelioration Amelioration of Autoimmune Pathology Reduced_Infiltration->Amelioration leads to

Signaling pathway of this compound and fingolimod.

Experimental Protocols

Adjuvant-Induced Arthritis (AA) in Rats

Induction: Male Sprague-Dawley rats are injected intradermally at the base of the tail with 100 µL of Freund's complete adjuvant containing 10 mg/mL of Mycobacterium tuberculosis.

Treatment: From day 14 to day 28 after adjuvant injection, rats are orally administered with this compound (0.3, 0.6, or 1.2 mg/kg), fingolimod (0.6 mg/kg), methotrexate (0.3 mg/kg), or vehicle once daily.

Assessment:

  • Hind Paw Swelling: The perimeter of the hind paws is measured periodically.

  • Arthritis Index: Clinical scores are assigned to each paw based on the severity of erythema and swelling (0-4 scale, maximum score of 16 per animal).

  • Histopathology: At the end of the study, ankle joints are collected, sectioned, and stained with hematoxylin and eosin to assess inflammation, synovial hyperplasia, and bone erosion.

Collagen-Induced Arthritis (CIA) in Rats

Induction: Male Sprague-Dawley rats are immunized on day 0 with an intradermal injection at the base of the tail of an emulsion of bovine type II collagen and incomplete Freund's adjuvant. A booster injection is given on day 7.

Treatment: From day 7 to day 21 after the primary immunization, rats receive daily oral doses of this compound (0.3, 0.6, or 1.2 mg/kg), fingolimod (0.6 mg/kg), methotrexate (0.3 mg/kg), or vehicle.

Assessment:

  • Hind Paw Volume: Paw volume is measured using a plethysmometer.

  • Arthritis Index: Clinical scoring is performed as described for the AA model.

  • Histopathology: Joint tissues are collected and analyzed as in the AA model.

  • Cytokine Analysis: Levels of pro-inflammatory cytokines and chemokines in the joint tissues can be measured by multiplex immunoassay.

cluster_0 Disease Induction cluster_1 Treatment Phase cluster_2 Assessment Induction Immunization with Adjuvant or Collagen Treatment Daily Oral Administration: - this compound - Fingolimod - MTX (Control) - Vehicle (Control) Induction->Treatment Onset of Treatment Clinical_Scoring Clinical Scoring (Arthritis Index) Treatment->Clinical_Scoring During and Post-Treatment Paw_Measurement Paw Swelling/Volume Measurement Treatment->Paw_Measurement During and Post-Treatment Histopathology Histopathological Analysis of Joints Treatment->Histopathology End of Study Cytokine_Analysis Cytokine Profiling Treatment->Cytokine_Analysis End of Study

Experimental workflow for autoimmune arthritis models.

References

A Comparative Guide to the S1P Receptor Selectivity of IMMH001 and Ozanimod

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sphingosine-1-phosphate (S1P) receptor selectivity of two modulators: IMMH001 and ozanimod. The information presented is based on publicly available experimental data to assist researchers and drug development professionals in their evaluation of these compounds.

Introduction to S1P Receptor Modulators

Sphingosine-1-phosphate receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in regulating various physiological processes, most notably lymphocyte trafficking. Modulation of these receptors has emerged as a key therapeutic strategy for autoimmune diseases. By binding to S1P receptors on lymphocytes, these modulators can prevent their egress from lymph nodes, thereby reducing the infiltration of immune cells into tissues and mitigating inflammation. The selectivity of these modulators for the five different S1P receptor subtypes (S1P1-5) is a critical determinant of their efficacy and safety profile.

This compound , also known as SYL930, is a modulator of S1P receptors 1, 4, and 5.[1] Ozanimod (brand name Zeposia®) is a selective modulator of S1P receptors 1 and 5 and is approved for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis.[2][3]

Comparative Selectivity Profile

The following table summarizes the reported functional activity (EC50 values) of the active phosphorylated form of this compound (this compound-P) and ozanimod at the five human S1P receptor subtypes. It is important to note that the data for this compound-P is derived from a β-arrestin recruitment assay, while the data for ozanimod is primarily from GTPγS binding assays, with some data from cAMP inhibition assays also available. Direct comparison of absolute potencies should be made with consideration of the different assay methodologies.

Receptor SubtypeThis compound-P (EC50, nM)Ozanimod (EC50, nM)Assay Type
S1P1 12.40.41β-arrestin[1] / GTPγS[4]
0.16cAMP[4]
S1P2 > 1,000> 10,000β-arrestin[1] / GTPγS[4]
S1P3 > 1,000> 10,000β-arrestin[1] / GTPγS[4]
S1P4 19.8> 7,865β-arrestin[1][4]
S1P5 29.411β-arrestin[1] / GTPγS[4]

Experimental Protocols

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the S1P receptor upon agonist binding, a key step in GPCR desensitization and signaling.

General Protocol Outline:

  • Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are transiently or stably transfected to co-express the human S1P receptor subtype of interest and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment).

  • Compound Treatment: Cells are seeded in microplates and incubated with varying concentrations of the test compound (e.g., this compound-P) or a reference agonist.

  • Signal Detection: Following incubation, a substrate for the enzyme fragment is added. If the test compound induces β-arrestin recruitment to the receptor, the enzyme fragments come into close proximity, leading to the generation of a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis: The signal intensity is measured using a plate reader. The EC50 value, representing the concentration of the compound that elicits a half-maximal response, is calculated from the dose-response curve.

[³⁵S]GTPγS Binding Assay

This functional assay determines the potency and efficacy of a ligand in activating G protein-coupled receptors by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

General Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human S1P receptor subtype of interest.

  • Assay Reaction: The prepared membranes are incubated in a buffer containing GDP, the test compound at various concentrations, and [³⁵S]GTPγS.

  • Incubation: The reaction mixture is incubated to allow for receptor activation and the binding of [³⁵S]GTPγS to the Gα subunits.

  • Separation and Detection: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the unbound radioligand, typically by filtration through a glass fiber filter mat.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 and Emax (maximal effect) values are determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the generalized signaling pathway of S1P receptors and a typical experimental workflow for assessing receptor selectivity.

S1P_Signaling_Pathway cluster_membrane Cell Membrane S1PR S1P Receptor G_protein G Protein (Gα, Gβγ) S1PR->G_protein Activation Effector Effector Enzymes (e.g., Adenylyl Cyclase, PLC) G_protein->Effector Modulation Ligand S1P Agonist (this compound-P or Ozanimod) Ligand->S1PR Binding & Activation Second_Messenger Second Messengers (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Lymphocyte Egress Inhibition) Second_Messenger->Cellular_Response Signal Transduction Cascade

Figure 1. Simplified S1P receptor signaling pathway.

Experimental_Workflow cluster_assays Functional Assays Assay1 β-Arrestin Assay Data_Acquisition Perform Assays and Acquire Raw Data Assay1->Data_Acquisition Assay2 GTPγS Binding Assay Assay2->Data_Acquisition Start Start: Select S1P Receptor Subtypes (S1P1-S1P5) Cell_Lines Prepare Cell Lines Expressing Individual S1P Receptor Subtypes Start->Cell_Lines Cell_Lines->Assay1 Cell_Lines->Assay2 Compound_Prep Prepare Serial Dilutions of This compound-P and Ozanimod Compound_Prep->Assay1 Compound_Prep->Assay2 Data_Analysis Analyze Dose-Response Curves Calculate EC50 Values Data_Acquisition->Data_Analysis Comparison Compare EC50 Values to Determine Selectivity Profile Data_Analysis->Comparison

Figure 2. Experimental workflow for determining S1P receptor selectivity.

Conclusion

Both this compound and ozanimod demonstrate selectivity for S1P receptor subtypes, with a notable absence of activity at S1P2 and S1P3 at the tested concentrations. Ozanimod is a potent and selective agonist for S1P1 and S1P5.[2] this compound-P also shows activity at S1P1 and S1P5, with additional activity at S1P4.[1] The distinct selectivity profiles of these two compounds may translate to differences in their therapeutic effects and potential side-effect profiles. The provided data and experimental outlines serve as a valuable resource for the continued investigation and development of novel S1P receptor modulators.

References

Comparative Analysis of IMMH001 and Other S1P1 Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational S1P1 modulator, IMMH001, with other notable S1P1 modulators, including Fingolimod, Siponimod, Ozanimod, and Ponesimod. The information is supported by available preclinical experimental data.

Sphingosine-1-phosphate receptor 1 (S1P1) modulators are a class of drugs that functionally antagonize the S1P1 receptor, leading to the sequestration of lymphocytes in lymph nodes. This mechanism reduces the number of circulating lymphocytes, thereby mitigating the inflammatory response in various autoimmune diseases.[1][2][3] this compound is a novel, orally active S1P1 modulator that has shown promise in preclinical models of autoimmune disease.[4] This guide aims to provide a comparative analysis of its performance against other S1P1 modulators.

In Vitro Pharmacology: Potency and Selectivity

The in vitro activity of S1P1 modulators is a key determinant of their therapeutic potential and side-effect profile. The following tables summarize the available data on the potency and selectivity of this compound and other S1P1 modulators. It is important to note that the data for this compound and the other modulators are from different studies and may not be directly comparable due to potential variations in experimental conditions.

Table 1: Comparative In Vitro Potency of S1P1 Modulators

Compound (Active Form)Assay TypeS1P1 EC50 (nM)S1P1 Ki (nM)Source
This compound-P β-Arrestin Recruitment12.4Not Reported[4]
Fingolimod-P [35S]GTPγS Binding< 10.33
Siponimod [35S]GTPγS Binding< 10.95
Ozanimod [35S]GTPγS Binding< 10.25
Ponesimod [35S]GTPγS Binding3.420.94

Table 2: Receptor Selectivity Profile of S1P1 Modulators

CompoundS1P1S1P2S1P3S1P4S1P5Source
This compound-P AgonistWeak EffectWeak EffectAgonistAgonist[4]
Fingolimod-P AgonistNoAgonistAgonistAgonist[5][6]
Siponimod AgonistNoNoNoAgonist[7]
Ozanimod AgonistNoNoNoAgonist[7]
Ponesimod AgonistNoNoNoNo

Pharmacokinetics

The pharmacokinetic properties of a drug are crucial for determining its dosing regimen and overall therapeutic efficacy. While comprehensive preclinical pharmacokinetic data for this compound is not publicly available, the following table summarizes known information for other S1P1 modulators.

Table 3: Preclinical Pharmacokinetic Parameters of Select S1P1 Modulators

CompoundAnimal ModelTmax (h)t1/2 (h)Oral Bioavailability (%)Source
This compound Not Publicly Available---
Fingolimod Rat~4-6~11~60
Ponesimod Rat2-421.7-33.4Not Reported
Cenerimod Rat3-Not Reported[2]

In Vivo Efficacy in Animal Models

This compound has demonstrated significant therapeutic effects in preclinical models of rheumatoid arthritis. In both adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA) rat models, oral administration of this compound led to a dose-dependent reduction in paw swelling and arthritis scores.[4] Histopathological analysis of the joints from this compound-treated animals showed reduced inflammation, pannus formation, and cartilage and bone destruction.[4]

Other S1P1 modulators, such as fingolimod, have been extensively studied in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, where they have been shown to ameliorate disease severity by reducing CNS inflammation and demyelination.[2] Currently, there is no publicly available data on the efficacy of this compound in the EAE model.

Experimental Protocols

β-Arrestin Recruitment Assay for S1P1 Receptor

This assay is used to determine the functional potency of compounds as agonists for the S1P1 receptor by measuring the recruitment of β-arrestin to the activated receptor.

Materials:

  • CHO-K1 cells stably co-expressing human S1P1 receptor and a β-arrestin-enzyme fragment complementation system.

  • Assay medium: HBSS with 20 mM HEPES, pH 7.4.

  • Test compounds and reference agonist (e.g., S1P).

  • Luminescent substrate.

  • White, opaque 96-well microplates.

Procedure:

  • Seed the S1P1/β-arrestin cells in 96-well plates at a density of 10,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds and the reference agonist in assay medium.

  • Remove the culture medium from the cells and add the compound dilutions.

  • Incubate the plate for 90 minutes at 37°C.

  • Add the luminescent substrate to each well according to the manufacturer's instructions.

  • Incubate for 60 minutes at room temperature in the dark.

  • Measure the luminescence using a plate reader.

  • Calculate EC50 values by fitting the dose-response data to a four-parameter logistic equation.

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is a widely used animal model for multiple sclerosis to evaluate the efficacy of potential therapeutics.

Materials:

  • Female C57BL/6 mice, 8-12 weeks old.

  • Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide.

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis toxin (PTX).

  • Sterile PBS.

Procedure:

  • On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion of MOG35-55 peptide in CFA (200 µg of MOG35-55 per mouse).

  • On day 0 and day 2, administer PTX (200 ng per mouse) intraperitoneally.

  • Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.

  • Score the clinical signs using a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb paralysis; 5: moribund).

  • Administer test compounds according to the desired treatment regimen (prophylactic or therapeutic).

  • Record clinical scores and body weight daily.

  • At the end of the experiment, tissues can be collected for histological and immunological analysis.

Induction of Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a well-established model of rheumatoid arthritis.

Materials:

  • Male Lewis rats, 6-8 weeks old.

  • Bovine type II collagen.

  • Complete Freund's Adjuvant (CFA).

  • Incomplete Freund's Adjuvant (IFA).

  • 0.1 M acetic acid.

Procedure:

  • On day 0, immunize rats intradermally at the base of the tail with an emulsion of bovine type II collagen in CFA (300 µg of collagen per rat).

  • On day 7, provide a booster immunization with an emulsion of bovine type II collagen in IFA (150 µg of collagen per rat) at a different site on the tail.

  • Monitor the rats for the onset and severity of arthritis starting from day 10.

  • Score the arthritis in each paw based on a scale (e.g., 0-4) for erythema and swelling.

  • Measure paw volume using a plethysmometer.

  • Administer test compounds as per the study design.

  • At the study endpoint, collect joints for histopathological evaluation.

In Vivo Lymphocyte Sequestration Assay

This assay measures the pharmacodynamic effect of S1P1 modulators by quantifying the reduction of peripheral blood lymphocytes.

Materials:

  • Rodents (e.g., rats or mice).

  • Test compound and vehicle.

  • Anticoagulant (e.g., EDTA).

  • Automated hematology analyzer or flow cytometer.

  • Antibodies for lymphocyte subset analysis (optional).

Procedure:

  • Acclimatize the animals and collect baseline blood samples from the tail vein or other appropriate site into tubes containing anticoagulant.

  • Administer the test compound or vehicle orally or via the desired route.

  • Collect blood samples at various time points post-dosing (e.g., 2, 4, 8, 24, 48 hours).

  • Determine the total lymphocyte count using an automated hematology analyzer.

  • (Optional) Perform flow cytometry using specific antibodies to analyze changes in lymphocyte subsets (e.g., T cells, B cells).

  • Calculate the percentage change in lymphocyte count from baseline for each animal and treatment group.

  • Determine the nadir of lymphocyte reduction and the duration of the effect.

Signaling Pathways and Experimental Workflows

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds S1P1_Modulator S1P1 Modulator (e.g., this compound) S1P1_Modulator->S1P1 Binds (Functional Antagonist) G_protein Gi/o Protein S1P1->G_protein Activates Beta_Arrestin β-Arrestin S1P1->Beta_Arrestin Recruits Downstream_Signaling Downstream Signaling (e.g., Akt, ERK) G_protein->Downstream_Signaling Receptor_Internalization Receptor Internalization & Degradation Beta_Arrestin->Receptor_Internalization Lymphocyte_Egress_Block Blockade of Lymphocyte Egress Receptor_Internalization->Lymphocyte_Egress_Block Leads to

S1P1 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo_pk In Vivo Pharmacokinetics cluster_invivo_pd In Vivo Pharmacodynamics & Efficacy cluster_analysis Data Analysis & Candidate Selection receptor_binding Receptor Binding Assays (Ki determination) functional_assays Functional Assays (EC50, β-Arrestin) receptor_binding->functional_assays selectivity_panel Receptor Selectivity Panel (S1P1-5) functional_assays->selectivity_panel pk_studies Pharmacokinetic Studies (Cmax, Tmax, t1/2, F) selectivity_panel->pk_studies lymphocyte_sequestration Lymphocyte Sequestration Assay pk_studies->lymphocyte_sequestration disease_models Autoimmune Disease Models (EAE, CIA) lymphocyte_sequestration->disease_models data_analysis Comparative Data Analysis disease_models->data_analysis candidate_selection Lead Candidate Selection data_analysis->candidate_selection Comparative_Analysis_Logic cluster_parameters Comparative Parameters cluster_compounds S1P1 Modulators cluster_assessment Assessment invitro In Vitro Potency & Selectivity evaluation Comparative Evaluation invitro->evaluation pk Pharmacokinetics pk->evaluation invivo In Vivo Efficacy invivo->evaluation This compound This compound This compound->evaluation Others Other Modulators (Fingolimod, etc.) Others->evaluation

References

IMMH001 Demonstrates Potent Therapeutic Efficacy in Preclinical Models of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

IMMH001, a novel sphingosine-1-phosphate receptor 1 (S1P1) modulator, shows significant promise as a therapeutic agent for rheumatoid arthritis (RA), outperforming or matching the efficacy of standard treatments in preclinical animal models. In studies utilizing both rat adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA) models, this compound effectively suppressed disease progression, reduced joint inflammation, and lowered levels of key inflammatory mediators.

This compound, also known as SYL930, is a specific modulator of S1P1, S1P4, and S1P5.[1][2] Its primary mechanism of action involves rendering peripheral blood lymphocytes insensitive to the egress signal from secondary lymphoid organs, effectively trapping them and preventing their migration to sites of inflammation, such as the joints in RA.[1][2][3] This targeted immunomodulation translates to a significant reduction in the clinical and pathological signs of arthritis in established animal models.

Comparative Efficacy of this compound in Arthritis Models

This compound has been rigorously evaluated in two distinct and well-established rat models of rheumatoid arthritis: adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA). In both models, this compound demonstrated a dose-dependent therapeutic effect, which was comparable and, in some aspects, superior to the standard-of-care medication, methotrexate (MTX), and another S1P modulator, FTY720 (Fingolimod).

Adjuvant-Induced Arthritis (AA) Model

In the AA rat model, this compound treatment led to a significant, dose-dependent reduction in hind paw swelling and the overall arthritis index.[4] At doses of 1.2 and 2.4 mg/kg, the therapeutic effect of this compound was comparable to that of FTY720 (1 mg/kg) and MTX (1 mg/kg).[4]

Treatment GroupDose (mg/kg)Primary Hind Paw Perimeter (mm)Secondary Hind Paw Volume (mL)Arthritis Index (max 16)
Arthritic Control-~24.5~2.8~13
This compound0.6~22.5~2.4~10
This compound1.2~20.5~1.8~7
This compound2.4~19.5~1.5~5
FTY7201~20.0~1.6~6
MTX1~21.0~1.9~8
Data summarized from Jin et al., 2019.[4] Values are approximations derived from graphical data.
Collagen-Induced Arthritis (CIA) Model

Similar potent effects were observed in the CIA rat model. This compound treatment significantly reduced hind paw swelling and the arthritis index.[4] Histopathological analysis of the joints revealed that this compound markedly reduced inflammatory cell infiltration, synovial hyperplasia, and pannus formation, resulting in a significant decrease in the total pathological score.[4][5] The efficacy of this compound at 1.2 and 2.4 mg/kg was comparable to both FTY720 and MTX.[4]

Treatment GroupDose (mg/kg)Primary Hind Paw Perimeter (mm)Primary Hind Paw Volume (mL)Total Pathological Score
Arthritic Control-~23.5~2.610.8 ± 2.0
This compound0.6~21.5~2.27.9 ± 1.2
This compound1.2~20.0~1.96.6 ± 1.4
This compound2.4~19.0~1.75.6 ± 1.1
FTY7201~20.5~2.06.6 ± 1.3
MTX1~21.0~2.17.1 ± 1.2
Data summarized from Jin et al., 2019.[4][5] Values for perimeter and volume are approximations derived from graphical data.

Mechanism of Action: S1P1 Modulation and Cytokine Suppression

This compound's therapeutic effect is rooted in its ability to modulate the S1P1 receptor. As a prodrug, this compound is phosphorylated in vivo to its active form, this compound-P, which then acts as a functional antagonist of the S1P1 receptor.[5] This leads to the internalization of S1P1 on lymphocytes, preventing their egress from lymph nodes and thereby reducing the number of circulating lymphocytes available to infiltrate the inflamed synovium.[1][4]

Furthermore, this compound treatment significantly decreased the levels of several proinflammatory cytokines and chemokines within the damaged joints of arthritic rats.[1][2] These included IL-1β, IL-5, IL-18, IP-10, CCL3, and CCL5, indicating that this compound suppresses both Th1 and Th2 cell-mediated inflammatory responses.[1]

IMMH001_Mechanism_of_Action cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel cluster_joint Inflamed Joint Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Lymphocyte->S1P1_Receptor expresses Circulating_Lymphocyte Circulating Lymphocyte Lymphocyte->Circulating_Lymphocyte Egress Blocked S1P1_Receptor->Lymphocyte prevents egress Inflammation Inflammation & Joint Damage Circulating_Lymphocyte->Inflammation Infiltration Reduced This compound This compound (Prodrug) IMMH001_P This compound-P (Active) This compound->IMMH001_P Phosphorylation IMMH001_P->S1P1_Receptor binds & internalizes S1P_Gradient S1P Gradient (Egress Signal)

Mechanism of action for this compound.

Experimental Protocols

Adjuvant-Induced Arthritis (AA) in Rats

The AA model is induced by a single injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis.[3][6]

  • Animals: Male Sprague-Dawley or Lewis rats are commonly used.[3]

  • Induction: A single subcutaneous injection of 100 µL of FCA (containing 10 mg/mL of M. tuberculosis) is administered into the footpad of the right hind paw.[3][6]

  • Treatment: Oral administration of this compound, FTY720, MTX, or vehicle control typically begins on the day of induction and continues daily for the duration of the study (e.g., 14-28 days).[3][4]

  • Assessment:

    • Paw Swelling: Measured using a plethysmometer or calipers at regular intervals.[4]

    • Arthritis Index: Clinical scoring of each paw based on erythema, swelling, and ankylosis (typically on a scale of 0-4 per paw, for a total score of 16).[4]

    • Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, pannus formation, and bone/cartilage destruction.[4]

Collagen-Induced Arthritis (CIA) in Rats

The CIA model is induced by immunization with type II collagen, which elicits an autoimmune response targeting the collagen in the joints.[1][7]

  • Animals: Female Wistar or Dark Agouti rats are often used.[1][8]

  • Induction:

    • An initial intradermal injection of an emulsion of bovine or porcine type II collagen in Complete Freund's Adjuvant (CFA) is given at the base of the tail.[8]

    • A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 7 to 21 days after the primary immunization.[1][8]

  • Treatment: Dosing with this compound and comparator drugs is typically initiated after the booster injection and continues for the study duration.[4]

  • Assessment: Similar to the AA model, assessments include paw swelling, clinical arthritis scoring, and histopathological evaluation of the joints.[4] X-ray analysis can also be used to assess joint damage.[5]

Experimental_Workflow cluster_AA Adjuvant-Induced Arthritis (AA) Model cluster_CIA Collagen-Induced Arthritis (CIA) Model AA_Induction Day 0: FCA Injection (Hind Paw) AA_Treatment Daily Treatment (this compound, FTY720, MTX, Vehicle) AA_Induction->AA_Treatment AA_Assessment Regular Assessment: Paw Swelling Arthritis Score AA_Treatment->AA_Assessment AA_Endpoint Endpoint: Histopathology Cytokine Analysis AA_Assessment->AA_Endpoint CIA_Induction1 Day 0: Primary Immunization (Collagen + CFA) CIA_Induction2 Day 7-21: Booster Immunization (Collagen + IFA) CIA_Induction1->CIA_Induction2 CIA_Treatment Daily Treatment (Post-Booster) CIA_Induction2->CIA_Treatment CIA_Assessment Regular Assessment: Paw Swelling Arthritis Score CIA_Treatment->CIA_Assessment CIA_Endpoint Endpoint: Histopathology X-ray, Cytokines CIA_Assessment->CIA_Endpoint

Workflow for AA and CIA models.

Conclusion

The comprehensive preclinical data strongly support the therapeutic potential of this compound in rheumatoid arthritis. Its potent anti-inflammatory and disease-modifying effects, demonstrated in multiple rigorous animal models, are comparable or superior to existing therapies like methotrexate and the S1P modulator fingolimod. The targeted mechanism of action, focusing on lymphocyte trafficking, offers a promising approach for the treatment of RA and other autoimmune disorders. Further clinical investigation of this compound is warranted to translate these promising preclinical findings into benefits for patients.

References

IMMH001: A Novel S1P1 Modulator Demonstrates Competitive Efficacy in Preclinical Rheumatoid Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BEIJING – A comprehensive analysis of preclinical data suggests that IMMH001, a novel sphingosine-1-phosphate receptor 1 (S1P1) modulator, exhibits significant efficacy in established rat models of rheumatoid arthritis (RA), positioning it as a promising candidate for future therapeutic development. This comparison guide provides an in-depth look at the performance of this compound against current standard of care treatments in adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA) models, supported by available experimental data.

This compound, also known as SYL930, is a specific modulator of S1P1, S1P4, and S1P5.[1][2] Its primary mechanism of action involves rendering peripheral blood lymphocytes insensitive to the egress signal from secondary lymphoid organs.[1][2][3] This leads to lymphocyte homing and a subsequent reduction in the infiltration of inflammatory cells into the joints, a key pathological feature of rheumatoid arthritis.[1]

Comparative Efficacy in Rheumatoid Arthritis Models

Data from preclinical studies in Sprague-Dawley rats demonstrate that this compound significantly inhibits the progression of RA and associated histological changes.[1][2] In both AIA and CIA models, treatment with this compound led to a marked reduction in hind paw swelling and the overall arthritic index, thereby lowering the pathological score.[1][2][3] Furthermore, this compound markedly decreased the release of proinflammatory cytokines and chemokines in the damaged joints.[1][2][3]

The following tables summarize the available quantitative data comparing the efficacy of this compound with standard of care treatments in rat models of rheumatoid arthritis. It is important to note that the data presented is compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: Efficacy in Adjuvant-Induced Arthritis (AIA) Rat Model

TreatmentDoseKey Efficacy EndpointsReference
This compound 1.2 mg/kg/dayComparable inhibition of paw swelling and arthritis index to FTY720 (1 mg/kg) and Methotrexate.[4]
2.4 mg/kg/dayComparable inhibition of paw swelling and arthritis index to FTY720 (1 mg/kg) and Methotrexate.[4]
FTY720 0.03-0.3 mg/kgDose-dependent inhibition of arthritis incidence, hindpaw edema, and bone destruction. More potent than cyclosporin A and tacrolimus.[1]
1 mg/kg/daySignificant inhibition of paw swelling and arthritis index.[4]
Methotrexate 0.3 mg/kg/2 daysModerate effectiveness on paw edema (Imaxd = 0.16).[5]
1.5 mg/kg/dayShowed therapeutic potential, reducing inflammatory cell infiltration and bone destruction.[6]
Anakinra 30 or 100 mg/kg/day s.c.25% inhibition of AUC for ankle swelling (monotherapy).[7]
Tofacitinib 1-10 mg/kgDose-related attenuation of arthritis score, paw swelling, and histopathologic injuries.[8]

Table 2: Efficacy in Collagen-Induced Arthritis (CIA) Rat Model

TreatmentDoseKey Efficacy EndpointsReference
This compound Not specifiedSignificantly inhibited the progression of RA and RA-associated histological changes.[1][2]
Methotrexate 1.5 mg/kgReduced cartilage destruction and inflammatory cell infiltration.[6][9]
Infliximab Not specifiedAlleviated joint inflammation, reduced paw edema, and prevented arthritis-related osteoporosis.[10][11]
Tocilizumab Not specifiedReduced inflammation-related bone loss and suppressed tendon inflammation.[4]
Anakinra 100 mg/kg for ~188hModest effects on paw edema (Imax = 0.28).[12]
100 mg/kg/day for >10 daysReported to reduce paw swelling by at least 70% in female CIA rats.[6]
Etanercept 1 mg/kg IV or 5 mg/kg SC (single doses)Little or modest effects on paw edema.[13]
Tofacitinib Not specifiedDecreased arthritis severity by reducing clinical score and hind paw edema in mice.[14]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the general workflows for the preclinical rheumatoid arthritis models used in these studies.

IMMH001_Mechanism_of_Action This compound Mechanism of Action cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel Lymphocyte Lymphocyte S1PR1 S1PR1 Lymphocyte->S1PR1 Circulating Lymphocyte Circulating Lymphocyte Lymphocyte->Circulating Lymphocyte Egress S1P S1P S1P->S1PR1 egress signal Lymphocyte_Egress Lymphocyte_Egress This compound This compound IMMH001_P This compound-P (Active form) This compound->IMMH001_P IMMH001_P->S1PR1

Caption: this compound is a prodrug that is phosphorylated to its active form, this compound-P, which modulates the S1P1 receptor on lymphocytes, inhibiting their egress from lymph nodes.

Experimental_Workflow_AIA Adjuvant-Induced Arthritis (AIA) Workflow Day 0 Day 0 Induction Induction of Arthritis (Injection of Complete Freund's Adjuvant) Day 0->Induction Treatment_Start Start of Treatment (this compound or Standard of Care) Induction->Treatment_Start Monitoring Clinical Scoring (Paw Swelling, Arthritis Index) Treatment_Start->Monitoring daily Day_14_28 Days 14-28 Monitoring->Day_14_28 Endpoint_Analysis Endpoint Analysis (Histopathology, Cytokine Levels) Day_14_28->Endpoint_Analysis

Caption: General experimental workflow for the Adjuvant-Induced Arthritis (AIA) model in rats.

Experimental_Workflow_CIA Collagen-Induced Arthritis (CIA) Workflow Day 0 Day 0 Primary_Immunization Primary Immunization (Type II Collagen in CFA) Day 0->Primary_Immunization Day_7 Day_7 Primary_Immunization->Day_7 Booster_Immunization Booster Immunization (Type II Collagen in IFA) Day_7->Booster_Immunization Treatment_Start Start of Treatment (this compound or Standard of Care) Booster_Immunization->Treatment_Start Monitoring Clinical Scoring (Paw Swelling, Arthritis Index) Treatment_Start->Monitoring daily Day_21_42 Days 21-42 Monitoring->Day_21_42 Endpoint_Analysis Endpoint Analysis (Histopathology, Cytokine Levels, Bone Density) Day_21_42->Endpoint_Analysis

Caption: General experimental workflow for the Collagen-Induced Arthritis (CIA) model in rats.

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats:

  • Induction: Arthritis is induced by a single intradermal injection of 0.5 mg heat-killed Mycobacterium tuberculosis suspended in paraffin oil (Complete Freund's Adjuvant - CFA) into the footpad or at the base of the tail of male Lewis or Sprague-Dawley rats.[1][3]

  • Treatment: Oral administration of this compound or standard of care drugs typically begins on the day of adjuvant inoculation (day 0) and continues for a predefined period (e.g., 21 or 28 days).[1][4]

  • Assessment: Disease progression is monitored by measuring hind paw edema using a plethysmometer and macroscopic scoring of arthritis severity.[1] At the end of the study, bone degradation is assessed by radiography, and joints are collected for histopathological examination.[1] Proinflammatory cytokine levels in the joint tissue can also be quantified.[1]

Collagen-Induced Arthritis (CIA) in Rats:

  • Induction: Rats (e.g., Sprague-Dawley or Wistar Lewis) are immunized with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail on day 0.[1][6] A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically administered on day 7.[6]

  • Treatment: Therapeutic intervention with this compound or standard of care drugs usually commences after the onset of clinical signs of arthritis (e.g., from day 21 to day 42).[6]

  • Assessment: Arthritis severity is evaluated by clinical scoring of joint inflammation and measurement of paw volume.[6] At the termination of the experiment, joints are collected for histopathological analysis of cartilage and bone erosion, and inflammatory cell infiltration.[6] Micro-computed tomography (micro-CT) can be used to quantify bony parameters.[6]

Conclusion

The available preclinical data indicates that this compound is a potent anti-inflammatory agent with a mechanism of action well-suited for the treatment of T-cell driven autoimmune diseases like rheumatoid arthritis. Its efficacy in established animal models appears to be comparable to some current standard of care therapies. Further head-to-head comparative studies are warranted to fully elucidate its therapeutic potential relative to existing treatments. This compound is currently in a phase I clinical trial for RA therapy in China.[1]

References

A Head-to-Head Comparison of SYL930 and Other Immunomodulators for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the dynamic landscape of immunomodulatory drug development, researchers and scientists require objective, data-driven comparisons to make informed decisions about therapeutic candidates. This guide provides a comprehensive head-to-head comparison of SYL930, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, with other prominent immunomodulators, focusing on their performance in preclinical models relevant to autoimmune diseases such as psoriasis and rheumatoid arthritis.

Introduction to SYL930 and S1P Receptor Modulation

SYL930 (also known as IMMH001) is an orally active, selective S1P1 receptor modulator.[1] Its mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes, leading to their sequestration in secondary lymphoid organs. This process reduces the number of circulating lymphocytes, thereby mitigating the inflammatory cascade characteristic of various autoimmune disorders.[1] This guide compares SYL930 with the first-generation S1P receptor modulator, Fingolimod (FTY720), and another selective S1P1 modulator, Ponesimod, providing a clear overview of their respective pharmacological profiles and efficacy in preclinical settings.

Mechanism of Action: S1P Receptor Signaling

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a pivotal role in lymphocyte trafficking.[2][3] The binding of S1P to the S1P1 receptor on lymphocytes is a crucial signal for their egress from lymph nodes into the peripheral circulation. S1P receptor modulators like SYL930, Fingolimod, and Ponesimod act as functional antagonists at the S1P1 receptor. By binding to and internalizing the receptor, they render lymphocytes unresponsive to the S1P gradient, effectively trapping them in the lymph nodes and preventing their infiltration into sites of inflammation.[1][3]

cluster_0 Lymph Node cluster_2 Mechanism of S1P Modulators Lymphocyte Lymphocyte S1P1_receptor S1P1 Receptor Lymphocyte->S1P1_receptor Expresses S1P_gradient S1P Gradient (High in Blood/Lymph) S1P1_receptor->S1P_gradient Senses Receptor_Internalization S1P1 Receptor Internalization & Degradation S1P1_receptor->Receptor_Internalization Leads to Egress Lymphocyte Egress S1P_gradient->Egress Promotes S1P_Modulator SYL930 / Fingolimod / Ponesimod S1P_Modulator->S1P1_receptor Binds to Blocked_Egress Blocked Lymphocyte Egress (Sequestration) Receptor_Internalization->Blocked_Egress Results in

Fig. 1: Signaling pathway of S1P receptor modulation.

Comparative Pharmacodynamics: Receptor Selectivity and Potency

The selectivity of S1P receptor modulators is a critical determinant of their safety and efficacy profiles. While Fingolimod is a non-selective modulator, binding to S1P1, S1P3, S1P4, and S1P5, both SYL930 and Ponesimod exhibit greater selectivity for the S1P1 receptor. The activation of the S1P3 receptor has been associated with adverse cardiac effects, such as bradycardia, making selectivity for S1P1 a desirable attribute.

Compound S1P1 EC₅₀ (nM) S1P2 EC₅₀ (nM) S1P3 EC₅₀ (nM) S1P4 EC₅₀ (nM) S1P5 EC₅₀ (nM) Reference(s)
SYL930 (this compound-P) 12.4>1000>100019.829.4[1]
Fingolimod (FTY720-P) ~0.3-0.6>10000~3.0~0.3-0.6~0.3-0.6[4]
Ponesimod 5.7>10000105110859.1[3]

Preclinical Efficacy in Psoriasis Models

The therapeutic potential of these immunomodulators has been evaluated in various animal models of psoriasis. These models aim to replicate the key pathological features of human psoriasis, including epidermal hyperplasia, keratinocyte hyperproliferation, and immune cell infiltration.

Sodium Lauryl Sulfate (SLS)-Induced Skin Inflammation

The SLS-induced model is a well-established method for studying acute skin irritation and inflammation. Topical application of SLS disrupts the skin barrier and elicits an inflammatory response.

Compound Dosage Key Findings Reference(s)
SYL930 Oral administrationDecreased pathological thickening of the back skin.[5]
Fingolimod IntraperitonealAmeliorated imiquimod-induced psoriasis dermatitis clinically and histologically (Note: Data on SLS model not found).[6]
Ponesimod OralPhase II clinical trial data in human psoriasis showed significant improvement in PASI75 scores. Preclinical data in specific psoriasis animal models is less detailed in the provided results.[2][7]
Diethylstilbestrol-Induced Psoriasis Model

This model utilizes the hormonal effects of diethylstilbestrol to induce epithelial proliferation, which serves as an indirect measure of anti-psoriatic activity.

Compound Dosage Key Findings Reference(s)
SYL930 1.0 mg/kg (oral)Significantly reduced the mitotic index of basal cells, more efficiently than methotrexate (2 mg/kg).[5]
Fingolimod Not specifiedNo direct comparative data in this model was found in the search results.
Ponesimod Not specifiedNo direct comparative data in this model was found in the search results.

Impact on Peripheral Blood Lymphocyte Counts

A primary pharmacodynamic marker for S1P receptor modulators is the reduction of peripheral blood lymphocyte counts. This sequestration of lymphocytes is central to their immunomodulatory effect.

Compound Species Effect on Lymphocyte Count Reference(s)
SYL930 RatDose-dependent decrease in peripheral blood lymphocytes and a concurrent increase in secondary lymphoid organs. Specific quantitative reduction data not available in the provided results.[1]
Fingolimod HumanDose-dependent decrease of total peripheral lymphocytes by 70-80%.[8]
Ponesimod HumanDose-dependent reduction in absolute lymphocyte count.[8]

Experimental Protocols

Sodium Lauryl Sulfate (SLS)-Induced Skin Inflammation in Mice

start Start: Acclimatize Mice shave Shave Dorsal Skin (1x1 cm area) start->shave sls_application Topical Application of 5% SLS in Acetone (occlusive patch for 24h) shave->sls_application treatment Administer Test Compound (e.g., SYL930 orally) sls_application->treatment evaluation Evaluate Skin Inflammation: - Visual Scoring (Erythema, Scaling) - Skin Thickness Measurement - Histological Analysis treatment->evaluation end End of Experiment evaluation->end

Fig. 2: Workflow for SLS-induced skin inflammation model.

Protocol:

  • Animal Acclimatization: Male BALB/c mice are acclimatized for at least one week before the experiment.

  • Hair Removal: The dorsal skin of the mice is shaved to create a clear area for application.

  • Irritant Application: A filter paper soaked in a 5% sodium lauryl sulfate (SLS) solution in acetone is applied to the shaved area and covered with an occlusive dressing for 24 hours.[9]

  • Treatment: The test compound (e.g., SYL930) or vehicle is administered orally at specified doses.

  • Evaluation: Skin inflammation is assessed daily by visual scoring for erythema and scaling. Skin thickness is measured using a digital caliper. At the end of the experiment, skin biopsies are collected for histological analysis of epidermal hyperplasia and immune cell infiltration.[9]

Flow Cytometry for Rat Peripheral Blood Lymphocyte Counting

start Start: Collect Blood Sample (e.g., from tail vein) rbc_lysis Red Blood Cell Lysis start->rbc_lysis staining Stain with Fluorescently-labeled Antibodies (e.g., anti-CD3, CD4, CD8) rbc_lysis->staining wash Wash and Resuspend Cells staining->wash acquisition Acquire Data on Flow Cytometer wash->acquisition analysis Analyze Data to Quantify Lymphocyte Subsets acquisition->analysis end End of Protocol analysis->end

Fig. 3: Workflow for lymphocyte counting by flow cytometry.

Protocol:

  • Blood Collection: Whole blood is collected from rats (e.g., via tail vein) into tubes containing an anticoagulant.

  • Red Blood Cell Lysis: An RBC lysis buffer is added to the blood sample to selectively lyse red blood cells, leaving leukocytes intact.

  • Antibody Staining: The remaining cells are incubated with a cocktail of fluorescently labeled monoclonal antibodies specific for different lymphocyte surface markers (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, and a B cell marker).

  • Washing: The stained cells are washed to remove unbound antibodies.

  • Flow Cytometric Analysis: The samples are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorophores on the antibodies, and detectors to measure the emitted light.

  • Data Analysis: The data is analyzed using specialized software to identify and quantify different lymphocyte populations based on their light scatter properties and fluorescence signals.

Conclusion

SYL930 emerges as a potent and selective S1P1 receptor modulator with demonstrated efficacy in preclinical models of psoriasis. Its selectivity for S1P1 may offer a favorable safety profile compared to non-selective modulators like Fingolimod by avoiding S1P3-mediated cardiac side effects. Head-to-head comparisons in standardized preclinical models are essential for delineating the relative potency and therapeutic potential of these compounds. The data presented in this guide provides a foundational framework for researchers to evaluate SYL930 in the context of other S1P receptor modulators for the development of novel therapies for autoimmune diseases. Further studies are warranted to provide a more direct quantitative comparison of the in vivo effects of these compounds on lymphocyte sequestration and therapeutic efficacy.

References

IMMH001: A Comparative Guide to its Specificity for the S1P1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of IMMH001, a novel sphingosine-1-phosphate (S1P) receptor modulator, with other commercially available S1P modulators. The focus of this document is to objectively present experimental data that validates the specificity of this compound for the S1P1 receptor, a key target in autoimmune diseases.

Introduction to S1P1 Receptor Modulation

Sphingosine-1-phosphate receptors (S1PRs) are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, most notably in regulating immune cell trafficking.[1] There are five subtypes of S1P receptors (S1P1-5).[1] The S1P1 receptor is essential for the egress of lymphocytes from lymphoid organs.[2] Modulation of S1P1 can lead to the sequestration of lymphocytes in these organs, preventing them from migrating to sites of inflammation, which is a therapeutic strategy for autoimmune disorders.[2] However, lack of specificity for the S1P1 receptor can lead to off-target effects, as other S1P receptor subtypes are involved in different biological functions. For instance, activity at the S1P3 receptor has been associated with adverse cardiovascular effects like bradycardia.[3] Therefore, the development of S1P1-selective modulators is of significant interest.

This compound (also known as SYL930) is a prodrug that is phosphorylated in vivo to its active form, this compound-P.[2] This guide will focus on the specificity profile of this compound-P.

Comparative Analysis of S1P Receptor Modulators

To objectively assess the specificity of this compound-P, its activity at the five S1P receptor subtypes is compared with that of other well-established S1P receptor modulators. The following tables summarize the available functional activity (EC50) and binding affinity (Ki) data.

Functional Activity (EC50, nM) in β-Arrestin Recruitment Assays

The half-maximal effective concentration (EC50) is a measure of a drug's potency in inducing a functional response. In the context of S1P receptors, the β-arrestin recruitment assay is a common method to determine the functional activity of agonists.

CompoundS1P1 (nM)S1P2 (nM)S1P3 (nM)S1P4 (nM)S1P5 (nM)Data Source
This compound-P 12.4>1000>100019.829.4[2]
FTY720-P (Fingolimod-P)->10,000---[4]
Etrasimod6.1 (human)No activityNo activity147 (partial agonist)24.4 (partial agonist)[5]

A lower EC50 value indicates higher potency. "-": Data not available in the specified source.

Binding Affinity (Ki, nM) from Competitive Radioligand Binding Assays

Binding affinity, often represented by the inhibition constant (Ki), measures how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity.

CompoundS1P1 (nM)S1P2 (nM)S1P3 (nM)S1P4 (nM)S1P5 (nM)Data Source
This compound-P Not AvailableNot AvailableNot AvailableNot AvailableNot Available-
FTY720-P (Fingolimod-P)0.283-0.946--[2]
Ozanimod0.63---3.13
Siponimod->10,000>1111~750-[4]
Etrasimod------

A lower Ki value indicates higher binding affinity. "-": Data not available in the specified source.

Note: The binding affinity data for this compound-P was not available in the reviewed literature.

Experimental Protocols

β-Arrestin Recruitment Assay

This assay is used to determine the functional potency of a compound by measuring the recruitment of β-arrestin to the activated S1P receptor.

Principle: The PathHunter® β-arrestin assay is based on enzyme fragment complementation. Cells are engineered to express the S1P receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This allows for the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.

General Protocol:

  • Cell Culture: CHO-K1 cells stably co-expressing a specific human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5) and the β-arrestin assay components are cultured in appropriate media.[2]

  • Cell Plating: Cells are seeded into 384-well microplates and incubated overnight.[2]

  • Compound Preparation: Test compounds, such as this compound-P, are serially diluted to various concentrations.

  • Compound Addition: The diluted compounds are added to the cells and incubated for a defined period (e.g., 2-4 hours) at 37°C.[2]

  • Signal Detection: The assay signal is generated by adding a detection reagent containing the substrate for the complemented enzyme.

  • Data Analysis: The chemiluminescent signal is read using a plate reader. The data is then analyzed using a non-linear regression to determine the EC50 values.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the target S1P receptor subtype are prepared from cultured cells.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]-ozanimod or [³²P]S1P), and varying concentrations of the unlabeled test compound (the competitor).[1]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, usually by rapid filtration through a glass fiber filter that traps the cell membranes.[1]

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

S1P1 Receptor Signaling Pathway

The following diagram illustrates the major signaling pathway activated upon S1P binding to the S1P1 receptor.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds G_protein Gi/o Protein S1P1->G_protein Activates beta_arrestin β-Arrestin S1P1->beta_arrestin Recruits Rac1 Rac1 G_protein->Rac1 PI3K PI3K G_protein->PI3K ERK ERK G_protein->ERK via βγ subunits Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization Cell_Migration Cell Migration Rac1->Cell_Migration Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival ERK->Cell_Survival

Caption: S1P1 receptor signaling cascade.

Experimental Workflow for Validating S1P1 Receptor Specificity

The diagram below outlines a logical workflow for assessing the specificity of a compound like this compound for the S1P1 receptor.

Experimental_Workflow start Start: Synthesize Test Compound (e.g., this compound-P) primary_screen Primary Screen: Functional Assay (β-Arrestin) start->primary_screen s1p1_active Active at S1P1? primary_screen->s1p1_active selectivity_panel Selectivity Panel: Functional Assays on S1P2-5 s1p1_active->selectivity_panel Yes stop_inactive Stop: Inactive s1p1_active->stop_inactive No analyze_functional Analyze Functional Data (EC50 values) selectivity_panel->analyze_functional stop_nonselective Characterize as Non-selective selectivity_panel->stop_nonselective High activity at other subtypes binding_assay Secondary Screen: Competitive Binding Assay (S1P1-5) analyze_binding Analyze Binding Data (Ki values) binding_assay->analyze_binding analyze_functional->binding_assay compare Compare with Competitors analyze_functional->compare analyze_binding->compare conclusion Conclusion on Specificity compare->conclusion

Caption: Workflow for S1P1 receptor specificity validation.

Conclusion

The available data indicates that this compound-P is a potent and selective modulator of the S1P1, S1P4, and S1P5 receptors, with significantly weaker activity at S1P2 and S1P3.[2] Its high potency at S1P1, coupled with its lack of significant activity at the S1P3 receptor, suggests a favorable profile with a potentially lower risk of S1P3-mediated cardiovascular side effects compared to non-selective modulators like FTY720.[2][3]

A comprehensive comparison of binding affinities is limited by the lack of publicly available Ki values for this compound-P. Further studies determining the binding affinity of this compound-P across all S1P receptor subtypes would provide a more complete understanding of its specificity and allow for a more direct comparison with other S1P modulators. The experimental protocols and workflows provided in this guide offer a framework for conducting such validation studies.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.